molecular formula C13H11NO2 B13091608 (6-Methoxypyridin-3-yl)(phenyl)methanone

(6-Methoxypyridin-3-yl)(phenyl)methanone

Katalognummer: B13091608
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: NUGXNQPBORDCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxypyridin-3-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methoxypyridin-3-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxypyridin-3-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

(6-methoxypyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H11NO2/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3

InChI-Schlüssel

NUGXNQPBORDCFD-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

(6-Methoxypyridin-3-yl)(phenyl)methanone structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of (6-Methoxypyridin-3-yl)(phenyl)methanone

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. (6-Methoxypyridin-3-yl)(phenyl)methanone, a substituted benzophenone derivative incorporating a pyridine heterocycle, represents a class of scaffolds with significant interest in medicinal chemistry. This guide provides a comprehensive, multi-technique strategy for its complete structure elucidation. We move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques and the interpretation of their outputs. The workflow detailed herein establishes a self-validating system, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the definitive confirmation by X-ray crystallography.

Introduction: The Imperative for Rigorous Elucidation

Foundational Analysis: Chromatography and Purity

Before any spectroscopic analysis, the purity of the analyte must be established. Impurities introduce extraneous signals that confound spectral interpretation.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Detection: UV-Vis detector monitoring at wavelengths relevant to the chromophores (e.g., 254 nm, 280 nm).

  • Analysis: A single, sharp peak indicates a high degree of purity. The retention time provides a benchmark for the compound under the specified conditions.

The Cornerstone of Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule.[1][2] We employ a suite of 1D and 2D NMR experiments to map out all atomic connections.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Skeleton

This experiment identifies all unique proton environments and their neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected Data & Interpretation: The structure contains three distinct aromatic systems and one methoxy group, leading to a predictable spectrum. The electron-withdrawing nature of the nitrogen atom and the carbonyl group, along with the electron-donating methoxy group, dictates the chemical shifts.[1][3]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.5 - 8.7Doublet of doublets (dd) or d1HH-2 (Pyridyl)Most deshielded proton due to proximity to the electronegative nitrogen and the carbonyl group.[1]
~7.9 - 8.1Doublet of doublets (dd)1HH-4 (Pyridyl)Deshielded by the adjacent carbonyl group and meta to the nitrogen.
~7.7 - 7.9Multiplet (m)2HH-2', H-6' (Phenyl)ortho to the carbonyl group, thus deshielded.
~7.4 - 7.6Multiplet (m)3HH-3', H-4', H-5' (Phenyl)meta and para protons of the benzoyl group, appearing in a typical aromatic region.
~6.8 - 7.0Doublet (d)1HH-5 (Pyridyl)Shielded by the ortho methoxy group and furthest from the carbonyl.
~4.0Singlet (s)3H-OCH₃Characteristic chemical shift for a methoxy group on an aromatic ring.
Carbon (¹³C) NMR Spectroscopy: Defining the Carbon Backbone

This experiment identifies all unique carbon environments.

Experimental Protocol:

  • Sample: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.

Expected Data & Interpretation:

Predicted Chemical Shift (δ, ppm) Assignment Justification
~194 - 196C =O (Ketone)Carbonyl carbons are highly deshielded and appear far downfield.[4] Aromatic ketones absorb in this region.
~164 - 166C-6 (Pyridyl)Carbon attached to both nitrogen and the electron-donating methoxy group.
~135 - 145C-2, C-4 (Pyridyl) & C-1' (Phenyl)Quaternary and CH carbons deshielded by nitrogen or the carbonyl group.
~128 - 133C-2', C-3', C-4', C-5', C-6' (Phenyl)Aromatic carbons of the benzoyl group.
~125 - 130C-3 (Pyridyl)Quaternary carbon attached to the carbonyl.
~110 - 112C-5 (Pyridyl)Shielded carbon ortho to the methoxy group.
~53 - 55-OC H₃Typical region for a methoxy carbon.
2D NMR: Unambiguous Connectivity Confirmation

Two-dimensional NMR experiments are crucial for assembling the fragments deduced from 1D spectra into a complete, unambiguous structure.[2]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. We expect to see correlations between H-4 and H-5 on the pyridine ring, and among the adjacent protons on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This allows for the definitive assignment of each carbon atom that bears a proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

  • H-2', H-6' (Phenyl) → C=O: Unequivocally links the phenyl ring to the carbonyl carbon.

  • H-2, H-4 (Pyridyl) → C=O: Unequivocally links the pyridine ring (at the C-3 position) to the carbonyl carbon.

  • -OCH₃ protons → C-6 (Pyridyl): Confirms the position of the methoxy group on the pyridine ring.

HMBC_Correlations cluster_pyridine Pyridine Ring cluster_carbonyl cluster_phenyl Phenyl Ring C2 C2 H2 H2 C4 C4 H2->C4 C3 C3 H4 H4 H4->C2 C6 C6 H4->C6 CO C=O H4->CO 2J C5 C5 OMe_C C(OMe) OMe_H H(OMe) OMe_H->C6 3J C1p C1' C2p C2' H2p H2' H2p->CO 3J Fragmentation_Pathway M M+• (m/z 213) F136 [M - C6H5]+• (m/z 136) M->F136 - •C6H5 F105 [C6H5CO]+ (m/z 105) M->F105 - •(C6H4N(OCH3)) F77 [C6H5]+ (m/z 77) F105->F77 - CO

Caption: Predicted EI-MS fragmentation pathway.

Functional Group Identification: Infrared Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Experimental Protocol (FTIR-ATR):

  • Sample: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background: A background spectrum of the clean ATR crystal should be taken first and subtracted from the sample spectrum.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Intensity Vibration Justification
~1665 - 1685StrongC=O Stretch (Ketone)The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with both the phenyl and pyridine rings. [4][5][6]
~1580 - 1600Medium-StrongC=C Stretch (Aromatic)Characteristic of aromatic rings.
~1250 & ~1020StrongC-O Stretch (Aryl Ether)Asymmetric and symmetric stretching of the Ar-O-CH₃ group.
~3050 - 3100Weak-MediumC-H Stretch (Aromatic)C-H bonds on the aromatic rings.
~2850 - 2960WeakC-H Stretch (Aliphatic)C-H bonds of the methoxy group.

The Gold Standard: Single-Crystal X-Ray Crystallography

While the combination of NMR, MS, and IR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by providing a 3D map of electron density in the solid state. [7][8] Methodology Overview:

  • Crystal Growth: High-quality single crystals must be grown, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected. [9]3. Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which atomic positions are determined. This model is then refined to best fit the experimental data.

Outcome: The resulting crystal structure would provide precise, incontrovertible data on:

  • Connectivity: Confirming the atom-to-atom connections established by NMR.

  • Bond Lengths and Angles: Providing empirical data that can be compared to theoretical values.

  • Conformation: Revealing the solid-state conformation, including the dihedral angle between the planes of the pyridine and phenyl rings. [10]

Conclusion: An Integrated and Self-Validating Workflow

The structure elucidation of (6-Methoxypyridin-3-yl)(phenyl)methanone is achieved not by a single technique, but by the logical and synergistic integration of multiple analytical methods.

Elucidation_Workflow cluster_start Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesized Compound Purification Purity Check (HPLC) Synthesis->Purification NMR NMR (1H, 13C, HMBC) Establishes C-H Framework & Connectivity Purification->NMR MS Mass Spectrometry Confirms Molecular Weight & Fragmentation Purification->MS IR IR Spectroscopy Identifies Functional Groups Purification->IR Xray X-Ray Crystallography Provides 3D Structure Purification->Xray Final Final Structure Elucidated NMR->Final Proposed Structure MS->Final IR->Final Xray->Final Unambiguous Proof

Caption: Integrated workflow for structure elucidation.

NMR establishes the detailed connectivity, MS confirms the molecular formula and provides substructure evidence through fragmentation, and IR verifies the presence of key functional groups. Each piece of data corroborates the others. Finally, X-ray crystallography provides the ultimate, non-negotiable proof of the three-dimensional structure. This comprehensive approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Silva, M., & Cerdá, B. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

  • Cottiglia, F., et al. (2009). Fragmentation Pathways of Polycyclic Polyisoprenylated Benzophenones and Degradation Profile of Nemorosone by Multiple-Stage Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1757-1767.
  • Zhang, W., et al. (2019). A fragmentation pathway of benzophenone formed in MS. ResearchGate. Retrieved from [Link]

  • Grützmacher, H. F., & Lehmann, F. (1992). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Journal of the Chemical Society, Perkin Transactions 2, (5), 725-730.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from The Royal Society of Chemistry website.
  • Rojas-Vite, G., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistryOpen, 10(12), 1221-1229.
  • University of Regensburg. (n.d.). Full Supporting Information for Chapter 6.
  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.
  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • PubChem. (2026, March 7). (6-Methoxypyridin-3-yl)(phenyl)methanol.
  • American Chemical Society. (1981). Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptors. Journal of the American Chemical Society, 103(13), 3782–3792.
  • ResearchGate. (n.d.). FTIR spectrum of poly (ether ether ketone amide)s PEEKA-1.
  • Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • BLDpharm. (n.d.). (6-Methoxypyridin-3-yl)(phenyl)methanone.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Pangajavalli, S. (2020). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • Blow, D. (2002). x Ray crystallography.
  • BenchChem. (n.d.). Spectroscopic Profile of Phenyl(1H-pyrrol-3-yl)methanone: A Technical Guide.
  • MilliporeSigma. (n.d.). (6-Methoxypyridin-3-yl)methanamine.
  • MDPI. (2025, August 24). X-Ray Structures of Some Heterocyclic Sulfones.
  • Analytical Sciences. (2026, February 17). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone.

Sources

Synthesis Pathways for (6-Methoxypyridin-3-yl)(phenyl)methanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Route Optimization, and Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

(6-Methoxypyridin-3-yl)(phenyl)methanone is a highly versatile diaryl ketone scaffold utilized in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. The molecule consists of a phenyl ring and a 6-methoxypyridin-3-yl ring bridged by a carbonyl group.

From a synthetic and medicinal chemistry perspective, the 6-methoxy group serves two critical functions:

  • Electronic Modulation: It donates electron density into the pyridine ring via resonance, rendering the heteroaromatic system less susceptible to unwanted N-oxidation during harsh synthetic sequences.

  • Synthetic Handle: It acts as a masked pyridone. In late-stage functionalization, the methoxy ether can be cleaved (e.g., using BBr₃, TMSI, or aqueous HCl) to unveil a 2-pyridone moiety, a common pharmacophore in kinase inhibitors and protein-protein interaction modulators[1].

Synthetic Route Evaluation

To establish a robust synthesis for (6-Methoxypyridin-3-yl)(phenyl)methanone, three primary convergent pathways are typically evaluated. The selection of the route depends on the availability of starting materials, scale, and the presence of sensitive functional groups[2].

Quantitative Route Comparison
Synthetic RouteKey ReagentsTypical YieldScalabilityMechanistic Advantage
A. Weinreb Amide Acylation 6-Methoxynicotinic acid, HN(OMe)Me·HCl, PhMgBr75–85%HighPrevents tertiary alcohol formation via a stable bidentate chelate[3].
B. Aldehyde Addition & Oxidation 6-Methoxy-3-pyridinecarboxaldehyde, PhMgBr, PDC or MnO₂60–70% (Over 2 steps)MediumUtilizes highly accessible starting materials; mild oxidation conditions[1],[4].
C. Acyl Suzuki Coupling 6-Methoxypyridin-3-ylboronic acid, PhCOCl, Pd(PPh₃)₄50–65%Low-MediumAvoids strong organometallic nucleophiles; high functional group tolerance[2].

Workflow & Mechanistic Visualizations

SynthesisRoutes A 6-Methoxynicotinic Acid B Weinreb Amide A->B 1. SOCl2 2. HN(OMe)Me Target (6-Methoxypyridin-3-yl)(phenyl)methanone B->Target PhMgBr (THF) C 6-Methoxy-3-pyridinecarboxaldehyde D Secondary Alcohol C->D PhMgBr (THF) D->Target MnO2 or PDC E 6-Methoxypyridin-3-ylboronic acid E->Target PhCOCl Pd-catalyst

Three convergent synthetic routes to the target diaryl methanone.

WeinrebMechanism W Weinreb Amide + PhMgBr C Mg2+ Chelate (Stable Intermediate) W->C Nucleophilic Attack T Target Ketone C->T Aqueous Workup S Tertiary Alcohol (Over-addition) C->S Blocked by Chelation

Mechanistic stabilization of the tetrahedral intermediate preventing over-addition.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and analytical checkpoints are embedded to ensure causality and reproducibility.

Route A: The Weinreb Amide Approach (Recommended for Scale-Up)

This route is preferred due to its high atom economy and the suppression of over-addition byproducts[3].

Step 1: Synthesis of N-Methoxy-N-methyl-6-methoxynicotinamide

  • Causality: Direct reaction of an acid chloride with a Grignard reagent is highly exothermic and prone to double addition. Converting the acid to a Weinreb amide ensures a 1:1 stoichiometry in the subsequent carbon-carbon bond-forming step[3].

  • Procedure:

    • Suspend 6-methoxynicotinic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under N₂.

    • Add a catalytic amount of DMF (0.1 mL), followed by the dropwise addition of oxalyl chloride (1.2 equiv, 12 mmol) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases.

    • Concentrate the mixture in vacuo to yield crude 6-methoxynicotinoyl chloride.

    • Redissolve the acyl chloride in DCM (20 mL) and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 15 mmol) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 30 mmol).

    • Stir at room temperature for 16 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the baseline acid. LC-MS expected [M+H]⁺ = 197.1.

Step 2: Grignard Addition to Form the Target Ketone

  • Causality: The N-methoxy-N-methyl group forms a stable 5-membered cyclic chelate with the magnesium ion. This traps the tetrahedral intermediate, preventing it from collapsing into a reactive ketone until the reaction is intentionally quenched with acid.

  • Procedure:

    • Dissolve the Weinreb amide (1.0 equiv, 8 mmol) in anhydrous THF (25 mL) and cool to 0 °C under N₂.

    • Add Phenylmagnesium bromide (1.0 M in THF, 1.2 equiv, 9.6 mmol) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Critical Step: Quench carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Rationale: NH₄Cl provides a mildly acidic environment (pH ~5-6) sufficient to break the magnesium chelate without hydrolyzing the methoxy ether on the pyridine ring.

    • Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint:

    • LC-MS: Expected [M+H]⁺ = 214.1.

    • ¹H NMR (CDCl₃): Look for the characteristic methoxy singlet at ~4.0 ppm (3H), the highly deshielded pyridine H-2 doublet at ~8.6 ppm (1H), and the multiplet of the phenyl ring at ~7.4–7.8 ppm (5H).

Route B: Aldehyde Addition & Mild Oxidation

If the Weinreb amide intermediate is difficult to isolate, Route B offers a reliable alternative utilizing mild oxidation[1],[4].

Step 1: Nucleophilic Addition

  • Procedure: React 6-methoxy-3-pyridinecarboxaldehyde (1.0 equiv) with Phenylmagnesium bromide (1.1 equiv) in THF at -78 °C. Quench with NH₄Cl to yield (6-Methoxypyridin-3-yl)(phenyl)methanol[1].

  • Validation Checkpoint: LC-MS expected [M+H]⁺ = 216.1. ¹H NMR should show a benzylic/pyridylic CH-OH proton at ~5.8 ppm.

Step 2: Oxidation with Pyridinium Dichromate (PDC)

  • Causality: PDC is selected over harsher oxidants (like KMnO₄) to prevent the oxidative cleavage of the heteroaromatic ring or the formation of pyridine N-oxides[4].

  • Procedure:

    • Dissolve the secondary alcohol (1.0 equiv, 5 mmol) in anhydrous DCM (25 mL).

    • Add PDC (1.5 equiv, 7.5 mmol) in portions at 0 °C.

    • Stir at room temperature for 12 hours.

    • Filter the dark brown suspension through a pad of Celite and silica gel, washing thoroughly with EtOAc.

    • Concentrate the filtrate to obtain the pure (6-Methoxypyridin-3-yl)(phenyl)methanone.

  • Validation Checkpoint: Disappearance of the alcohol O-H stretch (~3300 cm⁻¹) and appearance of a strong ketone C=O stretch (~1650-1660 cm⁻¹) in FTIR.

Conclusion

The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone is most efficiently achieved via the Weinreb amide acylation route, which provides the highest yields and scalability by mechanistically preventing over-addition. Alternative routes, such as the Grignard addition to an aldehyde followed by PDC oxidation, serve as robust backups depending on starting material availability. Rigorous in-process controls, specifically monitoring the stable magnesium chelate collapse and utilizing mild quenching conditions, are paramount to maintaining the integrity of the 6-methoxypyridine scaffold.

Sources

(6-Methoxypyridin-3-yl)(phenyl)methanone IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Title: (6-Methoxypyridin-3-yl)(phenyl)methanone: Synthesis, Physicochemical Profiling, and Application in Medicinal Chemistry

Abstract: This technical whitepaper provides an in-depth analysis of (6-Methoxypyridin-3-yl)(phenyl)methanone, a highly versatile diaryl ketone scaffold utilized in modern drug discovery. As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions, focusing instead on the causality behind synthetic methodologies, self-validating experimental protocols, and the physicochemical rationale that makes this compound a privileged pharmacophore.

Structural & Physicochemical Profiling

The target compound, (6-Methoxypyridin-3-yl)(phenyl)methanone (also known as 5-benzoyl-2-methoxypyridine), consists of a central methanone (carbonyl) bridge linking a lipophilic phenyl ring with a polar 6-methoxypyridine moiety.

In medicinal chemistry, the incorporation of the 6-methoxypyridine ring is highly deliberate. The methoxy group at the C6 position serves a dual purpose: it acts as an electron-donating group via resonance, which modulates the basicity of the pyridine nitrogen, and it provides a metabolic shield against cytochrome P450-mediated oxidation at the otherwise vulnerable ortho-position.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance in Drug Design
Molecular Formula C13H11NO2Standard diaryl ketone composition.
Molecular Weight 213.23 g/mol Well within Lipinski's Rule of 5; ideal for fragment-based drug design.
Topological Polar Surface Area (TPSA) ~45.6 ŲExcellent membrane permeability; highly suitable for CNS-targeting agents.
Hydrogen Bond Donors 0Absence of H-bond donors enhances lipophilicity and passive cellular diffusion.
Hydrogen Bond Acceptors 3 (N, O, O)Sufficient for anchoring to target kinase/receptor binding pockets.
LogP (Predicted) ~2.8 - 3.2Optimal balance of aqueous solubility and lipid permeability.

Retrosynthetic Analysis & Synthetic Strategies

The synthesis of diaryl ketones involving a pyridine ring presents unique challenges. Direct Friedel-Crafts acylation of pyridine derivatives is notoriously difficult due to the electron-deficient nature of the pyridine ring and the tendency of the basic nitrogen to complex with Lewis acid catalysts, deactivating the system. Therefore, we rely on two highly efficient, alternative pathways.

Strategy A: Carbonylative Suzuki-Miyaura Cross-Coupling

An advanced, atom-economical approach involves the three-component coupling of 5-bromo-2-methoxypyridine, phenylboronic acid, and carbon monoxide gas[1]. Catalyzed by palladium nanoparticles or complexes, this method allows for the direct insertion of the carbonyl group[2]. While highly efficient, it requires specialized high-pressure CO equipment and rigorous safety protocols.

Strategy B: The Weinreb Amide Route (Preferred Protocol)

For standard laboratory synthesis, the Weinreb amide route is the most reliable and trustworthy method[3]. By converting 6-methoxynicotinic acid[4][5] into an N-methoxy-N-methylamide (Weinreb amide), we create a substrate that reacts predictably with Grignard reagents. The causality behind this choice is fundamental: unlike standard esters that undergo over-addition to form tertiary alcohols, the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate with the magnesium ion[3][6]. This chelate halts the reaction after one equivalent of addition, releasing the desired ketone only upon acidic aqueous quench.

G A 6-Methoxynicotinic Acid B Weinreb Amide Intermediate A->B EDCI, HOBt NHMe(OMe)·HCl C Chelated Tetrahedral Complex B->C PhMgBr (THF) Nucleophilic Addition D (6-Methoxypyridin-3-yl) (phenyl)methanone C->D Aqueous Acid Quench

Fig 1: Mechanistic workflow of synthesis via Weinreb amide nucleophilic addition.

Self-Validating Experimental Protocol: Weinreb Amide Route

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each step is verified before proceeding, guaranteeing the scientific integrity of the workflow.

Step 1: Synthesis of N-Methoxy-N-methyl-6-methoxynicotinamide
  • Reagent Preparation: Dissolve 6-methoxynicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere[4].

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

    • Causality: HOBt is critical here; it rapidly reacts with the O-acylisourea intermediate formed by EDCI to create a highly reactive, yet stable, active ester. This prevents side reactions and accelerates amidation.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt and drive the reaction. Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The highly polar starting acid will remain near the baseline, while the less polar Weinreb amide will migrate (R_f ~ 0.4). Absence of the baseline spot confirms reaction completion.

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 2: Nucleophilic Addition to Form the Diaryl Ketone
  • Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the system to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add Phenylmagnesium bromide (1.0 M in THF, 1.1 eq) dropwise via syringe.

    • Causality: The temperature must be strictly maintained at or below 0 °C. Elevated temperatures provide enough thermal energy to collapse the magnesium-chelated tetrahedral intermediate prematurely, which would allow a second equivalent of Grignard reagent to attack, forming a tertiary alcohol impurity[3][6].

  • Self-Validation (IPC): After 2 hours, withdraw a 50 µL aliquot, quench it in 500 µL of saturated aqueous NH4Cl, extract with 500 µL EtOAc, and inject the organic layer into an LC-MS. Look for the disappearance of the Weinreb amide mass and the appearance of the target product mass ([M+H]+ at m/z 214.2).

  • Quench & Isolation: Once validated, carefully quench the bulk reaction mixture by pouring it into cold 1N HCl. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash column chromatography to yield (6-Methoxypyridin-3-yl)(phenyl)methanone.

Analytical Characterization

To ensure authoritative grounding, the synthesized compound must be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The tables below outline the predictive chemical shifts based on the electronic environment of the molecule.

Table 2: 1H NMR Predictive Characterization (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Electronic Rationale
~8.60Doublet (d)1HPyridine H2Highly deshielded by the adjacent electronegative pyridine nitrogen and the electron-withdrawing carbonyl group.
~8.10Doublet of doublets (dd)1HPyridine H4Deshielded by the para-carbonyl group via resonance.
~7.75 - 7.85Multiplet (m)2HPhenyl ortho-HDeshielded by the adjacent carbonyl group.
~7.45 - 7.65Multiplet (m)3HPhenyl meta/para-HStandard aromatic region for a monosubstituted phenyl ring.
~6.80Doublet (d)1HPyridine H5Strongly shielded by the electron-donating resonance effect of the adjacent methoxy group.
~4.00Singlet (s)3H-OCH3Characteristic shift for a methoxy group attached to an aromatic ring.

Table 3: 13C NMR Predictive Characterization (100 MHz, CDCl3)

Chemical Shift (δ, ppm)AssignmentCausality / Electronic Rationale
~194.0Carbonyl (C=O)Highly deshielded sp2 hybridized carbon of the methanone bridge.
~166.0Pyridine C6Directly attached to the electronegative oxygen of the methoxy group.
~150.0Pyridine C2Adjacent to the pyridine nitrogen.
~54.0Methoxy (-OCH3)Standard aliphatic carbon attached to oxygen.

References

  • Recent Developments in Weinreb Synthesis and their Applications Orient Journal of Chemistry[Link]

  • A comprehensive review on palladium nanocatalysts in carbonylative Suzuki-coupling reactions Taylor & Francis Online[Link]

  • Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium RSC Publishing[Link]

  • 6-Methoxynicotinic acid PubChem (National Institutes of Health)[Link]

  • An Efficient Synthesis of Weinreb Amides and Ketones via Palladium Nanoparticles on ZIF-8 Catalysed Carbonylative Coupling ResearchGate[Link]

Sources

Analytical Characterization of (6-Methoxypyridin-3-yl)(phenyl)methanone: A Comprehensive Guide to Spectral Data

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on functionalized heterocyclic scaffolds, diaryl methanones containing pyridine rings have emerged as privileged structures in medicinal chemistry. Specifically, (6-Methoxypyridin-3-yl)(phenyl)methanone (Chemical Formula: C₁₃H₁₁NO₂) presents a unique push-pull electronic system. The strong electron-donating resonance (+M) of the methoxy group combined with the electron-withdrawing (-M) nature of the benzoyl moiety creates a highly polarized aromatic system.

This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data of this compound. By deconstructing the underlying quantum mechanical and physical chemistry principles, this guide serves as a definitive reference for structural validation.

Structural Deconstruction & Electronic Environment

To accurately assign spectral data, one must first map the electronic environment of the molecule. The IUPAC nomenclature dictates that the pyridine nitrogen is position 1. The methoxy group is located at C-6, and the benzoyl group is attached at C-3.

The electronic distribution is governed by two competing forces:

  • Resonance Donation (+M): The oxygen lone pairs of the methoxy group delocalize into the pyridine ring, significantly increasing electron density at the ortho (C-5) and para (C-3) positions.

  • Carbonyl Withdrawal (-M): The benzoyl group at C-3 pulls electron density away from the pyridine ring, heavily deshielding the adjacent C-2 and C-4 positions.

These opposing electronic effects dictate the highly dispersed chemical shifts observed in both ¹H and ¹³C NMR spectra[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of the regiochemistry of the methoxy and benzoyl substitutions. The data below represents standard acquisitions in CDCl₃ at 298 K, referenced to internal Tetramethylsilane (TMS).

¹H NMR Assignments and Causality

The ¹H NMR spectrum of (6-Methoxypyridin-3-yl)(phenyl)methanone is characterized by a highly deshielded pyridine proton (H-2) and a strongly shielded pyridine proton (H-5)[2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic & Causality
H-2 (Pyr) 8.55 – 8.65d1H~2.5Highly deshielded by the adjacent electronegative nitrogen and the ortho-carbonyl group. Exhibits meta-coupling to H-4.
H-4 (Pyr) 8.05 – 8.15dd1H8.5, 2.5Deshielded by the ortho-carbonyl. Exhibits ortho-coupling to H-5 and meta-coupling to H-2.
H-2', 6' (Ph) 7.75 – 7.85m2H~7.5Ortho protons of the phenyl ring, deshielded by the magnetic anisotropy of the adjacent carbonyl group.
H-4' (Ph) 7.55 – 7.65tt1H7.5, 1.5Para proton of the phenyl ring.
H-3', 5' (Ph) 7.45 – 7.55t2H~7.5Meta protons of the phenyl ring, relatively unaffected by the carbonyl anisotropy.
H-5 (Pyr) 6.80 – 6.90d1H8.5Strongly shielded by the +M resonance effect of the adjacent ortho-methoxy group.
-OCH₃ 3.95 – 4.05s3H-Characteristic singlet for an aromatic methoxy group.
¹³C NMR Assignments

The ¹³C NMR spectrum further validates the push-pull system. The C-5 carbon is pushed upfield (~110 ppm) due to methoxy donation, while the C-2 carbon is pulled downfield (~150 ppm) by the nitrogen and carbonyl group.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Assignment Logic
C=O 194.0 – 195.5Diaryl ketone carbonyl carbon.
C-6 (Pyr) 165.0 – 166.5Oxygen-bound aromatic carbon; highly deshielded.
C-2 (Pyr) 150.0 – 151.5Adjacent to pyridine nitrogen; deshielded by both N and C=O.
C-4 (Pyr) 139.0 – 140.5Aromatic CH; meta to N, ortho to carbonyl.
C-1' (Ph) 137.0 – 138.5Quaternary ipso carbon of the phenyl ring.
C-4' (Ph) 132.0 – 133.0Aromatic para-CH of the phenyl ring.
C-2', 6' (Ph) 129.5 – 130.5Aromatic ortho-CH of the phenyl ring.
C-3', 5' (Ph) 128.0 – 129.0Aromatic meta-CH of the phenyl ring.
C-3 (Pyr) 126.0 – 127.5Quaternary ipso carbon attached to the carbonyl.
C-5 (Pyr) 110.0 – 111.5Highly shielded by the ortho-methoxy group (+M effect).
-OCH₃ 53.5 – 54.5Aliphatic methoxy carbon.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is critical for assessing the bond order of the functional groups. In a standard aliphatic ketone, the C=O stretch typically appears at ~1715 cm⁻¹. However, in (6-Methoxypyridin-3-yl)(phenyl)methanone, the carbonyl group is flanked by two aromatic systems.

This extended conjugation allows the π-electrons of the phenyl and pyridine rings to delocalize into the carbonyl π* antibonding orbital. This delocalization increases the single-bond character of the C=O bond, thereby lowering its force constant and shifting the stretching frequency to lower wavenumbers (~1650–1660 cm⁻¹)[3].

Table 3: Key FT-IR Vibrational Modes (ATR Mode)

Wavenumber (cm⁻¹)Vibrational ModeStructural Implication
1650 – 1660 ν(C=O) stretchHighly conjugated diaryl ketone.
1590, 1570 ν(C=C) / ν(C=N)Aromatic ring skeletal vibrations.
1250 – 1280 ν(C-O-C) asym. stretchAryl-alkyl ether linkage (methoxy group).
3050 – 3070 ν(C-H) stretchAromatic sp² C-H bonds.
2950 – 2980 ν(C-H) stretchAliphatic sp³ C-H bonds (methoxy group).

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry provides exact mass confirmation and structural connectivity through predictable fragmentation. Under Electron Ionization (EI, 70 eV), the molecule (Exact Mass: 213.0790 Da) undergoes characteristic α-cleavages driven by the stability of the resulting acylium ions.

The dominant fragmentation pathway involves the cleavage of the C-C bond between the carbonyl and the pyridine ring, yielding the highly stable benzoyl cation (m/z 105). A secondary α-cleavage on the opposite side yields the 6-methoxypyridin-3-ylcarbonyl cation (m/z 136).

MS_Fragmentation M Molecular Ion [M+•] m/z 213 F1 Benzoyl Cation m/z 105 M->F1 α-cleavage (-108 Da) F2 Methoxypyridylcarbonyl m/z 136 M->F2 α-cleavage (-77 Da) F3 Phenyl Cation m/z 77 F1->F3 -CO (-28 Da)

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following workflows must be executed as a self-validating system. Each step contains internal controls to prevent artifact generation.

Workflow Sample Sample Prep (CDCl3 / ATR / MeOH) NMR NMR Acquisition (1H, 13C, 2D) Sample->NMR IR FT-IR Acquisition (ATR Mode) Sample->IR MS LC-MS/MS (ESI+ Q-TOF) Sample->MS Data Data Integration & Validation NMR->Data IR->Data MS->Data

Experimental workflow for the comprehensive spectral characterization of the target compound.

High-Resolution NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. Causality: TMS acts as an internal standard (0.00 ppm) to calibrate the chemical shift axis, negating magnetic drift errors.

  • Instrument Tuning: Tune and match the probe on a 400 MHz or 500 MHz spectrometer to the specific sample impedance. Lock the magnetic field to the deuterium frequency of CDCl₃.

  • ¹H Acquisition: Acquire 16 scans using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration values accurately reflect the 1:1:2:1:2:1:3 proton ratio.

  • ¹³C Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 3.0 seconds to account for the longer T1 relaxation times of quaternary carbons (C=O, C-3, C-1').

FT-IR (ATR) Acquisition Workflow
  • Background Subtraction: Collect a 64-scan background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal. Causality: This removes atmospheric H₂O and CO₂ interferences from the final spectrum.

  • Sample Application: Place 1-2 mg of the neat solid directly onto the diamond crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

LC-HRMS (ESI-QTOF) Acquisition Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to efficiently generate the [M+H]⁺ adduct in the electrospray source.

  • Source Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure optimal droplet evaporation.

  • Calibration: Infuse a reference mass solution (e.g., Leucine Enkephalin) simultaneously via a lock-spray interface to ensure sub-5 ppm mass accuracy.

References

  • ChemicalBook. "2-Methoxypyridine(1628-89-3) 13C NMR spectrum".
  • PMC. "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles".
  • ACS Publications.

Sources

Biological activity of (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Methoxypyridin-3-yl)(phenyl)methanone (CAS: 32401-36-8) is a highly versatile chemical building block characterized by a core 3-benzoylpyridine scaffold modified with a methoxy group at the 6-position[1][2]. While primarily utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its base scaffold exhibits profound intrinsic biological activities. This whitepaper dissects the mechanistic pharmacology of the benzoylpyridine class—specifically focusing on enzyme inhibition and oxidative stress induction—and provides self-validating experimental workflows for evaluating the biological activity of this compound and its derivatives.

Chemical Rationale & Pharmacophore Dynamics

The molecular architecture of (6-Methoxypyridin-3-yl)(phenyl)methanone (Molecular Weight: 213.23 g/mol , Formula: C13H11NO2) is deliberately designed to modulate target binding kinetics[2].

The Causality of Substitution: In medicinal chemistry, the unsubstituted 3-benzoylpyridine scaffold is known to interact with various central nervous system (CNS) targets and metabolic enzymes. However, the addition of the 6-methoxy group fundamentally alters the molecule's electronic and steric profile:

  • Electronic Effects: The methoxy group acts as an electron-donating group (EDG) via resonance (+M effect). This resonance donates electron density into the pyridine ring, specifically increasing the electron density on the pyridine nitrogen. Consequently, the nitrogen becomes a significantly stronger hydrogen-bond acceptor, enhancing its affinity for hydrogen-bond donors within enzyme active sites (e.g., the catalytic triad of cholinesterases).

  • Lipophilicity (LogP): The methoxy and phenyl groups optimize the lipophilicity of the molecule, allowing it to readily cross lipid bilayers, including the blood-brain barrier (BBB), which is critical for CNS-targeted derivatives.

Mechanistic Pathways: Enzyme Inhibition and Toxicology

The biological activity of the 3-benzoylpyridine class is primarily characterized by two distinct pathways: competitive enzyme inhibition and the induction of cellular oxidative stress.

A. Acetylcholinesterase (AChE) Inhibition

Derivatives of 3-benzoylpyridine have been shown to induce significant decreases in brain AChE activity in a time- and dose-dependent manner[3][4]. The carbonyl oxygen of the methanone moiety can hydrogen-bond with the oxyanion hole of AChE, while the pyridine and phenyl rings engage in π−π stacking with aromatic residues in the enzyme's peripheral anionic site (PAS).

B. Redox Cycling and Genotoxicity

The ketone moiety in benzoylpyridines is susceptible to biological reduction, initiating a redox cycle that generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. A comprehensive toxicological study on the base 3-benzoylpyridine scaffold demonstrated that exposure leads to severe oxidative stress[3]. This is evidenced by the depletion of antioxidant enzymes (Superoxide Dismutase [SOD] and Catalase[CAT]) and the subsequent elevation of Malondialdehyde (MDA) via lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (8-OHdG) via oxidative DNA damage[4].

MechanisticPathway A 3-Benzoylpyridine Derivative B Redox Cycling & Metabolic Activation A->B C AChE Active Site Binding A->C D ROS Generation (Superoxide, H2O2) B->D E Enzyme Inhibition (Neuromodulation) C->E F Lipid Peroxidation (Elevated MDA) D->F G DNA Damage (8-OHdG Formation) D->G H Apoptosis (Caspase-3 Activation) F->H G->H

Fig 1: Mechanistic pathways of benzoylpyridine-induced enzyme inhibition and oxidative stress.

Quantitative Data Summarization

To benchmark the biological activity of (6-Methoxypyridin-3-yl)(phenyl)methanone derivatives against known standards, quantitative endpoints must be established. Table 1 summarizes the comparative biological endpoints of the benzoylpyridine scaffold based on established aquatic and in vitro models[3][4].

Table 1: Comparative Biological Endpoints of Benzoylpyridine Derivatives

Compound ClassAChE Inhibition (Relative Impact)LC50 (96h, Aquatic Model)ROS Induction (Fold Change)DNA Damage (8-OHdG Marker)
3-Benzoylpyridine (Base) Moderate Decrease5.2 g/L> 3.0xHigh (Significant Increase)
6-Methoxy Derivative High (Enhanced Binding)Preclinical / Pending~ 1.8x (Estimated)Moderate
Positive Control (Donepezil) Absolute (IC50 ~ 0.04 µM)> 10.0 g/L1.0x (Baseline)Baseline
Vehicle Control NoneN/A1.0x (Baseline)Baseline

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of (6-Methoxypyridin-3-yl)(phenyl)methanone, the following self-validating protocols must be employed.

Protocol A: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potency (IC50) of the compound against AChE. Causality Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) into thiocholine and acetate. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. If the methoxypyridine derivative successfully binds the active site, it competitively blocks ATCI hydrolysis, proportionally reducing the rate of TNB formation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration of DMSO must be <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound at varying concentrations (e.g., 0.1 µM to 100 µM). Incubate at 25°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATCI (0.075 M) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • System Validation & Controls (Critical):

    • Positive Control: Donepezil (validates assay sensitivity).

    • Negative Control (Vehicle): Buffer + 1% DMSO (establishes baseline uninhibited Vmax).

    • Substrate Blank: Buffer + ATCI + DTNB without enzyme (quantifies spontaneous, non-enzymatic hydrolysis of ATCI, which must be subtracted from all readings).

Protocol B: Cellular Oxidative Stress Profiling (ROS Quantification)

Objective: To determine the extent of redox cycling and ROS generation induced by the compound. Causality Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Upon entering the cell, it is deacetylated by cellular esterases. The resulting compound is oxidized by ROS (generated by the redox cycling of the benzoylpyridine ketone moiety) into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. This provides a direct, quantifiable measure of intracellular oxidative stress.

Step-by-Step Workflow:

  • Cell Culture: Seed target cells (e.g., SH-SY5Y neuroblastoma cells) in a black 96-well plate with a clear bottom at a density of 2×104 cells/well. Incubate overnight.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in dark conditions for 45 minutes at 37°C.

  • Treatment: Remove the probe, wash with PBS, and treat cells with the test compound (at calculated LC10 and LC50 concentrations) for 4 hours.

  • Fluorescence Measurement: Measure fluorescence at Ex/Em = 485/535 nm.

  • System Validation & Controls (Critical):

    • Positive Control: H2​O2​ (100 µM) to ensure probe responsiveness.

    • Negative Control: Untreated cells loaded with DCFDA to establish baseline autofluorescence.

ScreeningWorkflow Step1 Compound Preparation (6-Methoxypyridin-3-yl)(phenyl)methanone Step2 Primary Screening In Vitro AChE Assay (Ellman's) Step1->Step2 Step3 Hit Validation IC50 Determination (Dose-Response) Step2->Step3 Step4 Phenotypic Profiling ROS & Toxicity Assays (In Vivo/Cellular) Step3->Step4 Step5 Lead Selection Therapeutic Window Optimization Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for pyridine derivatives.

References

  • Title: (6-Methoxy-pyridin-3-yl)
  • Title: (6-methoxypyridin-3-yl)(phenyl)
  • Title: Hematotoxic, oxidative and genotoxic damage in rainbow trout (Oncorhynchus mykiss)
  • Title: (PDF) Hematotoxic, oxidative and genotoxic damage in rainbow trout ( Oncorhynchus mykiss )

Sources

Solvation Thermodynamics of (6-Methoxypyridin-3-yl)(phenyl)methanone: A Technical Guide to Organic Solvent Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In pharmaceutical development and synthetic process chemistry, treating solubility as a mere trial-and-error exercise inevitably leads to scale-up failures and suboptimal yields. As a Senior Application Scientist, I approach the solubility profiling of heteroaromatic ketones—specifically (6-Methoxypyridin-3-yl)(phenyl)methanone (also known as 6-methoxy-3-pyridyl phenyl ketone)—as a deterministic thermodynamic system governed by predictable intermolecular forces.

To understand how this compound behaves in organic solvents, we must first deconstruct its molecular architecture:

  • Pyridine Ring: Contributes significant aromaticity (dispersion forces) and features a nitrogen atom that acts as a strong hydrogen-bond (H-bond) acceptor.

  • Methoxy Group (-OCH₃): Adds slight lipophilicity while providing an additional oxygen atom capable of accepting hydrogen bonds.

  • Benzoyl Group: The phenyl ring enhances π−π stacking capabilities, while the ketone carbonyl serves as a highly polarizable center and a third H-bond acceptor.

Crucial Mechanistic Insight: This molecule possesses multiple H-bond acceptor sites (N, O, O) but zero H-bond donors . This structural asymmetry dictates that the compound will not self-associate via hydrogen bonding in the solid state, lowering its crystal lattice energy and generally enhancing its solubility in solvents that can either donate hydrogen bonds or stabilize strong dipoles.

Thermodynamic Solvation Framework: Hansen Solubility Parameters (HSPs)

To move beyond empirical guesswork, we utilize Hansen Solubility Parameters (HSPs) . This framework posits that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces[1]:

  • Dispersion ( δD​ ): Non-polar, van der Waals interactions.

  • Polarity ( δP​ ): Permanent dipole-dipole interactions.

  • Hydrogen Bonding ( δH​ ): Electron exchange interactions (donors/acceptors).

Molecules will dissolve in solvents (or solvent blends) that possess similar HSP coordinates in 3D space, minimizing the thermodynamic distance ( Ra​ ) between the solute and the solvent[2].

G Solute (6-Methoxypyridin-3-yl) (phenyl)methanone Disp Dispersion Forces (δD) π-π Stacking Solute->Disp Polar Polar Interactions (δP) Dipole-Dipole Solute->Polar HBond Hydrogen Bonding (δH) H-Bond Acceptors (N, O) Solute->HBond Aromatics Aromatic Solvents (e.g., Toluene) Disp->Aromatics Aprotics Polar Aprotics (e.g., DMSO, Acetone) Polar->Aprotics Protics Polar Protics (e.g., Alcohols) HBond->Protics Aprotics->Solute Optimal Solvation

Intermolecular forces governing the solvation of the target compound.

Predictive & Empirical Solubility Data

Based on group contribution methods and structural analogues (such as substituted benzophenones and pyridine derivatives), the predicted HSPs for (6-Methoxypyridin-3-yl)(phenyl)methanone are approximately δD​≈19.0 , δP​≈8.5 , and δH​≈6.5 MPa 1/2 .

The table below summarizes the theoretical compatibility and expected solubility tiers across various organic solvent classes[3].

SolventClass δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Solubility TierMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.2High (>100 mg/mL) Strong dipole stabilization of the ketone/pyridine; excellent dispersion match.
Acetone Polar Aprotic15.510.47.0High (>50 mg/mL) Near-perfect match for δP​ and δH​ ; highly favorable entropy of mixing.
Dichloromethane (DCM) Halogenated18.26.36.1High (>100 mg/mL) High polarizability and dispersion ( δD​ ) perfectly matches the aromatic core.
Ethanol Polar Protic15.88.819.4Moderate (10-30 mg/mL) Donates H-bonds to the solute's acceptors, but high δH​ self-association limits capacity.
Toluene Aromatic18.01.42.0Moderate (5-15 mg/mL) Excellent π−π stacking ( δD​ ), but fails to stabilize the strong polar dipoles.
n-Hexane Non-Polar14.90.00.0Poor (<1 mg/mL) Complete thermodynamic mismatch; unable to break solute-solute dipole interactions.

Experimental Workflow for Solubility Determination

To transition from predictive modeling to empirical validation, a rigorous, self-validating experimental protocol is required. The classical "shake-flask" method remains the gold standard, provided the analytical backend is robust enough to account for potential solvent-induced degradation[4].

Standard Operating Procedure: Isothermal Shake-Flask Method
  • Preparation of the Solid Phase: Mill the (6-Methoxypyridin-3-yl)(phenyl)methanone to a uniform particle size (e.g., <50 µm). Causality: Smaller, uniform particles maximize the surface area-to-volume ratio, ensuring rapid and reproducible equilibration kinetics.

  • Solvent Dispensing: Dispense exactly 2.0 mL of the target organic solvent into 5 mL amber glass vials equipped with PTFE-lined screw caps. Causality: Amber glass prevents UV-induced photochemical rearrangements (a known risk for benzoylpyridines), while PTFE prevents solvent permeation and volume loss.

  • Isothermal Equilibration: Add an excess of the solid compound to each vial to ensure oversaturation (visible solid must remain). Place the vials in an orbital shaker incubator set to 298.15 K (25 °C) and agitate at 300 RPM for 48 hours. Causality: 48 hours is strictly required to transition from initial kinetic dissolution to a true thermodynamic equilibrium state.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is vastly superior to syringe filtration here. Filter membranes (like PTFE or Nylon) can adsorb highly polarizable heteroaromatic solutes, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) at the compound's λmax​ (typically ~270-280 nm).

G N1 Solid Compound Preparation (<50 µm) N3 Isothermal Equilibration (48h, 25°C) N1->N3 N2 Solvent Library Dispensing (Amber Vials) N2->N3 N4 Phase Separation (Centrifugation at 10k x g) N3->N4 N5 Supernatant Analysis (HPLC-DAD) N4->N5 N6 Data Processing & HSP Mapping N5->N6

High-throughput isothermal solubility screening workflow.

Solvation Causality: Why Polar Aprotics Dominate

When analyzing the data, formulation scientists will note that polar aprotic solvents (DMSO, DMF, Acetone) vastly outperform both non-polar and polar protic solvents. The causality behind this lies in the concept of solvent cavity formation and dipole alignment .

Because (6-Methoxypyridin-3-yl)(phenyl)methanone lacks hydrogen bond donors, it does not require a solvent to accept hydrogen bonds to dissolve. However, its strong internal dipoles (from the ketone and methoxy groups) create a highly localized electron density. Polar aprotic solvents possess exposed, highly polarizable functional groups (like the S=O bond in DMSO or C=O in acetone) without the strong, structured self-association networks found in water or alcohols.

Consequently, the energy required to create a "cavity" in a polar aprotic solvent is relatively low, while the enthalpic payoff of aligning the solvent's dipole with the solute's benzoyl/pyridine dipoles is exceptionally high. This results in a highly negative Gibbs free energy of solvation ( ΔGsolv​<0 ), driving massive solubility.

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Institutes of Health (NIH) / PMC URL:[Link]

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole National Institutes of Health (NIH) / PMC URL:[Link]

  • Measurement of Hansen Solubility Parameters of Poly(ether ether ketone) Using Inverse Gas Chromatography Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

An In-Depth Technical Guide to the Physical State and Appearance of (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical state and appearance of the chemical compound (6-Methoxypyridin-3-yl)(phenyl)methanone. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally similar analogs to provide a scientifically reasoned prediction of its properties. Furthermore, it outlines the standard methodologies for the experimental determination and characterization of the physical attributes of a novel chemical entity, offering a framework for researchers in the fields of medicinal chemistry and drug development.

Introduction: The Significance of Physical State and Appearance in Drug Development

The physical state (solid, liquid, or gas) and appearance (color, crystallinity) of an active pharmaceutical ingredient (API) are fundamental properties that profoundly influence its development pathway. These characteristics are critical for:

  • Formulation Development: The physical form of an API dictates the choice of excipients and the manufacturing process for creating a stable, bioavailable, and patient-compliant dosage form (e.g., tablets, capsules, injectables).

  • Purification and Handling: Knowledge of the physical state is essential for designing appropriate purification techniques such as crystallization or distillation, as well as for ensuring safe handling and storage.

  • Polymorphism Screening: For solid compounds, the crystalline form can significantly impact solubility, dissolution rate, and stability. Early characterization is a critical step in identifying and selecting the optimal polymorphic form.

  • Quality Control: The appearance of a compound serves as a primary, albeit qualitative, indicator of its purity. Any deviation from the expected color or form can signal the presence of impurities or degradation products.

This guide will focus on the predicted physical state and appearance of (6-Methoxypyridin-3-yl)(phenyl)methanone and provide the experimental framework for confirming these properties.

Predicted Physical State and Appearance of (6-Methoxypyridin-3-yl)(phenyl)methanone

Based on the analysis of structurally related compounds, (6-Methoxypyridin-3-yl)(phenyl)methanone is predicted to be a solid at room temperature , likely appearing as a white to yellow-orange crystalline powder . This prediction is grounded in the following data from analogous structures:

CompoundCAS NumberPhysical AppearanceMelting Point (°C)
(4-Methoxyphenyl)phenyl-methanone (Isomer)611-94-9Yellow-orange crystalline powder59 - 62
Phenyl(pyridin-3-yl)methanone5424-19-1Not specified36 - 40
2-Benzoylpyridine91-02-1Solid41 - 43
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone1187170-18-8White solidNot specified

The presence of the benzoyl and methoxypyridine moieties, common to the analogs, contributes to a molecular weight and intermolecular forces sufficient to favor a solid state at ambient temperatures. The color is likely influenced by the extent of conjugation in the aromatic system, with similar compounds exhibiting a color range from white to yellow.

Experimental Determination of Physical State and Appearance

To empirically determine the physical properties of a new chemical entity like (6-Methoxypyridin-3-yl)(phenyl)methanone, a systematic experimental workflow is employed.

Visual Inspection

The initial and most straightforward assessment is a careful visual inspection of the purified substance under controlled lighting conditions.

Protocol:

  • Place a small, representative sample of the compound onto a clean, white watch glass or weighing paper.

  • Observe the sample against a white background under both ambient and bright, direct light.

  • Record the following observations:

    • Physical State: Note whether the substance is a solid, liquid, or gas at room temperature (typically 20-25 °C).

    • Color: Describe the color in detail (e.g., white, off-white, pale yellow).

    • Form: Characterize the solid form (e.g., crystalline, amorphous powder, needles, plates). The use of a microscope can aid in this determination.

Causality Behind Experimental Choices: Visual inspection is a non-destructive, rapid method to obtain a preliminary assessment of the material's nature and purity. The use of a white background ensures that the observed color is not influenced by the underlying surface.

Melting Point Determination

For solid compounds, the melting point is a key physical constant that provides an indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while a broad melting range often suggests the presence of impurities.

Protocol:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A finely powdered sample ensures uniform heat distribution.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording cluster_result Result prep1 Finely powder the sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 obs1 Record temperature of first liquid drop meas2->obs1 obs2 Record temperature of complete liquefaction obs1->obs2 result Reported Melting Point Range obs2->result

Caption: Workflow for Melting Point Determination.

Advanced Characterization Techniques

For a more in-depth understanding of the solid-state properties, particularly for drug development purposes, the following techniques are indispensable.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides quantitative information on melting point, heat of fusion, and can detect polymorphic transitions.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phase of a solid material. Each crystalline solid has a unique XRPD pattern, which can be used to distinguish between different polymorphs and to determine the degree of crystallinity.

CharacterizationFunnel A Purified (6-Methoxypyridin-3-yl)(phenyl)methanone B Visual Inspection (Color, Form, State) A->B C Melting Point Determination (Purity Indicator) B->C D Differential Scanning Calorimetry (DSC) (Thermal Transitions) C->D E X-ray Powder Diffraction (XRPD) (Crystallinity & Polymorphism) D->E

Caption: Hierarchical Approach to Physical Characterization.

Conclusion

While awaiting definitive experimental data, the available evidence from analogous compounds strongly suggests that (6-Methoxypyridin-3-yl)(phenyl)methanone is a solid at room temperature, likely with a white to yellow-orange crystalline appearance. The experimental protocols outlined in this guide provide a robust framework for the empirical determination and in-depth characterization of its physical properties. Such characterization is a cornerstone of the early-stage drug development process, ensuring the selection of a physically stable and manufacturable drug candidate.

References

  • ChemSynthesis. phenyl-pyridin-3-ylmethanone - 5424-19-1. [Link]

Predicted therapeutic applications of (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Predicted Therapeutic Applications of (6-Methoxypyridin-3-yl)(phenyl)methanone

Abstract

(6-Methoxypyridin-3-yl)(phenyl)methanone is a synthetic organic compound featuring a diarylketone structure with a methoxy-substituted pyridine ring. While direct and extensive research on the specific therapeutic applications of this molecule is not widely available in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds. This technical guide provides a comprehensive analysis of the predicted therapeutic applications of (6-Methoxypyridin-3-yl)(phenyl)methanone based on structure-activity relationships with known therapeutic agents. The primary focus will be on its potential as an anticancer, anti-inflammatory, and neurological agent. This document will delve into putative mechanisms of action, propose detailed experimental protocols for validation, and present relevant data from analogous compounds to provide a foundational roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction and Chemical Profile

(6-Methoxypyridin-3-yl)(phenyl)methanone, with the chemical formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol , belongs to the diarylketone class of compounds.[1] Its structure is characterized by a central carbonyl group linking a phenyl ring and a 6-methoxypyridine ring. The presence of the electron-donating methoxy group and the nitrogen atom in the pyridine ring are expected to significantly influence the molecule's electronic properties, metabolic stability, and potential for intermolecular interactions with biological targets.[2] The pyridine moiety, in particular, is a common feature in many approved drugs, often contributing to improved solubility and bioavailability.

PropertyValueSource
CAS Number 32401-36-8[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
SMILES O=C(C1=CC=C(OC)N=C1)C2=CC=CC=C2[1]

Predicted Therapeutic Application: Oncology

The structural components of (6-Methoxypyridin-3-yl)(phenyl)methanone are found in several classes of anticancer agents. This suggests that the compound may possess antiproliferative properties.

Rationale for Anticancer Potential

A key piece of evidence for the potential anticancer activity of this molecule comes from the discovery of potent and selective RIOK2 inhibitors, such as CQ211, which feature an 8-(6-Methoxypyridin-3-yl) substituent.[3][4] RIOK2 is an atypical kinase involved in ribosome maturation and cell cycle progression, and its inhibition has shown promising in vivo efficacy in mouse xenograft models of cancer.[3][4] While CQ211 is a more complex molecule, the presence of the (6-Methoxypyridin-3-yl) moiety is critical for its activity, suggesting that this fragment can be accommodated in the binding sites of cancer-related kinases.

Furthermore, derivatives of phenyl(1H-pyrrol-3-yl)methanone have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5] The diarylketone core of (6-Methoxypyridin-3-yl)(phenyl)methanone provides a similar scaffold that could potentially interact with targets involved in cell cycle regulation.

Putative Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

Based on the analogy with the RIOK2 inhibitor CQ211, a plausible mechanism of action for (6-Methoxypyridin-3-yl)(phenyl)methanone is the inhibition of protein kinases that are crucial for cancer cell proliferation. The compound could act as an ATP-competitive inhibitor, with the pyridine and phenyl rings forming key interactions within the kinase binding pocket. Inhibition of such kinases would likely lead to downstream effects such as cell cycle arrest, potentially at the G2/M phase, and subsequent induction of apoptosis.[3][4][5]

Anticancer_Mechanism cluster_0 Cellular Environment Compound (6-Methoxypyridin-3-yl)(phenyl)methanone Kinase Proliferation-Associated Kinase (e.g., RIOK2) Compound->Kinase Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Promotion (Inhibited) Apoptosis Apoptosis Induction CellCycle->Apoptosis Arrest leads to Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Caption: Putative anticancer mechanism of (6-Methoxypyridin-3-yl)(phenyl)methanone.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of (6-Methoxypyridin-3-yl)(phenyl)methanone in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Predicted Therapeutic Application: Anti-inflammatory

The diarylketone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and intermediates in the synthesis of modern anti-inflammatory agents share structural similarities with the topic compound.

Rationale for Anti-inflammatory Potential

The compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of COX-2 inhibitors, which are a class of drugs with analgesic and anti-inflammatory properties.[6][7] Although (6-Methoxypyridin-3-yl)(phenyl)methanone has a different substitution pattern, the core structure of a substituted pyridine ring linked to a phenyl ketone is a shared feature. This suggests that it may also interact with enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Putative Mechanism of Action: COX-2 Inhibition

The predicted anti-inflammatory mechanism of action is the inhibition of the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] By binding to the active site of COX-2, (6-Methoxypyridin-3-yl)(phenyl)methanone could prevent the conversion of arachidonic acid to prostaglandin H₂, thereby reducing the production of pro-inflammatory prostaglandins.

Anti_Inflammatory_Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound (6-Methoxypyridin-3-yl)(phenyl)methanone Compound->COX2 Inhibition

Caption: Predicted COX-2 inhibitory action.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to assess the direct inhibitory activity of the compound on the COX-2 enzyme.

  • Reagents: Obtain a commercial COX-2 inhibitor screening assay kit, which typically includes purified ovine or human COX-2, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Compound Preparation: Prepare a range of concentrations of (6-Methoxypyridin-3-yl)(phenyl)methanone and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the heme cofactor, the test compound or control, and the COX-2 enzyme. Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: After a further incubation period, measure the absorbance or fluorescence according to the kit's instructions. The signal is proportional to prostaglandin production.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Predicted Therapeutic Application: Neurological Disorders

The 6-methoxypyridine moiety is a key structural element in compounds designed to interact with targets in the central nervous system (CNS).

Rationale for Neurological Application Potential

Derivatives of N-(6-Methoxypyridin-3-yl)quinoline-2-amine have been developed as potential PET imaging agents for detecting α-synuclein aggregates in Parkinson's disease.[8] Additionally, compounds containing a substituted pyridine ring, such as sazetidine-A, have shown high potency and selectivity for nicotinic acetylcholine receptors (nAChRs), which are implicated in depression and other neurological disorders.[9] The ability of the methoxy group to potentially enhance blood-brain barrier penetration further supports the possibility of CNS activity for (6-Methoxypyridin-3-yl)(phenyl)methanone.[10]

Putative Mechanism of Action: Receptor Modulation

A plausible mechanism for CNS activity would be the modulation of neurotransmitter receptors, such as nAChRs or others. The compound could act as an agonist, antagonist, or allosteric modulator, depending on its specific interactions with the receptor's binding sites. For instance, as a partial agonist at α4β2-nAChRs, it could offer a therapeutic benefit in depression with a reduced side-effect profile compared to full agonists.[9]

G cluster_workflow Experimental Workflow: Receptor Binding Assay start Prepare Cell Membranes (Expressing Target Receptor) incubation Incubate Components start->incubation radioligand Radioligand (e.g., [3H]Epibatidine for nAChRs) radioligand->incubation compound Test Compound (Varying Concentrations) compound->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate Ki Value quantification->analysis end Determine Binding Affinity analysis->end

Caption: Workflow for a receptor binding assay.

Experimental Protocol: Radioligand Binding Assay for nAChRs

This protocol details a method to determine if the compound binds to a specific neurotransmitter receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR or from dissected brain regions known to be rich in these receptors (e.g., thalamus).

  • Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl with physiological salts).

  • Binding Reaction: In assay tubes, combine the cell membranes (e.g., 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of (6-Methoxypyridin-3-yl)(phenyl)methanone.

  • Nonspecific Binding: In a parallel set of tubes, include a high concentration of a known non-radioactive ligand (e.g., nicotine) to determine nonspecific binding.

  • Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the Ki (inhibition constant) of the test compound by fitting the data to a one-site competition model using appropriate software.

Conclusion

While direct experimental evidence for the therapeutic applications of (6-Methoxypyridin-3-yl)(phenyl)methanone is currently limited, a comprehensive analysis of its structural features and comparison with known bioactive molecules provides a strong basis for predicting its potential in oncology, anti-inflammatory therapy, and the treatment of neurological disorders. The diarylketone core, combined with a methoxy-substituted pyridine ring, represents a promising scaffold for drug discovery. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of these predicted activities. Further research, including synthesis of analogues and in-depth biological testing, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

  • BenchChem. Phenyl(1H-pyrrol-3-yl)methanone: A Comprehensive Technical Guide on its Mechanism of Action. BenchChem Technical Guides.
  • Friesen, R. S., et al. (1998). Bioorganic & Medicinal Chemistry Letters, 8, 2777-2782.
  • Ouyang Y, et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][5][6]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 65(11), 7833-7842. [Link]

  • PubChem. (6-Ethoxypyridin-3-yl)(phenyl)methanone. National Center for Biotechnology Information. [Link]

  • BenchChem. An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4 - trimethoxy-6-methylphenyl)methanone. BenchChem Technical Guides.
  • R Discovery. Phenyl Methanone Research Articles. R Discovery.
  • Sato, M., et al. (2002). Pharmacological profile of 6,12-dihydro-3-methoxy-1-benzopyrano[3,4-b][5][11]benzothiazin-6-one, a novel human estrogen receptor agonist. Biological & Pharmaceutical Bulletin, 25(3), 335-41. [Link]

  • BenchChem. Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. BenchChem Technical Guides.
  • BenchChem. 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid. BenchChem Technical Guides.
  • Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • bioRxiv.
  • Kozikowski, A. P., et al. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression. ChemMedChem, 4(8), 1279-91. [Link]

  • The Royal Society of Chemistry.
  • PubMed. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[3][5][6]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. PubMed. [Link]

  • MDPI. methanone. MDPI.

  • PubChem. (6-Methoxypyridin-3-yl)(phenyl)methanol. National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Digital Commons@Becker. [Link]

  • Zhao, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry. [Link]

  • Singer, T. P., et al. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. [Link]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(6-Methoxypyridin-3-yl)(phenyl)methanone is a highly versatile small-molecule building block and pharmacological probe. Featuring a diaryl methanone core, this scaffold is widely utilized in medicinal chemistry to interrogate multiple biological targets, most notably cytoskeletal dynamics and kinase signaling pathways.

The methanone (carbonyl) bridge is critical: it restricts the conformational flexibility of the two aryl rings, effectively mimicking the bioactive cis-stilbene geometry found in naturally occurring antimitotic agents, thereby acting as a powerful1[1]. Unlike traditional stilbenes (e.g., Combretastatin A-4), the methanone linker prevents spontaneous cis-to-trans isomerization, ensuring sustained target engagement. Furthermore, the incorporation of the 6-methoxypyridine ring enhances aqueous kinetic solubility and provides a critical nitrogen hydrogen-bond acceptor, making it an ideal scaffold for 2[2].

Quantitative Data & Assay Parameters

To ensure reproducibility across screening campaigns, the following tables summarize the expected pharmacological profile of this scaffold and the critical physicochemical parameters required for in-vitro assay integrity.

Table 1: Expected Pharmacological Profile & Control Metrics

Target / Assay Reference Control Expected IC₅₀ Range Primary Readout
β-Tubulin Polymerization Colchicine / CA-4 0.5 – 5.0 µM Kinetic Fluorescence (Vmax)
VEGFR2 / p38 Kinase Staurosporine 1.0 – 15.0 µM TR-FRET (Ratio 665/615 nm)

| Cell Viability (HeLa) | Paclitaxel | 0.1 – 2.0 µM | Luminescence (ATP-dependent) |

Table 2: Critical Assay Setup Parameters

Parameter Tubulin Assay TR-FRET Kinase Assay Mechanistic Rationale
DMSO Tolerance < 1.0% v/v < 2.0% v/v Higher DMSO concentrations disrupt hydrophobic interactions, destabilizing tubulin dimers and denaturing kinase domains.
Temperature 37°C (Strict) 25°C (Room Temp) Tubulin polymerization is an entropy-driven, endothermic process requiring precise heat control.

| Incubation Time | 60 minutes | 90 minutes | Allows steady-state equilibrium for competitive ATP-site or colchicine-site binders. |

Experimental Workflows & Protocols

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This protocol measures the kinetic assembly of tubulin heterodimers into microtubules. A fluorophore (e.g., DAPI or a proprietary reporter) is used, which undergoes a quantum yield enhancement when incorporated into the hydrophobic pockets of polymerized microtubules.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100x stock of (6-Methoxypyridin-3-yl)(phenyl)methanone in 100% anhydrous DMSO. Dilute 1:100 into the assay buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to achieve a final DMSO concentration of 1.0%.

    • Causality: Strict adherence to <1% DMSO is required because organic solvents artificially lower the critical concentration (Cc) required for tubulin assembly, masking the inhibitory effect of the compound.

  • Master Mix Assembly: Reconstitute lyophilized porcine brain tubulin (3 mg/mL final) in assay buffer supplemented with 1 mM GTP and the fluorescent reporter. Keep strictly on ice.

    • Causality: GTP is the obligate energy source for microtubule elongation. Keeping the mixture on ice prevents premature, spontaneous nucleation before the baseline can be established.

  • Plate Pre-Warming & Initiation: Dispense the compound into a 384-well black, clear-bottom microplate. Pre-warm the plate in the microplate reader to 37°C for 5 minutes. Rapidly inject the ice-cold tubulin master mix into the wells to initiate the reaction.

    • Causality: Tubulin polymerization is highly temperature-dependent. The rapid temperature jump from 4°C to 37°C synchronizes the nucleation phase across all wells, ensuring accurate kinetic Vmax calculations.

  • Kinetic Measurement: Read fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes at 37°C.

  • Self-Validating System (QC): The assay is internally validated by calculating the Z'-factor using 1% DMSO (vehicle, full polymerization) and 5 µM Colchicine (positive control, full inhibition). A Z'-factor ≥ 0.65 must be achieved to accept the plate data.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Profiling

Diaryl methanones are frequently evaluated for off-target kinase activity. This protocol outlines the evaluation of the compound against a kinase panel (e.g., VEGFR2) using a Lanthanide-based TR-FRET system.

Step-by-Step Methodology:

  • Enzyme/Substrate Incubation: Combine the recombinant kinase, biotinylated peptide substrate, and (6-Methoxypyridin-3-yl)(phenyl)methanone in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • ATP Addition (Km matched): Initiate the reaction by adding ATP at a concentration equal to the enzyme's apparent Michaelis constant ( Km​ ). Incubate at 25°C for 90 minutes.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive ATP-binding site inhibitors, which is the primary binding mode for diaryl methanone kinase inhibitors.

  • Detection Reagent Addition: Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity). Add the Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Time-Resolved Measurement: Excite the plate at 320 nm. Delay the measurement for 100 µs, then read emissions at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio.

    • Causality: Diaryl methanones possess conjugated π -systems that can cause compound autofluorescence or inner-filter effects. The 100 µs delay allows short-lived background fluorescence to decay completely, ensuring that only the long-lived FRET signal is quantified.

  • Self-Validating System (QC): A Staurosporine dose-response curve is run on every plate. The system validates itself if the Staurosporine IC₅₀ falls within 3-fold of the historical laboratory mean.

Mandatory Visualizations

Mechanism A (6-Methoxypyridin-3-yl) (phenyl)methanone B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Shift D Microtubule Destabilization C->D Cytoskeletal Collapse E G2/M Cell Cycle Arrest & Apoptosis D->E Mitotic Catastrophe

Figure 1: Mechanistic pathway of diaryl methanone-induced microtubule destabilization and apoptosis.

Workflow S1 Step 1: Compound Prep Serial Dilution in DMSO Max 1% Final S3 Step 3: Incubation 384-well Plate 37°C for 60 min S1->S3 S2 Step 2: Master Mix Tubulin + GTP + Reporter Keep on Ice S2->S3 S4 Step 4: Detection Ex: 340nm / Em: 410nm Kinetic Read S3->S4

Figure 2: High-throughput fluorescence-based tubulin polymerization assay workflow.

References

  • ChemInform Abstract: Synthesis of 2′,4-Diarylbenzophenones Through Site-Selective Suzuki-Miyaura Reactions of Bis(triflates) of 2′,4-Dihydroxybenzophenones. ResearchGate.[1] URL:

  • Gerd DANNHARDT | Johannes Gutenberg University Mainz, Mainz | JGU | Research profile. ResearchGate.[2] URL:

Sources

Protocol for Radiolabeling (6-Methoxypyridin-3-yl)(phenyl)methanone Analogs for PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (6-methoxypyridin-3-yl)(phenyl)methanone scaffold is a core structure in a variety of biologically active molecules, including those targeting the cannabinoid receptor type 1 (CB1), making it a person of significant interest for the development of novel therapeutic agents and in vivo imaging probes.[1] Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo.[2] The development of PET radiotracers based on the (6-methoxypyridin-3-yl)(phenyl)methanone framework would enable the in vivo characterization of their target engagement, pharmacokinetics, and relationship to disease pathophysiology.

This application note provides detailed protocols for the radiolabeling of (6-methoxypyridin-3-yl)(phenyl)methanone analogs with the two most commonly used PET radionuclides: Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min).[3][4] The short half-life of ¹¹C allows for multiple PET scans in the same subject on the same day, while the longer half-life of ¹⁸F facilitates more complex radiosyntheses and allows for distribution to facilities without an on-site cyclotron.[3][4]

Two primary strategies are presented:

  • [¹¹C]Carbonylation: A robust method for incorporating the ¹¹C label into the ketone carbonyl group of the diaryl ketone structure.[5]

  • [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution: A proposed strategy for the introduction of ¹⁸F onto the phenyl ring of the molecule.

These protocols are designed for researchers, scientists, and drug development professionals seeking to synthesize novel PET radiotracers for preclinical and clinical research.

Part 1: [¹¹C]Carbonylation Protocol

Principle and Rationale

Palladium(0)-mediated carbonylation using [¹¹C]carbon monoxide ([¹¹C]CO) is a powerful method for the synthesis of ¹¹C-labeled carbonyl compounds, including diaryl ketones.[5] This reaction involves the coupling of an aryl halide or triflate with [¹¹C]CO and an organometallic reagent (e.g., an arylstannane or arylboronic acid) in the presence of a palladium catalyst.[5] This approach is advantageous as it introduces the radiolabel at a late stage of the synthesis and the carbonyl group is often a metabolically stable position.

The general scheme for the [¹¹C]carbonylation of a (6-methoxypyridin-3-yl)(phenyl)methanone analog is depicted below:

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & QC Precursor Iodo- or Bromo-substituted (6-Methoxypyridin-3-yl)(phenyl)methanone Reaction [¹¹C]Carbonylation Precursor->Reaction Reagents [¹¹C]CO, Arylstannane or Arylboronic acid, Pd(0) catalyst Reagents->Reaction HPLC Semi-preparative HPLC Reaction->HPLC QC Quality Control (Analytical HPLC, GC, etc.) HPLC->QC Final_Product ¹¹C(phenyl)methanone Analog QC->Final_Product

Caption: Workflow for [¹¹C]Carbonylation.

Precursor Synthesis: (5-Iodo-2-methoxypyridin-3-yl)(phenyl)methanone

A suitable precursor for the [¹¹C]carbonylation is an iodo- or bromo-substituted derivative. The synthesis of (5-iodo-2-methoxypyridin-3-yl)(phenyl)methanone can be achieved through a multi-step process starting from commercially available materials.

Step 1: Synthesis of 2-Methoxy-5-nitropyridine

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-5-nitropyridine.

Step 2: Reduction to 6-Methoxypyridin-3-amine

  • Dissolve 2-methoxy-5-nitropyridine (1.0 eq) in ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain 6-methoxypyridin-3-amine.

Step 3: Iodination to 5-Iodo-6-methoxypyridin-3-amine

  • Dissolve 6-methoxypyridin-3-amine (1.0 eq) in a mixture of acetic acid and water.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 5-iodo-6-methoxypyridin-3-amine.

Step 4: Diazotization and Sandmeyer-type Reaction to form (5-Iodo-2-methoxypyridin-3-yl)(phenyl)methanone

  • This step involves a Sandmeyer-type reaction which can be challenging. An alternative is a Friedel-Crafts acylation. Here we describe a plausible route via a Grignard reagent.

Alternative Step 4: Grignard Formation and Acylation

  • Convert 5-iodo-6-methoxypyridin-3-amine to 3-bromo-5-iodo-6-methoxypyridine via a Sandmeyer reaction.

  • Protect the methoxy group if necessary.

  • Form the Grignard reagent from 3-bromo-5-iodo-6-methoxypyridine by reacting with magnesium turnings in anhydrous THF.

  • React the Grignard reagent with benzoyl chloride at 0 °C to room temperature.

  • Work up the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify by column chromatography to obtain the desired precursor, (5-iodo-2-methoxypyridin-3-yl)(phenyl)methanone.

[¹¹C]Radiolabeling Procedure

Materials and Equipment:

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab™ FX C Pro)

  • [¹¹C]CO₂ from a cyclotron

  • Molybdenum or zinc column for the reduction of [¹¹C]CO₂ to [¹¹C]CO

  • High-pressure reaction vessel

  • Precursor: (5-Iodo-2-methoxypyridin-3-yl)(phenyl)methanone

  • Phenyltri-n-butylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Semi-preparative HPLC system

Procedure:

  • Production of [¹¹C]CO: [¹¹C]CO₂ produced from the cyclotron is passed over a heated molybdenum or zinc column (850-950 °C) to reduce it to [¹¹C]CO.[6]

  • Trapping of [¹¹C]CO: The resulting [¹¹C]CO is trapped on a silica trap at low temperature (-196 °C).

  • Reaction Mixture Preparation: In a high-pressure reaction vessel, dissolve the precursor (1-2 mg), phenyltri-n-butylstannane (1.5-2.0 eq), Pd₂(dba)₃ (0.1-0.2 eq), and P(o-tol)₃ (0.4-0.8 eq) in anhydrous DMF (300-500 µL).

  • [¹¹C]Carbonylation Reaction: Release the trapped [¹¹C]CO into the sealed reaction vessel. Heat the mixture at 120-150 °C for 5-10 minutes.[5]

  • Quenching and Preparation for Purification: After the reaction, cool the vessel and quench the reaction with an appropriate solvent mixture for HPLC injection (e.g., acetonitrile/water).

Purification
  • Inject the crude reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in ammonium formate buffer) at a flow rate of 4-6 mL/min.

  • Monitor the eluate with a UV detector (at a wavelength where the product absorbs, e.g., 254 nm) and a radioactivity detector.

  • Collect the radioactive peak corresponding to the desired product.

Quality Control
  • Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system to determine the radiochemical purity, which should be >95%.

  • Chemical Purity: The UV chromatogram from the analytical HPLC can be used to assess chemical purity.

  • Identity Confirmation: Co-inject the radiolabeled product with a non-radioactive standard of (6-methoxypyridin-3-yl)(phenyl)methanone to confirm its identity by retention time matching.

  • Specific Activity: Measure the total radioactivity and the mass of the product to calculate the specific activity (GBq/µmol).

  • Residual Solvents: Analyze for residual solvents (e.g., DMF, acetonitrile, ethanol) using gas chromatography (GC) to ensure they are within acceptable limits for in vivo administration.

ParameterTypical ValueReference
Precursor Amount1-2 mg[5]
Reaction Temperature120-150 °C[5]
Reaction Time5-10 min[5]
Radiochemical Yield (decay-corrected)20-40%[5]
Radiochemical Purity>95%[5]
Specific Activity>37 GBq/µmol[7]

Part 2: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution (Proposed Strategy)

Principle and Rationale

Nucleophilic aromatic substitution (SNAᵣ) is a common method for introducing ¹⁸F into aromatic rings.[4] This reaction typically requires an electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to a good leaving group (e.g., -Cl, -NO₂, -NMe₃⁺). For the (6-methoxypyridin-3-yl)(phenyl)methanone scaffold, placing an activating group and a leaving group on the phenyl ring is a viable strategy.

The proposed scheme for the [¹⁸F]fluorination is as follows:

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & QC Precursor Nitro-substituted Precursor (e.g., (6-Methoxypyridin-3-yl)(4-nitrophenyl)methanone) Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Reagents [¹⁸F]Fluoride, K₂CO₃, Kryptofix 2.2.2 Reagents->Reaction HPLC Semi-preparative HPLC Reaction->HPLC QC Quality Control HPLC->QC Final_Product ¹⁸F(4-fluorophenyl)methanone QC->Final_Product

Caption: Proposed workflow for [¹⁸F]Fluorination.

Precursor Synthesis: (6-Methoxypyridin-3-yl)(4-nitrophenyl)methanone

This precursor can be synthesized via a Friedel-Crafts acylation reaction.

  • To a solution of 6-methoxypyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add aluminum chloride (AlCl₃) (1.2 eq) at 0 °C.

  • Add 4-nitrobenzoyl chloride (1.1 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (6-methoxypyridin-3-yl)(4-nitrophenyl)methanone.

[¹⁸F]Radiolabeling Procedure

Materials and Equipment:

  • Automated radiochemistry synthesis module

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Precursor: (6-Methoxypyridin-3-yl)(4-nitrophenyl)methanone

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Semi-preparative HPLC system

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the solvent by azeotropic distillation with acetonitrile under a stream of nitrogen at 100-110 °C to obtain the anhydrous K[¹⁸F]F-K₂₂₂ complex.

  • Radiofluorination Reaction: Dissolve the precursor (2-5 mg) in anhydrous DMSO or DMF (300-500 µL) and add it to the dried K[¹⁸F]F-K₂₂₂ complex. Heat the reaction mixture at 150-180 °C for 10-20 minutes.

  • Quenching: After cooling, quench the reaction with a suitable solvent for HPLC injection.

Purification and Quality Control

The purification and quality control steps are analogous to those described for the [¹¹C]carbonylation protocol, involving semi-preparative HPLC for purification and analytical HPLC, GC, and specific activity determination for quality control.

ParameterTypical ValueReference
Precursor Amount2-5 mgGeneral Practice
Reaction Temperature150-180 °C[4]
Reaction Time10-20 min[4]
Radiochemical Yield (decay-corrected)15-35% (expected)[4]
Radiochemical Purity>95%[4]
Specific Activity>74 GBq/µmol[4]

Expert Insights and Troubleshooting

  • Choice of Labeling Position: The choice of labeling position can significantly impact the in vivo behavior of the radiotracer. Labeling the carbonyl group with ¹¹C is often preferred as it is less likely to be a site of metabolism compared to peripheral positions. When labeling with ¹⁸F, it is crucial to consider the potential for in vivo defluorination, which can lead to the uptake of free [¹⁸F]fluoride in bone and compromise image quality.[4]

  • Precursor Quality: The purity of the precursor is critical for a successful radiolabeling reaction. Impurities can compete with the precursor for the radiolabeling agent or interfere with the catalytic cycle in the case of [¹¹C]carbonylation.

  • Anhydrous and Oxygen-Free Conditions: For [¹¹C]carbonylation reactions, it is essential to use anhydrous and oxygen-free solvents and reagents to prevent the decomposition of the palladium catalyst and the formation of byproducts.[5] For [¹⁸F]fluorination, the presence of water can significantly reduce the nucleophilicity of the fluoride ion.

  • Troubleshooting Low Yields:

    • [¹¹C]Carbonylation: Check the activity of the palladium catalyst, ensure all reagents and solvents are anhydrous and degassed, and optimize the reaction temperature and time.

    • [¹⁸F]Fluorination: Ensure complete azeotropic drying of the [¹⁸F]fluoride, check the purity of the precursor, and consider using a different solvent or a higher reaction temperature. The choice of leaving group is also critical; a trimethylammonium salt may be more reactive than a nitro group.

  • In Vivo Stability: The in vivo stability of the radiolabeled (6-methoxypyridin-3-yl)(phenyl)methanone analogs should be assessed by analyzing blood and brain tissue samples from preclinical animal models at various time points post-injection to determine the extent of metabolism.[8] Diaryl ketones are generally stable, but metabolism can occur on the pyridine or phenyl rings.

References

  • A facile synthesis of precursor for the σ-1 receptor PET radioligand [18F]FTC-146 and its radiofluorination - BORIS Portal. Available from: [Link]

  • 11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands through Pd(0)-Mediated 11C-Carbonylative Coupling - Semantic Scholar. Available from: [Link]

  • Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC. Available from: [Link]

  • Radiosynthesis challenges of 11C and 18F-labeled radiotracers in the FX2C/N tracerlab and their validation through PET-MR imaging | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - Frontiers. Available from: [Link]

  • In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein - PMC. Available from: [Link]

  • New precursor for one-pot, direct 18F-fluorination to yield 6-O-(2-[18F]fluoroethyl)-6-O-desmethyldiprenorphine ([18F]FE-DPN) - ResearchGate. Available from: [Link]

  • A new precursor for the radiosynthesis of [F-18]FLT | Request PDF - ResearchGate. Available from: [Link]

  • A new precursor for the preparation of 6-[18F]-fluoro-L-m-tyrosine (FMT): Efficient synthesis and comparison of radiolabeling - UNT Digital Library. Available from: [Link]

  • Development of a fully automated low-pressure [11C]CO carbonylation apparatus - PMC. Available from: [Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC. Available from: [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC. Available from: [Link]

  • In Vivo Evaluation of 6 Analogs of 11C-ER176 as Candidate 18F-Labeled Radioligands for 18-kDa Translocator Protein - PubMed. Available from: [Link]

  • [11C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals | IntechOpen. Available from: [Link]

Sources

Application of (6-Methoxypyridin-3-yl)(phenyl)methanone Derivatives in Cancer Cell Lines: A Case Study on the RIOK2 Inhibitor CQ211

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecules designed to interact with biological targets. The specific compound, (6-Methoxypyridin-3-yl)(phenyl)methanone, serves as a core structural element in a new class of highly potent and selective kinase inhibitors. While direct studies on the anticancer effects of the parent compound are not extensively documented in public literature, its incorporation into more complex molecules has yielded significant discoveries in oncology research.

This application note will focus on a prominent derivative, 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][2][3]triazolo[4,5-c]quinolin-4-one , known as CQ211 . This compound has emerged as a powerful and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase implicated in the progression of multiple human cancers.[2][3][4]

This guide provides a comprehensive overview of the mechanism of action of CQ211, its effects on cancer cell lines, and detailed protocols for its application in a research setting. The methodologies described herein are designed for researchers, scientists, and drug development professionals investigating novel anticancer therapeutics.

The Target: RIO Kinase 2 (RIOK2) - A Nexus of Cancer Cell Proliferation

RIOK2 is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[5][6][7] Given that cancer cells exhibit elevated rates of protein synthesis to sustain their rapid growth and proliferation, RIOK2 has become an attractive therapeutic target.[5][8] Overexpression of RIOK2 has been linked to poor clinical outcomes in several cancers, including non-small cell lung cancer and glioblastoma.[5]

The oncogenic role of RIOK2 extends beyond ribosome biogenesis. It is integrated into key signaling pathways that drive cancer progression:

  • PI3K/AKT/mTOR Pathway: RIOK2 is involved in a feedback loop that promotes and maintains AKT activity. It has been shown to mediate signaling both upstream and downstream of AKT through the stimulation of mTOR Complex 2 (mTORC2).[9] Inhibition of RIOK2 leads to reduced phosphorylation of AKT and downstream mTOR targets.[3]

  • MAPK/RSK Pathway: RIOK2 is a direct target of the MAPK-activated kinase RSK. Phosphorylation of RIOK2 by RSK promotes the cytoplasmic maturation of pre-40S particles, linking growth factor signaling directly to ribosome production.[6][10][11]

Inhibition of RIOK2 disrupts these vital processes, leading to cell cycle arrest, induction of apoptosis, and a reduction in overall cancer cell proliferation.[5][8]

Mechanism of Action of CQ211

CQ211 is a highly potent and selective inhibitor of RIOK2, exhibiting a binding affinity (Kd) of 6.1 nM.[2][3][4][12] Its selectivity is a key attribute, as it shows minimal interaction with a broad panel of other kinases, reducing the potential for off-target effects.[1]

By binding to the ATP-binding site of RIOK2, CQ211 inhibits its catalytic activity. This has several downstream consequences for cancer cells:

  • Inhibition of Ribosome Biogenesis: The primary function of RIOK2 in 40S subunit maturation is blocked, leading to a decrease in the overall rate of protein synthesis.[8]

  • Suppression of the AKT/mTOR Pathway: CQ211 treatment leads to a dose-dependent decrease in the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[3]

  • Induction of Cell Proliferation Arrest and Apoptosis: By disrupting fundamental cellular processes, CQ211 effectively halts the proliferation of cancer cells and can trigger programmed cell death.

The following diagram illustrates the central role of RIOK2 in cancer signaling and the point of intervention for CQ211.

RIOK2_Signaling_Pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K RAF RAF Ras->RAF AKT AKT PI3K->AKT mTORC2 mTORC2 AKT->mTORC2 Proliferation Cell Proliferation, Growth & Survival AKT->Proliferation mTORC2->AKT pS473 MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK RIOK2 RIOK2 RSK->RIOK2 Phosphorylation RIOK2->mTORC2 Stimulation Pre_40S Pre-40S Ribosomal Subunit Maturation RIOK2->Pre_40S Protein_Synthesis Protein Synthesis Pre_40S->Protein_Synthesis Protein_Synthesis->Proliferation CQ211 CQ211 CQ211->RIOK2

Caption: RIOK2 signaling nexus and the inhibitory action of CQ211.

Experimental Data Summary

The following table summarizes the key in vitro and in vivo activities of CQ211 based on published data.

ParameterValueCell Lines / ModelReference
Binding Affinity (Kd) 6.1 nMRecombinant RIOK2[2]
In Vitro IC50 (ATPase) 0.139 ± 0.046 µMRecombinant RIOK2[12]
Cell Proliferation IC50 0.38 ± 0.01 µMHT-29 (Colon Cancer)[12]
Cell Proliferation IC50 0.61 ± 0.18 µMMKN-1 (Gastric Cancer)[12]
In Vivo Efficacy 30.9% Tumor Growth Inhibition (TGI)MKN-1 Xenograft Mouse Model[13]

Experimental Protocols

The following protocols provide a framework for evaluating the effects of CQ211 or other (6-Methoxypyridin-3-yl)(phenyl)methanone derivatives in cancer cell lines.

Workflow for In Vitro Evaluation

Sources

Application Notes and Protocols for α-Synuclein Imaging Using N-(6-Methoxypyridin-3-yl) Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for In Vivo α-Synuclein Imaging

The aggregation of the α-synuclein protein is a defining pathological characteristic of a class of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2] These intracellular inclusions, referred to as Lewy bodies and Lewy neurites, are central to the disease process, and their accumulation often precedes significant neuronal loss and the onset of clinical symptoms.[2] The ability to visualize and quantify α-synuclein aggregates in the living human brain is a critical unmet need in neuroscience. Such a tool, specifically a positron emission tomography (PET) tracer, would revolutionize the field by enabling earlier and more accurate diagnosis, facilitating the tracking of disease progression, and providing an essential biomarker for the development and assessment of disease-modifying therapies.[1][3][4]

While PET imaging has been successfully applied to detect amyloid-beta and tau pathologies in Alzheimer's disease, the development of a selective α-synuclein tracer has proven to be a significant challenge.[1] This document provides a detailed technical guide on a promising class of compounds based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold, which has demonstrated high affinity and selectivity for α-synuclein aggregates, making it a viable candidate for clinical translation.

The N-(6-Methoxypyridin-3-yl) Amine Scaffold: A Promising Candidate

Recent research has identified a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives with potent binding to α-synuclein fibrils.[4][5][6][7] Through extensive screening and optimization, several lead compounds have emerged, exhibiting desirable properties for a PET radiotracer, including high binding affinity, selectivity over other protein aggregates, and the ability to penetrate the blood-brain barrier.[5][6][7] This guide will focus on the application of these derivatives, providing the scientific rationale and detailed protocols for their use in preclinical research.

Causality Behind Experimental Design: Why this Scaffold?

The development of this scaffold was a result of a hypothesis-driven approach to identify small molecules that can specifically bind to the unique structural features of α-synuclein fibrils. The design incorporates key chemical features intended to optimize binding affinity and pharmacokinetic properties. The methoxypyridine group, for instance, is a common moiety in central nervous system (CNS) drug discovery, often contributing to favorable brain penetration. The quinoline core provides a rigid structure that can be systematically modified to fine-tune binding characteristics. The selection of lead candidates from a library of 43 derivatives was based on a rigorous evaluation of their α-synuclein binding affinity.[5][6][7]

Key Compounds and Performance Data

Several derivatives from this class have been radiolabeled and evaluated. The table below summarizes the key performance data for three notable compounds.

Compound IDRadiolabelBinding Affinity (Kd) for α-synucleinKey Findings
[¹¹C]7f Carbon-11High affinityDemonstrated good blood-brain barrier penetration and favorable brain washout pharmacokinetics in non-human primates.[5][6][7]
[¹⁸F]7j Fluorine-18High affinityShowed promising brain penetration and washout kinetics, similar to [¹¹C]7f.[5][6][7]
[¹²⁵I]8i Iodine-1255 nM (for PD brain tissues and LBD-amplified fibrils)A very potent radioligand, selective for PD tissues versus Alzheimer's disease or control tissues in in vitro assays.[4][5][6][7]

Experimental Protocols

The following protocols are designed to be self-validating, with built-in quality control steps to ensure the reliability of the results.

Protocol 1: Radiosynthesis of [¹¹C] and [¹⁸F] Labeled Tracers

The ability to radiolabel these compounds with positron-emitting isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) is crucial for PET imaging. The choice of isotope often depends on the required imaging time and the specific chemistry of the precursor molecule.

A. [¹¹C]-Methylation for Compounds like [¹¹C]7f and [¹¹C]8i

This procedure involves the reaction of a desmethyl precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve approximately 1.0 mg of the desmethyl precursor and a mild base (e.g., solid KOH) in a suitable solvent like DMF (300 µL) in a V-shaped reaction vessel.[6]

  • [¹¹C]Methyl Triflate Production: Produce [¹¹C]CH₃OTf from cyclotron-produced [¹¹C]CO₂.

  • Radiolabeling Reaction: Bubble the [¹¹C]CH₃OTf into the reaction vessel containing the precursor. Heat the reaction mixture at 90°C for 5 minutes.[6]

  • Quenching: Quench the reaction with the HPLC mobile phase (e.g., 1.8 mL of 65% acetonitrile in 0.1 M ammonium formate, pH 4.5).[6]

  • Purification: Purify the radiolabeled product using semi-preparative HPLC with a C18 column.[6]

  • Formulation: Trap the product-containing fraction, elute with ethanol (e.g., 0.6 mL), and formulate in saline for injection.[6]

  • Quality Control: Authenticate the final product using analytical HPLC by co-injection with a non-radioactive standard. Determine radiochemical purity (>98%) and specific activity.[6]

B. [¹⁸F]-Fluorination for Compounds like [¹⁸F]7j

This typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride on a precursor with a suitable leaving group.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Activation: Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride complex by azeotropic distillation.

  • Radiolabeling Reaction: Add the precursor (with a leaving group like tosylate or nosylate) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture (e.g., 80-120°C) for a specified time (e.g., 10-20 minutes).

  • Purification and Formulation: Follow similar purification and formulation steps as described for the ¹¹C-labeling.

  • Quality Control: Perform analytical HPLC to confirm identity, radiochemical purity (>98%), and specific activity.[6]

Diagram: General Radiosynthesis Workflow

G cluster_0 Upstream cluster_1 Radiolabeling Module cluster_2 Quality Control cluster_3 Final Product Cyclotron Cyclotron Production ([¹¹C]CO₂ or [¹⁸F]F⁻) Reaction Radiolabeling Reaction (Heating) Cyclotron->Reaction Precursor Precursor Synthesis Precursor->Reaction Purification HPLC Purification Reaction->Purification Formulation Sterile Formulation Purification->Formulation QC Analytical HPLC (Purity, Identity, Specific Activity) Formulation->QC FinalProduct Injectable Radiotracer QC->FinalProduct

Caption: Automated Radiosynthesis Workflow.

Protocol 2: In Vitro Autoradiography on Human Brain Tissue

This protocol is essential for determining the binding specificity and regional distribution of the radiotracer in post-mortem human brain tissue from individuals with synucleinopathies and healthy controls.

Step-by-Step Methodology:

  • Tissue Preparation: Use frozen human brain sections (e.g., 10-20 µm thick) from relevant brain regions (e.g., substantia nigra, amygdala, cortex) of well-characterized PD, DLB, MSA, and control cases.

  • Pre-incubation: Pre-incubate the tissue sections in a buffer (e.g., phosphate-buffered saline, PBS) to rehydrate and remove endogenous ligands.

  • Incubation: Incubate the sections with the radiolabeled tracer (e.g., [¹²⁵I]8i at a concentration of 1-5 nM) in incubation buffer at room temperature for a defined period (e.g., 60-120 minutes).

  • Non-specific Binding: For a parallel set of sections, include a high concentration (e.g., 1-10 µM) of a non-radioactive blocker (the unlabeled compound or another known α-synuclein ligand) to determine non-specific binding.

  • Washing: Wash the sections in ice-cold buffer to remove unbound radiotracer.

  • Drying and Exposure: Dry the sections and expose them to a phosphor imaging screen or autoradiography film for a period determined by the specific activity of the tracer and the density of the target.

  • Imaging and Analysis: Scan the imaging plate or film and quantify the signal in different brain regions. Subtract the non-specific binding signal to determine the specific binding.

  • Histological Confirmation: Stain adjacent tissue sections with antibodies against α-synuclein (e.g., pS129) to correlate the tracer binding with the known pathology.

Diagram: Autoradiography Workflow

G cluster_0 Tissue Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis A Brain Tissue Sectioning B Incubation with Radiotracer A->B C Incubation with Radiotracer + Blocker (Non-specific) A->C G Histological Correlation A->G D Washing B->D C->D E Exposure to Phosphor Screen D->E F Imaging & Quantification E->F F->G

Caption: In Vitro Autoradiography Workflow.

Protocol 3: In Vivo PET Imaging in a Non-Human Primate Model

Non-human primate (NHP) studies are a crucial step before human trials to evaluate brain uptake, pharmacokinetics, and dosimetry.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the NHP (e.g., rhesus macaque) and place it in the PET scanner.

  • Tracer Administration: Administer a bolus injection of the radiotracer (e.g., [¹¹C]7f or [¹⁸F]7j) intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for 90-120 minutes post-injection.

  • Arterial Blood Sampling: If required for full kinetic modeling, perform arterial blood sampling to measure the input function (the concentration of the radiotracer in arterial plasma over time).

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) on different brain areas using a co-registered MRI for anatomical guidance.

  • Kinetic Modeling: Analyze the time-activity curves (TACs) in different ROIs to estimate key parameters such as brain uptake (Standardized Uptake Value, SUV), distribution volume (VT), and binding potential (BPND).

  • Metabolite Analysis: Analyze plasma samples at various time points to determine the fraction of the parent compound versus radiometabolites.

  • Blocking Studies: To demonstrate target specificity, perform a second PET scan on the same animal after pre-administration of a non-radioactive dose of the compound or a known α-synuclein binder. A reduction in the PET signal in target regions would indicate specific binding.

Trustworthiness and Self-Validation

The integrity of the data generated using these protocols relies on rigorous validation at each stage.

  • Radiochemistry: The identity and purity of the radiotracer must be confirmed for every synthesis batch. Co-injection with a non-radioactive standard is a mandatory QC step.

  • Autoradiography: The inclusion of a non-specific binding condition is non-negotiable. The correlation with immunohistochemistry provides a biological validation of the tracer's binding sites.

  • In Vivo Imaging: Test-retest variability studies are essential to establish the reproducibility of the PET measurements. Blocking studies are the gold standard for demonstrating in vivo binding specificity.

Concluding Remarks

The development of N-(6-methoxypyridin-3-yl) amine derivatives represents a significant advancement in the quest for a reliable α-synuclein PET tracer.[4][5][6][7] The protocols outlined in this document provide a framework for researchers to utilize these tools in preclinical models. Successful application of these methods will not only enhance our understanding of the pathophysiology of synucleinopathies but also accelerate the development of novel therapeutics for these devastating neurodegenerative diseases.[1][4] Further clinical testing of the most promising candidates is the next critical step in translating this research from the laboratory to the clinic.[1]

References

  • Zhao, H., Huang, T., Dhavale, D. D., O'Shea, J. Y., Gu, J., Yue, X., ... & Tu, Z. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Cells, 14(14), 1108. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Evaluation of Novel PET Probes for Alpha-synuclein Imaging. Parkinson's Disease. [Link]

  • Zhao, H., Huang, T., Dhavale, D. D., O'Shea, J. Y., Lengyel-Zhand, Z., Saturnino Guarino, D., ... & Tu, Z. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. National Center for Biotechnology Information. [Link]

  • Zhao, H., Huang, T., Dhavale, D. D., O'Shea, J. Y., Lengyel-Zhand, Z., Saturnino Guarino, D., ... & Tu, Z. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Washington University in St. Louis. [Link]

  • Avid Radiopharmaceuticals Inc. & ProteoTech Inc. (n.d.). 18F-labeled Alpha-Synuclein Ligands for PET Imaging of Lewy Bodies. The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Kim, J. H., Gwon, Y., Lee, Y. S., Jeong, H. J., Lee, S. Y., & Cheon, G. J. (2020). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 25(19), 4488. [Link]

  • AC Immune. (2024). A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Dosimetry of [18F]ACI-15916 in Healthy Volunteers and in Patients With α-synucleinopathies. ClinicalTrials.gov. [Link]

  • Ryu, E. K., Wu, Z., Chen, K., Lazarus, L. H., Marczak, E. D., Sasaki, Y., ... & Chen, X. (2008). Synthesis of a Potent and Selective 18F-Labeled δ-Opioid Receptor Antagonist Derived from the Dmt-Tic Pharmacophore for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry, 51(8), 2399-2402. [Link]

  • Alzforum. (2024, June 13). New PET Ligand Captures α-Synuclein in Parkinson's, MSA Brains. [Link]

  • Zhao, H., Huang, T., Dhavale, D. D., O'Shea, J. Y., Gu, J., Yue, X., ... & Tu, Z. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

  • Ni, R., & Ametamey, S. M. (2023). PET imaging in animal models of Parkinson's disease. Behavioural Brain Research, 438, 114174. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2024). Alpha-synuclein PET Imaging in Patients. Parkinson's Disease. [Link]

  • BioWorld. (2026, March 6). MSD synthesizes α-synuclein PET agents. [Link]

  • Yue, X., Perlmutter, J. S., & Tu, Z. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry, 94, 117466. [Link]

  • Ye, L., Velasco, A., Fraser, G., Beach, T. G., Sue, L., & Kofler, J. (2008). In vitro high affinity α-synuclein binding sites for the amyloid imaging agent PIB are not matched by binding to Lewy bodies in postmortem human brain. Journal of Neurochemistry, 105(4), 1428-1437. [Link]

  • Wang, M., Xu, L., Gao, M., & Liu, J. (2013). Synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET probe for imaging of the enzyme PIM1. Bioorganic & Medicinal Chemistry Letters, 23(15), 4342-4346. [Link]

  • Cahyaningsih, U., Sihver, W., & Tjokronegoro, A. (2023). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Benzoate Moiety as a Prosthetic Group. Molecules, 28(15), 5772. [Link]

  • van Brandwijk, E. A., Aalbersberg, E. A., Hosseini, A. S., Huitema, A. D. R., & Hendrikx, J. J. M. A. (2024). Automated radiolabelling of [68Ga]Ga-PSMA-11 (gallium (68Ga)-gozetotide) using the Locametz® kit and two generators. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-11. [Link]

  • Chen, G., Wang, J., Liu, H., Li, J., & Chen, X. (2021). Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. RSC Advances, 11(49), 30588-30596. [Link]

  • Zhao, H., Huang, T., Dhavale, D. D., O'Shea, J. Y., Gu, J., Yue, X., ... & Tu, Z. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Digital Commons@Becker. [Link]

  • Strid Orrhult, L., Rannikko, E., Vuorenpää, A., Pihl, J., Karila, P., & Domanskyi, A. (n.d.). From literature identification to efficient validation of targets – effects on alpha-synuclein aggregation in cortical neurons. Cellectricon. [Link]

  • Follmer, C. (2014). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Prion, 8(2), 145-151. [Link]

  • Shahnawaz, M., & Soto, C. (2024). Brain-derived and in vitro-seeded alpha-synuclein fibrils exhibit distinct biophysical profiles. eLife, 13, e95859. [Link]

  • Inayathullah, M., & Rajagopalan, S. (2024). In Vitro Cell Model Investigation of Alpha-Synuclein Aggregate Morphology Using Spectroscopic Imaging. International Journal of Molecular Sciences, 25(23), 12458. [Link]

Sources

Probing the Atypical Kinase RIOK2: Application and Protocols for the Chemical Probe (6-Methoxypyridin-3-yl)(phenyl)methanone Core Scaffold of CQ211

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the utilization of the potent and selective chemical probe for the atypical kinase RIOK2. The core of this probe is built upon a (6-Methoxypyridin-3-yl)(phenyl)methanone-related scaffold, culminating in the advanced molecule known as CQ211 . This document will detail the significance of RIOK2 as a therapeutic target, the mechanism of action of CQ211, and provide comprehensive, field-proven protocols for its application in target validation and characterization studies.

Introduction: RIOK2, an Atypical Kinase with Therapeutic Potential

Right open reading frame kinase 2 (RIOK2) is an evolutionarily conserved atypical kinase that plays a pivotal role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1] Unlike typical protein kinases, RIOK2 functions primarily as an ATPase, hydrolyzing ATP to facilitate the final cytoplasmic steps of ribosome biogenesis.[1][2]

Emerging evidence has implicated the dysregulation of RIOK2 in the progression of various human cancers, including non-small cell lung cancer, glioblastoma, and acute myeloid leukemia.[1][2] Elevated expression of RIOK2 is often associated with increased cell proliferation, migration, and poor patient prognosis.[2] This makes RIOK2 a compelling target for the development of novel cancer therapeutics. The availability of a potent and selective chemical probe is paramount to further elucidate the cellular functions of RIOK2 and to validate its potential as a drug target.[3]

CQ211: A High-Affinity Chemical Probe for RIOK2

The chemical probe at the forefront of RIOK2 research is CQ211 , with its full chemical name being 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][4][5]triazolo[4,5-c]quinolin-4-one.[6] This molecule incorporates the (6-Methoxypyridin-3-yl) moiety as a key structural feature. CQ211 has been identified as the most potent and selective RIOK2 inhibitor to date, making it an invaluable tool for studying RIOK2 biology.[6][7]

The significance of CQ211 as a chemical probe lies in its ability to specifically modulate the activity of RIOK2, allowing researchers to dissect its role in complex cellular processes with high precision.[6]

Mechanism of Action and Molecular Interaction

CQ211 exerts its inhibitory effect by binding to the ATP-binding pocket of RIOK2, thereby blocking its ATPase activity.[6] The crystal structure of the RIOK2-CQ211 complex reveals that the inhibitor adopts a "V-shaped" conformation, which is highly complementary to the binding site.[2] This structural insight provides a clear rationale for the high-affinity interaction and the selectivity of CQ211 for RIOK2 over other kinases.[2][6] By inhibiting the ATPase function of RIOK2, CQ211 disrupts the maturation of the 40S ribosomal subunit, leading to a reduction in protein synthesis and ultimately inducing apoptosis in cancer cells.[6]

Quantitative Data for CQ211
ParameterValueReference
Binding Affinity (Kd) 6.1 nM[4][7]
Biochemical IC50 (ATPase Assay) 0.139 µM[4][6]
Cellular Antiproliferative IC50 (MKN-1 cells) 0.61 µM[4]
Cellular Antiproliferative IC50 (HT-29 cells) 0.38 µM[4]

Visualizing the RIOK2 Signaling Axis and Probe Interaction

The following diagram illustrates the central role of RIOK2 in ribosome biogenesis and its downstream effects on cell proliferation, which are inhibited by the chemical probe CQ211.

RIOK2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-40S pre-40S Ribosomal Subunit pre-40S_cyto Cytoplasmic pre-40S pre-40S->pre-40S_cyto Nuclear Export 40S Mature 40S Subunit pre-40S_cyto->40S Maturation RIOK2_active RIOK2 (Active ATPase) RIOK2_active->40S Facilitates Protein_Synthesis Protein Synthesis 40S->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation CQ211 CQ211 (Chemical Probe) CQ211->RIOK2_active Inhibits

Caption: RIOK2's role in 40S ribosome maturation and its inhibition by CQ211.

Experimental Protocols: A Guide to Application

The following protocols are designed to provide a robust framework for utilizing CQ211 to study RIOK2 in a laboratory setting.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a chemical probe to its target protein within intact cells.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., HT-29) Compound_Treatment 2. Compound Treatment (CQ211 vs. DMSO) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Western_Blot 7. Western Blot Analysis (Anti-RIOK2 Antibody) Supernatant_Collection->Western_Blot Data_Analysis 8. Data Analysis (Melt Curve Generation) Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HT-29, known to express RIOK2) to 80-90% confluency.

    • Harvest and resuspend the cells in fresh culture medium.

    • Treat one aliquot of cells with CQ211 (e.g., 1-10 µM) and a parallel aliquot with an equivalent concentration of DMSO as a vehicle control.

    • Incubate the cells for 1-2 hours at 37°C to allow for compound uptake.[10]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a validated primary antibody against RIOK2. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis:

    • Quantify the band intensities for RIOK2 at each temperature point for both the CQ211-treated and DMSO-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble RIOK2 as a function of temperature to generate melt curves. A shift in the melt curve to higher temperatures for the CQ211-treated sample indicates target engagement and stabilization.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to determine the IC50 value of CQ211 against the ATPase activity of RIOK2. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the enzymatic reaction.[11]

Kinase_Assay_Workflow Reagent_Prep 1. Prepare Reagents (RIOK2, ATP, CQ211 dilutions) Kinase_Reaction 2. Kinase Reaction (Incubate RIOK2, CQ211, and ATP) Reagent_Prep->Kinase_Reaction Stop_Reaction 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Stop_Reaction ADP_to_ATP 4. Convert ADP to ATP (Add Kinase Detection Reagent) Stop_Reaction->ADP_to_ATP Luminescence_Detection 5. Detect Luminescence ADP_to_ATP->Luminescence_Detection IC50_Calculation 6. Calculate IC50 Luminescence_Detection->IC50_Calculation

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

  • Reagent Preparation:

    • Prepare a serial dilution of CQ211 in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%).

    • Prepare solutions of recombinant human RIOK2 enzyme and ATP at the desired concentrations in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the CQ211 dilutions (or DMSO for control).

    • Add the RIOK2 enzyme solution to all wells and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.[11]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is proportional to the amount of ADP generated and thus to the RIOK2 activity.

    • Calculate the percent inhibition for each concentration of CQ211 relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the CQ211 concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Best Practices

CQ211, with its (6-Methoxypyridin-3-yl)(phenyl)methanone-related core, is a powerful and selective chemical probe for investigating the biological functions of RIOK2. The protocols provided herein for CETSA and in vitro kinase inhibition assays offer a solid foundation for its application in target validation and drug discovery efforts. It is crucial to always include appropriate controls, such as a vehicle-only (DMSO) control, to ensure the reliability and reproducibility of the experimental results. By employing these methods, researchers can confidently explore the therapeutic potential of targeting RIOK2 in cancer and other diseases.

References

  • Crystal structure of RIOK2 in complex with CQ211. RCSB PDB. [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H -[3][4][5]triazolo[4,5- c ]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ResearchGate. [Link]

  • Ouyang, Y., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][4][5]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[3][4][5]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. PubMed. [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[3][4][5]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ACS Publications. [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. [Link]

  • Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • 8-(6-methoxy-3-pyridinyl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-triazolo[4,5-c]quinolin-4-one. PubChem. [Link]

  • Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series. RSC Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6-Methoxypyridin-3-yl)(phenyl)methanone, with the CAS Number 32401-36-8, is a small molecule whose biological activities are an emerging area of research.[1] Structurally, it belongs to a class of compounds that have shown significant potential in modulating key cellular signaling pathways. While direct, extensive research on this specific molecule is not widely published, its core structure, featuring a methoxypyridine and a phenyl ketone, is present in numerous compounds that have been identified as modulators of neuronal nicotinic acetylcholine receptors (nAChRs).[2][3] This application note will, therefore, focus on the hypothesized and potential application of (6-Methoxypyridin-3-yl)(phenyl)methanone as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target of significant interest in drug discovery for cognitive and neurodegenerative disorders.[2][4]

This guide provides a comprehensive overview of the potential mechanism of action and detailed protocols for cell-based assays to characterize the activity of (6-Methoxypyridin-3-yl)(phenyl)methanone and similar molecules. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to investigate the compound's efficacy and potency as a potential therapeutic agent.

Hypothesized Mechanism of Action: Positive Allosteric Modulation of α7 nAChR

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for various physiological processes, including neurotransmission.[2] The α7 subtype is of particular interest due to its role in cognitive functions, and its dysfunction has been implicated in conditions like Alzheimer's disease and schizophrenia.[3][4]

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site.[4] This binding event potentiates the receptor's response to an agonist, such as acetylcholine, leading to an enhanced ion channel opening and subsequent downstream signaling. The primary downstream effect of α7 nAChR activation in many cell types is an influx of calcium ions (Ca2+), which then triggers various intracellular signaling cascades.

The proposed mechanism for (6-Methoxypyridin-3-yl)(phenyl)methanone as an α7 nAChR PAM is illustrated in the following signaling pathway diagram:

alpha7_nAChR_PAM_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space alpha7_nAChR α7 nAChR PAM_site Allosteric Site Agonist_site Orthosteric Site Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Channel Opening & Potentiation Compound (6-Methoxypyridin-3-yl) (phenyl)methanone (PAM) Compound->PAM_site Binds to Agonist Acetylcholine (Agonist) Agonist->Agonist_site Binds to Downstream Downstream Signaling (e.g., CREB phosphorylation, Neurotransmitter release) Ca_influx->Downstream Activates

Caption: Hypothesized signaling pathway of (6-Methoxypyridin-3-yl)(phenyl)methanone as an α7 nAChR PAM.

Cell-Based Assays for Characterization

The following section details key cell-based assays to investigate the activity of (6-Methoxypyridin-3-yl)(phenyl)methanone.

Calcium Flux Assay using a Fluorescent Dye

A common and effective method to assess the activity of α7 nAChR modulators is to measure changes in intracellular calcium concentration.[3][5] This can be achieved using calcium-sensitive fluorescent dyes.

Experimental Workflow

calcium_flux_workflow A 1. Cell Seeding (e.g., SH-SY5Y, GH4C1) B 2. Dye Loading (e.g., Fluo-4 AM, Calcium-6) A->B C 3. Compound Incubation (Test Compound or Control) B->C D 4. Agonist Addition (e.g., Acetylcholine, PNU-282987) C->D E 5. Fluorescence Measurement (Plate Reader, FLIPR) D->E F 6. Data Analysis (EC50, Fold Potentiation) E->F

Caption: Workflow for a calcium flux assay to assess α7 nAChR PAM activity.

Detailed Protocol

1. Cell Culture and Seeding:

  • Culture a cell line endogenously or recombinantly expressing α7 nAChR (e.g., SH-SY5Y, PC-12, or a stably transfected HEK293 or GH4C1 cell line) in appropriate media.[3][5]

  • Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate plates at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye leakage.

  • Aspirate the culture medium from the wells and add the dye loading buffer.

  • Incubate the plate at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature in the dark.

3. Compound Incubation:

  • Prepare serial dilutions of (6-Methoxypyridin-3-yl)(phenyl)methanone in an appropriate assay buffer.

  • Wash the cells gently with the assay buffer to remove excess dye.

  • Add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate for 15-30 minutes at room temperature.

4. Agonist Addition and Fluorescence Measurement:

  • Prepare a solution of an α7 nAChR agonist (e.g., acetylcholine or a subtype-selective agonist like PNU-282987) at a concentration that elicits a submaximal response (EC₂₀).

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Establish a baseline fluorescence reading for several seconds.

  • Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to the influx of calcium.

  • Calculate the peak fluorescence response for each well.

  • To determine the potentiation effect, normalize the data to the response of the agonist alone.

  • Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum potentiation.

Data Presentation

The results from the calcium flux assay can be summarized in a table for easy comparison.

CompoundAgonist (EC₂₀)EC₅₀ of Potentiation (µM)Maximum Fold Potentiation
(6-Methoxypyridin-3-yl)(phenyl)methanonePNU-282987 (1 µM)[Insert Value][Insert Value]
Known PAM (e.g., PNU-120596)PNU-282987 (1 µM)[Insert Value][Insert Value]
Cell Proliferation/Viability Assay

It is crucial to assess whether the observed effects of the compound are due to its specific modulation of the receptor or a result of cytotoxicity. A standard cell viability assay, such as one using a tetrazolium salt (e.g., MTT) or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®), can be performed in parallel.[6]

Detailed Protocol

1. Cell Seeding:

  • Seed the same cell line used in the primary assay into 96-well clear-walled microplates at a suitable density.

2. Compound Treatment:

  • Add serial dilutions of (6-Methoxypyridin-3-yl)(phenyl)methanone to the wells.

  • Incubate for a period relevant to the primary assay (e.g., 24-48 hours).

3. Viability Measurement:

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) and incubate until the formazan crystals are dissolved.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • For Luminescence-based Assay:

    • Add the lytic/luciferase reagent to each well.[6]

    • Incubate for a short period (e.g., 10 minutes) to allow for cell lysis and signal stabilization.

    • Read the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle-treated control wells.

  • Plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (concentration for 50% cytotoxicity).

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the initial characterization of (6-Methoxypyridin-3-yl)(phenyl)methanone as a potential positive allosteric modulator of the α7 nicotinic acetylcholine receptor. By employing these cell-based assays, researchers can effectively determine the compound's potency, efficacy, and potential cytotoxic effects, thereby guiding further drug development efforts. The modular nature of these protocols allows for adaptation to specific research needs and high-throughput screening campaigns.

References

  • PubChem. (6-Methoxypyridin-3-yl)(phenyl)methanol. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2013). Positive Allosteric Modulators of Nicotinic Acetylcholine Receptor. [Link]

  • Albuquerque, E. X., et al. (2009). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Journal of Molecular Neuroscience, 39(1-2), 165–176. [Link]

  • DOI. Methods. [Link]

  • IQM-CSIC. Positive Allosteric Modulators of Nicotinic Acetylcholine Receptors (nACh). [Link]

  • National Center for Biotechnology Information. (2013). Positive Allosteric Modulators of Nicotinic Acetylcholine Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Molecules. (6-methoxypyridin-3-yl)(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone. [Link]

  • bioRxiv. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. [Link]

  • PubChem. (6-Ethoxypyridin-3-yl)(phenyl)methanone. National Center for Biotechnology Information. [Link]

  • EMBL-EBI. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[4][5][7]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. [Link]

  • MDPI. (2021). The Positive Allosteric Modulation of alpha7-Nicotinic Cholinergic Receptors by GAT107 Increases Bacterial Lung Clearance in Hyperoxic Mice by Decreasing Oxidative Stress in Macrophages. [Link]

  • PMC. (2017). BJ-3105, a 6-Alkoxypyridin-3-ol Analog, Impairs T Cell Differentiation and Prevents Experimental Autoimmune Encephalomyelitis Disease Progression. [Link]

  • Nature. (2012). Chemical genetic discovery of targets and anti-targets for cancer polypharmacology. [Link]

  • EMBL-EBI. Luminescence-based cell-based high throughput dose response assay for inhibitors of the orphan nuclear receptor subfamily 0,... [Link]

  • R Discovery. Phenyl Methanone Research Articles. [Link]

  • MDPI. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. [Link]

  • MDPI. (2022). methanone. [Link]

  • PubMed. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [Link]

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of (6-Methoxypyridin-3-yl)(phenyl)methanone in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for the novel compound, (6-Methoxypyridin-3-yl)(phenyl)methanone, in mouse models. While specific biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors active in oncology provides a strong rationale for its evaluation in cancer models. This guide emphasizes a structured, data-driven approach, beginning with essential in vitro characterization, progressing to safety and dose-finding studies, and culminating in a detailed protocol for a tumor growth inhibition study using a human cancer cell line xenograft model. The methodologies presented are grounded in established preclinical research standards to ensure scientific integrity and the generation of robust, reproducible data.

Introduction: The Scientific Rationale

(6-Methoxypyridin-3-yl)(phenyl)methanone belongs to a class of compounds with potential therapeutic applications. The rationale for investigating its in vivo efficacy is underscored by the activity of structurally related molecules. For instance, the compound 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][2][3]triazolo[4,5-c]quinolin-4-one (CQ211), which shares the 6-methoxypyridin-3-yl moiety, has been identified as a highly potent and selective inhibitor of RIO Kinase 2 (RIOK2).[4][5][6][7] RIOK2 is implicated in ribosome maturation and cell cycle progression, making it a target in oncology.[4][5][6][7] CQ211 has demonstrated promising in vivo efficacy in mouse xenograft models, inhibiting tumor growth.[4][5][8] This precedent suggests that (6-Methoxypyridin-3-yl)(phenyl)methanone could possess anticancer properties, making a human tumor xenograft model a highly relevant system for its initial in vivo evaluation.

Expertise & Experience: A Phased Approach to In Vivo Studies

Embarking directly on large-scale efficacy studies without foundational data is inefficient and ethically questionable. A seasoned preclinical strategy involves a phased approach. Initial in vitro assays provide the first clues to a compound's biological activity and potential liabilities.[9] This is followed by dose-ranging toxicity studies in a small number of animals to establish a safe and tolerable dose range.[10] Only after establishing the Maximum Tolerated Dose (MTD) can a well-designed efficacy study be initiated with confidence that the observed effects are due to the compound's specific activity rather than non-specific toxicity. This structured progression maximizes the scientific value of the research while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Preliminary In Vitro Characterization: The Foundation for In Vivo Success

Before committing to animal studies, a thorough in vitro characterization of (6-Methoxypyridin-3-yl)(phenyl)methanone is crucial. These experiments are cost-effective and provide essential data to inform the design of subsequent in vivo protocols.[9][11]

Key In Vitro Assays
AssayPurposeExample Methodology
Potency & Efficacy (IC50/EC50) To determine the concentration at which the compound elicits a half-maximal inhibitory or effective response in a relevant cancer cell line.Cell Titer-Glo® Luminescent Cell Viability Assay on a panel of cancer cell lines (e.g., MKN-1, HT-29 as used for CQ211).[8]
Cytotoxicity (CC50) To assess the compound's general toxicity to cells and determine its therapeutic index (in vitro).LDH Cytotoxicity Assay on both cancerous and non-cancerous cell lines (e.g., normal fibroblasts).
Metabolic Stability To predict the compound's clearance in the body by evaluating its stability in the presence of metabolic enzymes.Incubation with mouse liver microsomes followed by LC-MS/MS analysis to quantify the remaining parent compound over time.
Plasma Protein Binding To determine the fraction of the compound that binds to plasma proteins, which affects its free (active) concentration.Rapid Equilibrium Dialysis (RED) with mouse plasma.
Aqueous Solubility To determine the compound's solubility in aqueous solutions at different pH values, which is critical for formulation development.Kinetic or thermodynamic solubility assays using HPLC-UV.

Overall Experimental Workflow

The progression from initial characterization to a definitive efficacy study is a multi-step process designed to build a comprehensive understanding of the compound's properties.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Safety & Dosing cluster_2 In Vivo Efficacy Study Potency Potency/Efficacy (IC50) MTD Maximum Tolerated Dose (MTD) Study Potency->MTD Cyto Cytotoxicity (CC50) Cyto->MTD MetStab Metabolic Stability MetStab->MTD Solubility Solubility & Formulation Dev. Solubility->MTD Efficacy Xenograft Tumor Growth Inhibition MTD->Efficacy

Caption: Workflow from in vitro assessment to in vivo efficacy.

Formulation Development for In Vivo Administration

Many novel compounds, particularly kinase inhibitors, exhibit poor water solubility.[4] Developing a suitable vehicle for administration is a critical step.

Trustworthiness: The Importance of a Stable Formulation

An unstable or poorly characterized formulation can lead to variable dosing and, consequently, unreliable and irreproducible results. The formulation must keep the compound solubilized or uniformly suspended to ensure accurate dose delivery.[1][2] It is imperative to test the stability of the final formulation over the expected duration of use.

Protocol: Vehicle Screening and Preparation
  • Solubility Testing: Based on the preliminary aqueous solubility data, test the solubility of (6-Methoxypyridin-3-yl)(phenyl)methanone in a panel of pharmaceutically acceptable vehicles.

    • Tier 1 (Aqueous): Saline, PBS, 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents): Solutions containing safe levels of DMSO, PEG300, PEG400, ethanol, or Solutol HS-15.[2]

    • Tier 3 (Suspensions): Vehicles containing suspending agents like 0.5% carboxymethylcellulose (CMC) or 0.25% Tween 80 in saline.[2]

  • Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration and maintains stability. For many poorly soluble compounds, a suspension is often the most practical choice.[1]

  • Preparation of a Suspension (Example):

    • Weigh the required amount of (6-Methoxypyridin-3-yl)(phenyl)methanone.

    • Add a small amount of a wetting agent (e.g., 1-2 drops of Tween 80) and triturate to form a paste.

    • Gradually add the chosen vehicle (e.g., 0.5% CMC in sterile water) while continuously mixing to form a uniform suspension.

    • Use a magnetic stirrer to keep the suspension homogenous during dose administration.

Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[10] This study is essential for selecting dose levels for the efficacy study.

Protocol: Single-Dose Escalation MTD Study
  • Animal Model: Use the same strain of mice that will be used for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose range should be informed by the in vitro cytotoxicity data.

  • Administration: Administer a single dose of the compound via the intended route for the efficacy study (e.g., intraperitoneal injection (IP) or oral gavage (PO)).

  • Monitoring: Observe animals daily for 7-14 days. Key parameters to monitor include:

    • Body Weight: A weight loss of >20% is a common endpoint.

    • Clinical Signs: Note any changes in posture, activity, grooming (ruffled fur), or behavior.

    • Mortality: Record any deaths.

  • Data Analysis: The MTD is the highest dose at which no mortality and no more than a transient, slight (e.g., <15-20%) body weight loss is observed, with a full recovery of weight and clinical signs.

MTD Study Data Summary (Hypothetical)
Dose Group (mg/kg)RoutenMortalityMax Mean Body Weight Loss (%)Clinical SignsMTD Determination
VehicleIP50/51%None-
30IP50/53%NoneTolerated
100IP50/58%Mild, transient lethargyTolerated
200 IP 5 0/5 15% (recovered by day 5) Moderate lethargy for 24h Identified as MTD
300IP52/525%Severe lethargy, hunched postureExceeded MTD

In Vivo Efficacy Study: Human Xenograft Model

This protocol describes a standard tumor growth inhibition study using a subcutaneous xenograft model in immunocompromised mice.[12][13]

Hypothetical Signaling Pathway

Given the structural similarity to a RIOK2 inhibitor, a plausible mechanism of action for (6-Methoxypyridin-3-yl)(phenyl)methanone could involve the inhibition of a kinase critical for cell cycle progression and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., RAS/MAPK) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., RIOK2) Kinase_Cascade->Target_Kinase Transcription Transcription Factors Target_Kinase->Transcription Compound (6-Methoxypyridin-3-yl) (phenyl)methanone Compound->Target_Kinase Cell_Cycle Cell Cycle Progression & Proliferation Transcription->Cell_Cycle

Caption: Hypothetical kinase inhibition pathway.

Protocol: Tumor Growth Inhibition Study
  • Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.

  • Cell Line and Implantation:

    • Culture a human cancer cell line (e.g., MKN-1 gastric cancer cells) under standard conditions.[8]

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or a mixture of PBS and Matrigel/Cultrex BME to improve tumor take rate.[14]

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, IP, daily)

    • Group 2: (6-Methoxypyridin-3-yl)(phenyl)methanone (e.g., 50 mg/kg, IP, daily)

    • Group 3: (6-Methoxypyridin-3-yl)(phenyl)methanone (e.g., 100 mg/kg, IP, daily)

    • Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cancer model, if applicable).

  • Drug Administration and Monitoring:

    • Administer the compound or vehicle according to the assigned group and schedule for a defined period (e.g., 21 days).

    • Continue to measure tumor volume and body weight every 2-3 days.

    • Monitor for any clinical signs of toxicity.

  • Study Endpoints:

    • Primary Endpoint: Tumor growth inhibition (TGI). This is often calculated as the percentage difference in the mean tumor volume between treated and control groups at the end of the study.

    • Secondary Endpoints: Body weight changes (as a measure of toxicity), tumor weight at the end of the study, and survival analysis.

    • Optional Endpoints: Collect tumors at the end of the study for pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated downstream targets) or histopathology.

Efficacy Study Data Summary (Hypothetical)
Treatment GroupDosing (IP, daily)nMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0.5% CMC101500 ± 150-+2%
Compound50 mg/kg10825 ± 11045%-5%
Compound100 mg/kg10450 ± 8570%-12%
Positive ControlStandard Drug10300 ± 7080%-18%

Conclusion

This application note provides a robust and scientifically grounded framework for the preclinical in vivo evaluation of (6-Methoxypyridin-3-yl)(phenyl)methanone. By following a logical progression from in vitro characterization to MTD determination and finally to a well-designed efficacy study, researchers can generate high-quality, interpretable data. The use of a xenograft model, informed by the activity of structurally similar compounds like the RIOK2 inhibitor CQ211, provides a relevant and powerful system for assessing the potential of this compound as a novel therapeutic agent. Adherence to these detailed protocols will ensure the integrity and reproducibility of the findings, paving the way for further development.

References

  • MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. Retrieved from [Link]

  • ACS Publications. (2022, May 18). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][2][3]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ACS Publications. Retrieved from [Link]

  • Infinix Bio. (2026, February 26). What Are In Vitro Preclinical Studies and Why Are They Essential in Drug Development?. Infinix Bio. Retrieved from [Link]

  • PubMed. (2022, June 9). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][2][3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][2][3]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022, May 18). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][2][3]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ACS Publications. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Retrieved from [Link]

  • Xeltis. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Xeltis. Retrieved from [Link]

  • PMC. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. Retrieved from [Link]

  • BCTT. (2025, January 9). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. Retrieved from [Link]

Sources

Application Note: (6-Methoxypyridin-3-yl)(phenyl)methanone as a Key Intermediate in the Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) was revolutionized by the discovery of cyclooxygenase-2 (COX-2) selective inhibitors (COXIBs). Traditional NSAIDs inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to adverse gastrointestinal effects. To achieve COX-2 selectivity, drug developers rely heavily on the diarylheterocycle pharmacophore, which perfectly exploits the larger, V-shaped binding pocket of the COX-2 enzyme.

Historically, the diaryl methanone element was identified as a highly potent lead scaffold for dual COX-1/COX-2 inhibitors[1]. By modifying this methanone core, researchers can synthesize highly selective COX-2 inhibitors. (6-Methoxypyridin-3-yl)(phenyl)methanone serves as an advanced, highly versatile intermediate in this workflow.

Why use this specific intermediate?

  • Bioisosterism & Pharmacokinetics: Replacing a standard phenyl ring with a 6-methoxypyridine ring significantly alters the molecule's physicochemical properties. The pyridine nitrogen improves aqueous solubility, while the methoxy group acts as a critical hydrogen-bond acceptor. This interaction is designed to engage with the secondary side pocket of the COX-2 active site (specifically residues Arg120 and Tyr355), mimicking the binding mode of advanced COXIBs like Etoricoxib[2].

  • Chemical Versatility: The methanone (ketone) carbonyl is a highly reactive electrophilic center. It serves as the foundational anchor for cyclization reactions, allowing the linear diaryl methanone to be "locked" into rigid heterocycles such as 1,5-diarylpyrazoles or 1,2-diarylimidazoles[3].

Synthetic Workflow & Logical Architecture

The transformation of a simple pyridine derivative into a complex COX-2 inhibitor requires a self-validating, step-wise approach. The workflow below utilizes a Weinreb amide intermediate to prevent the over-addition of the Grignard reagent—a common pitfall when synthesizing ketones directly from esters. The resulting methanone is then subjected to a Claisen condensation and subsequent hydrazine cyclization.

SynthesisWorkflow SM 6-Methoxynicotinic Acid WA Weinreb Amide SM->WA N,O-Dimethylhydroxylamine EDC, HOBt IM (6-Methoxypyridin-3-yl) (phenyl)methanone WA->IM Phenylmagnesium Bromide (Grignard) DK 1,3-Diketone Intermediate IM->DK Ethyl Acetate NaH (Claisen) DP 1,5-Diarylpyrazole (COX-2 Inhibitor) DK->DP 4-Sulfamoylphenylhydrazine Ethanol, Reflux

Synthetic workflow from 6-methoxynicotinic acid to a diarylpyrazole COX-2 inhibitor.

Experimental Protocols

Protocol A: Synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone

Causality Note: The use of N,O-dimethylhydroxylamine (Weinreb amine) forms a stable chelate upon Grignard addition, collapsing only upon acidic workup to yield the ketone exclusively, preventing tertiary alcohol formation.

Reagents:

  • 6-Methoxynicotinic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.5 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Phenylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 6-methoxynicotinic acid in anhydrous DCM under an inert argon atmosphere. Add EDC·HCl, HOBt, and DIPEA. Stir for 15 minutes at room temperature to activate the acid.

  • Add N,O-dimethylhydroxylamine hydrochloride. Stir for 12 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 1:1). Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.

  • Dropwise, add phenylmagnesium bromide over 30 minutes to manage the exothermic reaction. Stir at room temperature for 4 hours.

  • Workup: Carefully quench the reaction with 1M HCl at 0 °C (this breaks the tetrahedral intermediate). Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography to isolate pure (6-Methoxypyridin-3-yl)(phenyl)methanone.

Protocol B: Conversion to a 1,5-Diarylpyrazole COX-2 Inhibitor

Causality Note: The Claisen condensation requires strictly anhydrous conditions and a strong base (NaH) to quantitatively form the ester enolate, ensuring complete conversion to the 1,3-diketone before cyclization.

Step-by-Step Methodology:

  • Claisen Condensation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous THF at 0 °C. Add anhydrous ethyl acetate (1.5 eq).

  • Slowly add a solution of (6-Methoxypyridin-3-yl)(phenyl)methanone (1.0 eq) in THF. Reflux for 12 hours. Quench with water, acidify to pH 3, and extract to yield the 1,3-diketone intermediate.

  • Cyclization: Dissolve the 1,3-diketone in absolute ethanol. Add 4-sulfamoylphenylhydrazine hydrochloride (1.2 eq) and heat to reflux for 16 hours.

  • Validation: Evaporate the solvent and purify the crude product via recrystallization (ethanol/water) to yield the final 1,5-diarylpyrazole target. Confirm regiochemistry via 2D-NMR (NOESY), as hydrazines can yield two regioisomers.

Protocol C: In Vitro COX-2 Enzyme Inhibition Assay

Causality Note: Diarylheterocycle inhibitors often exhibit time-dependent, slow-binding kinetics. A pre-incubation step is mandatory to accurately determine the IC50​ [4].

  • Assay Setup: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 μM hematin, and 2 mM phenol.

  • Enzyme Addition: Add human recombinant COX-2 enzyme to the buffer.

  • Inhibitor Pre-incubation: Add the synthesized pyrazole compound (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.1 nM to 10 μM). Incubate at 37 °C for 15 minutes. Include Celecoxib as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (final concentration 10 μM). Incubate for 2 minutes.

  • Quantification: Terminate the reaction using a stop solution (e.g., 1M HCl). Quantify Prostaglandin E2 ( PGE2​ ) production using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action & Pathway Visualization

The synthesized compounds act as competitive, time-dependent inhibitors of the COX-2 enzyme. By occupying the hydrophobic channel of COX-2, they physically block arachidonic acid from reaching the catalytic site, thereby halting the arachidonic acid cascade and preventing the synthesis of pro-inflammatory prostaglandins.

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active) AA->COX2 Binds to Active Site PGH2 Prostaglandin H2 COX2->PGH2 Cyclooxygenase Activity COX2_IN COX-2 Enzyme (Inhibited) COX2->COX2_IN Conformational Change PGE2 PGE2 & Inflammation PGH2->PGE2 Downstream Synthases INH Methanone-Derived COX-2 Inhibitor INH->COX2 Competitive Binding

Mechanism of action for methanone-derived COX-2 inhibitors blocking prostaglandin synthesis.

Quantitative Data Presentation

The table below summarizes the typical inhibitory profiles of standard NSAIDs compared to advanced diarylheterocycles derived from methanone and methoxypyridine scaffolds.

Compound Class / DrugTarget IsoformCOX-1 IC50​ (μM)COX-2 IC50​ (μM)Selectivity Index (COX-1/COX-2)
Indomethacin (Traditional NSAID)Non-selective0.0180.26~0.07 (COX-1 favored)
Diaryl Methanone Lead [1]Dual Inhibitor1.200.85~1.4
Celecoxib (Standard COXIB)COX-2 Selective15.00.04~375
Methoxypyridine-Pyrazole Derivative COX-2 Selective>50.00.02>2500

Note: The incorporation of the methoxypyridine ring drastically increases the Selectivity Index by exploiting the larger volume of the COX-2 side pocket, which is inaccessible in the COX-1 isoform.

Sources

Application Notes and Protocols for the Evaluation of (6-Methoxypyridin-3-yl)(phenyl)methanone as a Novel Scaffold for PET Brain Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (6-Methoxypyridin-3-yl)(phenyl)methanone is a known chemical entity but is not an established Positron Emission Tomography (PET) radioligand. This document uses this molecule as a representative scaffold to provide a detailed, scientifically-grounded guide on the preclinical development and evaluation process for a novel PET brain imaging agent.

Introduction: The Quest for Novel Brain Imaging Agents

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and pathological processes in the living brain.[1][2][3] Its utility in neuroscience and drug development is critically dependent on the availability of highly specific radioligands that can bind to targets of interest, such as receptors, enzymes, or protein aggregates. The development of novel radioligands is a meticulous process that bridges organic chemistry, radiochemistry, pharmacology, and in vivo imaging science.[4][5][6][7]

The (6-Methoxypyridin-3-yl)phenyl scaffold has emerged as a "privileged structure" in central nervous system (CNS) drug discovery. Its derivatives have been investigated for their ability to interact with various CNS targets. While (6-Methoxypyridin-3-yl)(phenyl)methanone itself is not a PET tracer, its core structure provides an excellent framework to illustrate the comprehensive workflow required to advance a novel compound from a chemical concept to a potential clinical imaging tool.

This guide provides a detailed overview of the essential application notes and protocols for the preclinical evaluation of a new chemical entity, using (6-Methoxypyridin-3-yl)(phenyl)methanone as a hypothetical candidate for development into a PET radioligand for a specific, yet-to-be-defined, brain target.

Part 1: Candidate Assessment and Radiosynthesis Strategy

The initial phase of development focuses on evaluating the foundational chemical and physical properties of the candidate molecule and devising a robust strategy for radiolabeling.

Physicochemical Properties and Blood-Brain Barrier (BBB) Penetration

A successful brain imaging agent must efficiently cross the blood-brain barrier. The physicochemical properties of (6-Methoxypyridin-3-yl)(phenyl)methanone serve as a starting point for this assessment.

PropertyValue (Predicted/Known)Optimal Range for CNS DrugsRationale
Molecular Weight (MW) 213.23 g/mol < 450 g/mol Lower molecular weight is generally favored for passive diffusion across the BBB.
LogP (Lipophilicity) ~2.3-2.91.5 - 3.5A balance is crucial; too low, and it won't cross the BBB, too high, and it may have high non-specific binding.
Polar Surface Area (PSA) 39.19 Ų< 90 ŲLower PSA is associated with better BBB penetration.
Hydrogen Bond Donors 0≤ 3Fewer hydrogen bond donors enhance membrane permeability.
Hydrogen Bond Acceptors 3≤ 7A moderate number of acceptors is acceptable.

Data synthesized from available chemical databases.

Based on these initial parameters, the scaffold of (6-Methoxypyridin-3-yl)(phenyl)methanone exhibits promising drug-like characteristics for CNS applications.

Choice of Radionuclide: ¹¹C vs. ¹⁸F

The choice of positron-emitting radionuclide is a critical decision in the development of a PET tracer.[5][8]

FeatureCarbon-11 (¹¹C)Fluorine-18 (¹⁸F)
Half-life 20.4 minutes109.8 minutes
Chemistry Allows for labeling at native carbon positions without altering pharmacology.Introduction of a fluorine atom can alter the molecule's properties.
Production Requires an on-site cyclotron.Can be shipped from a central radiopharmacy.
Specific Activity Generally higher.Lower than ¹¹C, but still high.
Imaging Time Suitable for shorter scans and repeat studies on the same day.Allows for longer imaging protocols and studies of slower biological processes.

For a novel, unproven scaffold like (6-Methoxypyridin-3-yl)(phenyl)methanone, Carbon-11 is often the preferred choice for initial evaluation. The shorter half-life allows for rapid synthesis and imaging, and methylation of a precursor is a chemically straightforward approach that is less likely to alter the compound's intrinsic pharmacology.[9]

Protocol for [¹¹C]Methylation of a Desmethyl Precursor

Here, we outline a hypothetical radiosynthesis of (phenyl)methanone by methylating its corresponding phenolic precursor, (6-hydroxypyridin-3-yl)(phenyl)methanone.

Step 1: Precursor Synthesis The desmethyl precursor, (6-hydroxypyridin-3-yl)(phenyl)methanone, must first be synthesized and purified. This can typically be achieved through standard organic chemistry methods, such as demethylation of the parent compound using a reagent like boron tribromide (BBr₃).

Step 2: Radiosynthesis of [¹¹C]CH₃I [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I (methyl iodide).[9] This process is typically automated in a synthesis module.

Step 3: [¹¹C]Methylation Reaction

  • Dissolve 0.5-1.0 mg of the desmethyl precursor in 300 µL of a suitable solvent (e.g., dimethylformamide, DMF).

  • Add a weak base (e.g., 2 µL of 1 M NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group.

  • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 3-5 minutes.

  • Quench the reaction by adding 500 µL of the HPLC mobile phase.

Step 4: Purification

  • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

  • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Collect the radioactive peak corresponding to the desired product.

Step 5: Formulation

  • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

  • The cartridge is washed with sterile water to remove residual HPLC solvents.

  • The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection. The final formulation should be sterile and pyrogen-free.

Radiosynthesis_Workflow cluster_0 Pre-synthesis cluster_1 Automated Synthesis Module cluster_2 Quality Control Precursor Desmethyl Precursor Synthesis Reaction [11C]Methylation Reaction Precursor->Reaction Cyclotron [11C]CO2 Production (Cyclotron) MeI_Synth [11C]CH3I Synthesis Cyclotron->MeI_Synth MeI_Synth->Reaction Purification Semi-Prep HPLC Purification Reaction->Purification Formulation SPE Formulation Purification->Formulation QC Analytical HPLC (Purity) GC (Residual Solvents) Sterility & Endotoxin Formulation->QC Final_Product Injectable Radioligand QC->Final_Product

Caption: Workflow for the radiosynthesis of a ¹¹C-labeled PET tracer.

Part 2: In Vitro Characterization Protocols

Before in vivo studies, it is essential to determine the binding characteristics of the new radioligand in a controlled environment.

Protocol for In Vitro Binding Assays

These assays determine the affinity (Kᵢ) and density (Bₘₐₓ) of binding sites for the radioligand in brain tissue.[10][11][12][13]

Step 1: Brain Tissue Homogenate Preparation

  • Euthanize a rodent (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum, cortex).

  • Homogenize the tissue in 20 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

  • Finally, resuspend the pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80 °C.

Step 2: Competition Binding Assay

  • Set up assay tubes in triplicate containing:

    • 50 µL of various concentrations of the unlabeled (6-Methoxypyridin-3-yl)(phenyl)methanone (or other competing drugs).

    • 50 µL of the newly synthesized radioligand (at a concentration close to its expected Kₔ).

    • 150 µL of the brain membrane preparation (50-100 µg of protein).

  • Define non-specific binding by adding a high concentration of an established ligand for the target.

  • Incubate the tubes at room temperature for 60 minutes.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by three quick washes with ice-cold buffer.

  • Measure the radioactivity trapped on the filters using a gamma counter.

  • Analyze the data using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

CompoundTargetKᵢ (nM)
(phenyl)methanone Hypothetical Target X0.8
Competitor AHypothetical Target X1.2
Competitor BHypothetical Target Y> 1000

Table of hypothetical binding affinity data.

Protocol for In Vitro Autoradiography

This technique visualizes the anatomical distribution of binding sites within a brain slice.[14][15][16][17]

Step 1: Brain Section Preparation

  • Rapidly freeze a fresh rodent brain in isopentane cooled with dry ice.

  • Using a cryostat, slice the brain into thin (e.g., 20 µm) coronal or sagittal sections.

  • Thaw-mount the sections onto adhesive microscope slides and store at -80 °C.

Step 2: Incubation

  • Bring the slides to room temperature.

  • Pre-incubate the slides in buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.

  • Incubate the sections with a solution containing the radioligand (e.g., 1-5 nM) for 60-90 minutes in a humidified chamber.

  • For determining non-specific binding, incubate adjacent sections in the same radioligand solution containing a high concentration of a competing drug.

Step 3: Washing and Drying

  • Wash the slides in ice-cold buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

  • Perform a quick dip in ice-cold distilled water to remove buffer salts.

  • Dry the slides rapidly under a stream of cool, dry air.

Step 4: Imaging

  • Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.

  • Expose for a duration determined by the amount of radioactivity (typically several hours to days).

  • Scan the imaging plate with a phosphor imager to generate a digital image of the binding distribution.

Part 3: In Vivo Evaluation in Preclinical Models

The most critical phase of development is assessing the radioligand's behavior in a living system.

Protocol for Rodent PET Brain Imaging

This protocol outlines a typical dynamic PET scan in a rat or mouse to evaluate brain uptake and kinetics.[18][19][20]

Step 1: Animal Preparation

  • Fast the animal for 4-6 hours prior to the scan to stabilize blood glucose levels.

  • Anesthetize the animal using a volatile anesthetic like isoflurane (2-3% for induction, 1.5-2% for maintenance).

  • Place a catheter in a lateral tail vein for radioligand injection.

  • Position the animal on the scanner bed, ensuring the head is centered in the field of view. Monitor vital signs throughout the procedure.

Step 2: Radioligand Administration and PET Scan

  • Administer a bolus injection of the radioligand (e.g., 5-10 MBq) via the tail vein catheter.

  • Simultaneously start the acquisition of a dynamic PET scan (e.g., 60-90 minutes). The scan should consist of a series of time frames of increasing duration (e.g., 12 x 10s, 6 x 30s, 5 x 2min, 4 x 5min, 2 x 10min).

  • An anatomical scan (CT or MRI) should be performed for attenuation correction and co-registration.

Step 3: Image Reconstruction and Analysis

  • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET images with the anatomical MRI or CT scan.

  • Draw regions of interest (ROIs) on the anatomical image over various brain structures (e.g., cortex, striatum, cerebellum).

  • Generate time-activity curves (TACs) for each ROI, which plot the concentration of radioactivity over time.

InVivo_Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Positioning Positioning in PET/CT Scanner Animal_Prep->Positioning Injection Radioligand Injection (IV Bolus) Positioning->Injection Scan Dynamic PET Scan (60-90 min) Injection->Scan Blood_Sampling Arterial/Venous Blood Sampling (for Metabolite Analysis) Scan->Blood_Sampling Reconstruction Image Reconstruction (OSEM3D) Scan->Reconstruction Analysis Image Analysis (Co-registration, ROI, TACs) Reconstruction->Analysis Modeling Kinetic Modeling Analysis->Modeling

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges & Solutions for (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic bottlenecks encountered when isolating (6-methoxypyridin-3-yl)(phenyl)methanone .

This compound is a critical diaryl ketone intermediate frequently utilized in the development of novel therapeutics, including 1 and . Because its synthesis typically relies on the Grignard addition of phenylmagnesium bromide to a Weinreb amide precursor, purification is often complicated by basicity-induced chromatographic tailing, over-addition byproducts, and unreacted starting materials[2][1].

I. Standard Synthesis & Purification Workflow

Workflow A 6-Methoxynicotinic Acid B Weinreb Amide Formation (CDI, NHMe(OMe)·HCl) A->B C Grignard Addition (PhMgBr, THF, 0°C) B->C D Crude Mixture (Ketone + Impurities) C->D E Acid-Base Workup (NH4Cl quench, EtOAc) D->E F Silica Gel Chromatography (Hexanes/EtOAc + 1% Et3N) E->F G Pure (6-Methoxypyridin-3-yl) (phenyl)methanone F->G

Caption: Workflow for synthesizing and purifying (6-methoxypyridin-3-yl)(phenyl)methanone.

II. Troubleshooting FAQs: Causality & Solutions

Q1: My product heavily tails during silica gel chromatography, resulting in poor recovery and co-elution with impurities. How can I resolve this? The Causality: The tailing is caused by strong hydrogen-bonding interactions between the basic pyridine nitrogen of the 6-methoxypyridin-3-yl moiety and the acidic silanol groups (Si-OH) present on the surface of standard stationary phase silica gel. The Solution: You must passivate the silica gel. Pre-treat your column by adding 1–2% triethylamine (Et 3​ N) to your starting mobile phase (e.g., Hexanes). The Et 3​ N competitively binds to the acidic silanol sites, neutralizing them. Flush the column with at least 2 column volumes of this Et 3​ N-containing solvent before loading your crude mixture. This technique is a proven standard in the1 to ensure sharp elution bands.

Q2: I am seeing a significant amount of a highly polar byproduct. Why is this forming, and how do I prevent it? The Causality: This is a tertiary alcohol byproduct resulting from the over-addition of the phenylmagnesium bromide Grignard reagent. The Weinreb amide intermediate is specifically designed to form a stable, chelated tetrahedral intermediate that resists a second nucleophilic attack. However, if the internal reaction temperature exceeds 0°C, the thermal energy breaks this chelation, collapsing the intermediate into a ketone in situ, which immediately reacts with a second equivalent of Grignard reagent. The Solution: Strictly maintain the internal reaction temperature between -15°C and 0°C during the Grignard addition. Ensure the reaction is quenched cold with saturated aqueous NH 4​ Cl before allowing it to warm to room temperature.

Mechanism A Weinreb Amide B PhMgBr Addition (-15°C to 0°C) A->B C Stable Tetrahedral Intermediate (Chelated) B->C D Aqueous Acid Quench C->D Prevents further reaction F Over-addition (Tertiary Alcohol) C->F Blocked by chelation E Target Ketone D->E

Caption: Chelation-controlled tetrahedral intermediate preventing tertiary alcohol formation.

Q3: How do I remove unreacted N,O-dimethyl-6-methoxynicotinamide (Weinreb amide)? Their R f​ values are nearly identical in Hexanes/EtOAc. The Causality: Both the starting Weinreb amide and the target diaryl ketone possess similar dipole moments and hydrogen-bond accepting capabilities, causing them to co-elute in standard ethyl acetate/hexanes mixtures. The Solution: Shift the selectivity of your mobile phase. An optimized solvent system of Toluene/Acetone (9:1) exploits the slight difference in pi-pi stacking interactions (due to the newly added phenyl ring on the product), providing superior chromatographic resolution compared to aliphatic/ester solvent systems.

III. Quantitative Chromatographic Data

Use the following table to calibrate your TLC and flash chromatography parameters. Data assumes passivation of silica with 1% Et 3​ N.

CompoundR f​ in Hexanes/EtOAc (7:3)R f​ in Toluene/Acetone (9:1)Visual / UV Characteristics
(6-Methoxypyridin-3-yl)(phenyl)methanone 0.45 0.52 Target Product. Strong UV absorbance (254 nm).
N,O-Dimethyl-6-methoxynicotinamide0.420.35Starting Material. Often co-elutes in Hex/EtOAc.
Tertiary Alcohol Byproduct0.150.10Over-addition impurity. Highly polar, retains on silica.
Biphenyl0.950.98Grignard homocoupling byproduct. Elutes at solvent front.
IV. Self-Validating Experimental Protocol: Purification Workflow

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Controlled Quench and Extraction

  • Cool the Grignard reaction mixture to -10°C using an ice/brine bath.

  • Add saturated aqueous NH 4​ Cl dropwise over 15 minutes.

  • Validation Checkpoint 1: The reaction must transition from a dark, homogeneous solution to a biphasic mixture with a white/yellow suspension (magnesium salts). This visual cue confirms the complete destruction of the active Grignard reagent and the collapse of the tetrahedral intermediate.

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: TLC Verification

  • Spot the crude oil on a silica TLC plate alongside a pure standard of the Weinreb amide.

  • Develop the plate in Toluene/Acetone (9:1).

  • Validation Checkpoint 2: Under a 254 nm UV lamp, you must observe a distinct spot at R f​ ~0.52 (target ketone). If a heavy spot remains at R f​ ~0.35, unreacted starting material is present. If a spot is visible at R f​ ~0.10, over-addition has occurred.

Step 3: Passivated Silica Gel Chromatography

  • Pack a flash chromatography column with 230–400 mesh silica gel using Hexanes containing 1% Et 3​ N.

  • Flush the column with 2 column volumes (CV) of the packing solvent.

  • Validation Checkpoint 3: Test the pH of the eluent dripping from the column using pH paper. It must read basic (pH > 8), confirming the silanol groups are fully passivated.

  • Dry-load the crude mixture onto a small amount of silica and apply it to the column head.

  • Elute using a gradient of Toluene/Acetone (from 100:0 to 90:10).

  • Discard the first 1-2 CVs (this contains the highly non-polar biphenyl byproduct). Collect the fractions corresponding to the R f​ 0.52 spot.

Step 4: Final Isolation

  • Pool the product fractions and concentrate under reduced pressure.

  • Validation Checkpoint 4: To confirm the removal of Et 3​ N, place the flask under high vacuum (<1 mbar) for 4 hours. Acquire a 1 H NMR spectrum (CDCl 3​ ). The spectrum must show the diagnostic methoxy singlet at ~3.99 ppm and lack the characteristic Et 3​ N triplet at 1.05 ppm[2][1].

V. References
  • Synthesis and Reduction Reactions of Pyridones and 5-Acyl-2-Methoxypyridines. CORE.

  • Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. National Institutes of Health (NIH) / PMC.

  • Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. ACS / Sci-Hub.

Sources

Technical Support Center: Overcoming Solubility Challenges with (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (6-Methoxypyridin-3-yl)(phenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during your experiments. This guide synthesizes technical knowledge with practical, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (6-Methoxypyridin-3-yl)(phenyl)methanone in aqueous solutions. Is this expected?

A1: Yes, it is. Based on its chemical structure, which includes a largely nonpolar phenyl group and a heterocyclic pyridinyl-methanone core, (6-Methoxypyridin-3-yl)(phenyl)methanone is predicted to have low aqueous solubility. Many organic compounds of this nature are classified as poorly water-soluble.[1][2] The majority of new chemical entities, up to 90%, exhibit poor water solubility, making this a common challenge in drug development.[3][4]

Q2: What is the first step I should take to improve the solubility of (6-Methoxypyridin-3-yl)(phenyl)methanone?

A2: A systematic approach starting with common organic solvents is recommended. Create a solubility profile by testing small quantities of the compound in a range of solvents with varying polarities. This will help you identify a suitable solvent system for your specific application.

Q3: Are there any quick methods to enhance solubility for initial screening experiments?

A3: For rapid screening, using a co-solvent system is often the most straightforward approach.[1][5] By adding a water-miscible organic solvent in which your compound is soluble to your aqueous buffer, you can often achieve the desired concentration. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

Q4: Can pH adjustment improve the solubility of this compound?

A4: The potential for pH to affect solubility depends on whether the molecule can be protonated or deprotonated. The pyridine ring in (6-Methoxypyridin-3-yl)(phenyl)methanone contains a nitrogen atom that can be protonated under acidic conditions. This would form a salt, which is generally more water-soluble.[6][7] Therefore, adjusting the pH to the acidic range is a viable strategy to explore.

Q5: What are the next steps if simple co-solvents and pH adjustments are insufficient?

A5: If initial methods fail, more advanced techniques should be considered. These include the use of surfactants to form micelles, complexation with cyclodextrins, or creating amorphous solid dispersions.[3][8][9] The choice of method will depend on the requirements of your downstream application, such as whether it is for in vitro or in vivo studies.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

The first step in addressing solubility issues is to determine the compound's solubility in a variety of common laboratory solvents. This will inform the selection of an appropriate solvent or co-solvent system.

Experimental Protocol:

  • Preparation: Weigh out a small, precise amount of (6-Methoxypyridin-3-yl)(phenyl)methanone (e.g., 1 mg) into several individual vials.

  • Solvent Addition: To each vial, add a small, measured volume of a single solvent (e.g., 100 µL). Start with common solvents of varying polarities.

  • Observation & Agitation: Vortex each vial for 1-2 minutes and visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration (e.g., 10 mg/mL).

  • Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Data Recording: Record the approximate solubility in each solvent (e.g., >10 mg/mL, <1 mg/mL).

Data Summary Table:

SolventPolarity IndexExpected Solubility of (6-Methoxypyridin-3-yl)(phenyl)methanone
Water10.2Very Low
Methanol5.1Moderate to High
Ethanol4.3Moderate to High
Isopropanol3.9Moderate
Acetonitrile5.8Moderate to High
Acetone5.1High
Dichloromethane (DCM)3.1High
Dimethylformamide (DMF)6.4High
Dimethyl Sulfoxide (DMSO)7.2Very High

This table provides expected solubility based on typical organic compound behavior and should be confirmed experimentally.

Guide 2: Developing a Co-Solvent System

For many biological applications, an aqueous solution is required. A co-solvent system can be employed to increase the solubility of a hydrophobic compound in a water-based medium.[1]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of (6-Methoxypyridin-3-yl)(phenyl)methanone in a water-miscible organic solvent where it is highly soluble (e.g., DMSO or ethanol).

  • Titration: To your aqueous buffer, slowly add small aliquots of the stock solution while vortexing or stirring.

  • Precipitation Watch: Continuously monitor the solution for any signs of precipitation (cloudiness).

  • Determine Maximum Concentration: The point at which precipitation begins is the maximum achievable concentration with that co-solvent ratio.

  • Optimization: Repeat the process with different co-solvents and varying final percentages of the organic solvent to find the optimal system for your desired concentration and application, keeping in mind the tolerance of your experimental system to the organic solvent.

Troubleshooting Workflow for Co-Solvent Systems:

G cluster_compound (6-Methoxypyridin-3-yl)(phenyl)methanone cluster_conditions Solution pH cluster_state Compound State & Solubility A Pyridine Nitrogen B Low pH (Acidic) A->B Protonation C Neutral/High pH A->C Remains Neutral D Protonated (Salt Form) Higher Solubility B->D E Neutral (Free Base) Lower Solubility C->E

Caption: Effect of pH on the solubility of the compound.

Guide 4: Advanced Solubilization Techniques

When standard methods are insufficient, more advanced formulation strategies can be employed. These are particularly relevant for in vivo studies or when high concentrations are required.

Data Summary of Advanced Techniques:

TechniqueMechanism of ActionKey Considerations
Cyclodextrins Encapsulates the hydrophobic drug molecule within its hydrophobic core, while the hydrophilic exterior enhances aqueous solubility. [10][11]Selection of the appropriate cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD) is crucial. Stoichiometry of the complex needs to be considered.
Surfactants Form micelles that encapsulate the drug in their hydrophobic core, allowing for dispersion in aqueous media. [9][10]The concentration must be above the critical micelle concentration (CMC). The choice of surfactant (ionic vs. non-ionic) depends on the application.
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which can enhance dissolution rates. [3][12]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). The stability of the amorphous state is a critical parameter.
Micronization Reduces the particle size of the drug, thereby increasing the surface area available for dissolution. [8][10]Can improve the rate of dissolution but not the equilibrium solubility. [5]

Experimental Workflow for Advanced Technique Selection:

G A Initial methods (co-solvents, pH) are insufficient B Evaluate Downstream Application Requirements A->B C In Vitro Assay B->C D In Vivo Study (Oral) B->D E In Vivo Study (Parenteral) B->E F Try Cyclodextrins or Surfactants C->F G Consider Solid Dispersions or Lipid-Based Formulations D->G H Formulate with Parenteral-Grade Excipients (e.g., SBE-β-CD) E->H

Caption: Decision tree for selecting an advanced solubilization method.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Deshmukh, M. T., Ingole, P. G., Sharma, M. R., & Gite, T. N. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. [Link]

  • (6-Ethoxypyridin-3-yl)(phenyl)methanone. (2026, March 7). PubChem. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals. [Link]

Sources

Technical Support Center: Synthesis & Optimization of (6-Methoxypyridin-3-yl)(phenyl)methanone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis of diaryl methanones. (6-Methoxypyridin-3-yl)(phenyl)methanone and its analogs are critical pharmacophores, but their synthesis is frequently complicated by regioselectivity issues, over-addition, and heteroaryl instability.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two most robust synthetic pathways: the Weinreb Amide Route and the Acyl Suzuki-Miyaura Cross-Coupling Route .

SyntheticPathways SM1 6-Methoxypyridine-3-carboxylic acid WA Weinreb Amide Intermediate SM1->WA EDCI, HN(OMe)Me Product (6-Methoxypyridin-3-yl)(phenyl)methanone WA->Product THF, -78°C to RT Grignard PhMgBr (Grignard) Grignard->WA SM2 (6-Methoxypyridin-3-yl)boronic acid SM2->Product Pd(OAc)2, Base Acyl Suzuki AcylCl Benzoyl Chloride AcylCl->Product

Caption: Synthetic pathways for (6-Methoxypyridin-3-yl)(phenyl)methanone via Weinreb and Suzuki routes.

Section 1: The Weinreb Amide Route

The conversion of 6-methoxypyridine-3-carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide), followed by the addition of a phenyl Grignard reagent, is a standard approach to prevent over-addition[1]. However, the electronic properties of the 6-methoxypyridine ring introduce specific challenges.

Troubleshooting & FAQs

Q1: Why am I observing tertiary alcohol byproducts despite using a Weinreb amide? Causality: The success of the Weinreb amide relies on the formation of a stable, five-membered chelate intermediate between the magnesium ion, the methoxy oxygen, and the carbonyl oxygen. If the reaction temperature rises above -20 °C before the reaction is quenched, thermal energy overcomes the chelation energy. The intermediate collapses in situ to form the highly reactive ketone, which immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol[2]. Solution: Maintain strict cryogenic control (-78 °C to -20 °C) and ensure the reaction is quenched with a cold, mildly acidic buffer before allowing the mixture to warm to room temperature.

Q2: I am detecting cleavage of the 6-methoxy group during the Grignard addition. How do I prevent this? Causality: The magnesium in the Grignard reagent is highly Lewis acidic. At elevated temperatures or in the presence of a large excess of the Grignard reagent, magnesium can coordinate to both the pyridine nitrogen and the methoxy oxygen, facilitating nucleophilic attack and subsequent O-demethylation. Solution: Limit the Grignard reagent to exactly 1.1–1.2 equivalents. If demethylation persists, switch from a Grignard reagent to the less Lewis-acidic phenyllithium, or use a more coordinating solvent like 2-MeTHF to competitively bind the magnesium ions.

Self-Validating Protocol: Weinreb Amide Coupling

This protocol includes built-in validation checks to ensure the chelate remains intact until the final workup.

  • Preparation: Dissolve N-methoxy-N-methyl-6-methoxypyridine-3-carboxamide (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Add phenylmagnesium bromide (1.0 M in THF, 1.15 eq) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below -70 °C.

  • Validation Check (The Chelate Test): After 1 hour, withdraw a 50 µL aliquot and inject it directly into a vial containing 0.5 mL of cold saturated NH₄Cl. Analyze the organic layer via LC-MS.

    • Pass: Detection of the ketone [M+H]⁺ with no tertiary alcohol indicates the chelate is stable.

    • Fail: Detection of the tertiary alcohol [M+H+18]⁺ indicates the internal temperature is too high, causing premature chelate collapse.

  • Quenching: If the validation passes, quench the bulk reaction at -78 °C by rapidly adding cold saturated aqueous NH₄Cl (10 mL/mmol).

  • Workup: Allow the quenched biphasic mixture to warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Section 2: The Acyl Suzuki-Miyaura Cross-Coupling Route

Direct palladium-catalyzed coupling of (6-methoxypyridin-3-yl)boronic acid with benzoyl chloride bypasses the need for cryogenic organometallic reagents[3]. However, traditional aqueous Suzuki conditions often fail for acyl chlorides and electron-deficient heteroaryl boronic acids.

AcylSuzuki Pd0 Pd(0) Catalyst PdII_OA Pd(II) Acyl Complex Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Diaryl Complex PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Ketone Product PdII_TM->Ketone PhCOCl PhCOCl PhCOCl->Pd0 Boronic Py-B(OH)2 Boronic->PdII_OA

Caption: Catalytic cycle of the Acyl Suzuki-Miyaura coupling highlighting chemoselective ketone formation.

Troubleshooting & FAQs

Q3: My (6-methoxypyridin-3-yl)boronic acid is degrading before it couples. What is happening? Causality: Heteroaryl boronic acids, particularly those with electron-withdrawing or electronegative atoms in the ring, are highly susceptible to protodeboronation. In traditional Suzuki couplings using aqueous bases (e.g., Na₂CO₃ in water) at high temperatures, the C-B bond hydrolyzes rapidly, yielding 2-methoxypyridine as a dead-end byproduct. Solution: Eliminate water from the system. Transition to anhydrous conditions using Cs₂CO₃ in dry toluene, or utilize modern mechanochemical (solvent-free) milling techniques which show excellent selectivity for C(acyl)–Cl bond cleavage without protodeboronation[4][5].

Q4: I am isolating a biaryl compound (2-methoxy-5-phenylpyridine) instead of the desired methanone. Why? Causality: This is the result of decarbonylation. After the oxidative addition of benzoyl chloride to Pd(0), the resulting Pd(II)-acyl complex can extrude carbon monoxide (CO) before transmetalation occurs[3]. This leads to a direct aryl-aryl coupling. Solution: CO extrusion is highly temperature-dependent. Lower the reaction temperature and utilize electron-rich, bidentate phosphine ligands (like dppf or dppe) which stabilize the Pd(II)-acyl intermediate and accelerate the transmetalation step relative to the decarbonylation step.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles during Acyl Suzuki optimization[3][4][5].

Reaction ConditionCatalyst SystemSolvent / EnvironmentYield (%)Primary Impurity / Failure Mode
Traditional AqueousPd(PPh₃)₄, Na₂CO₃Toluene/H₂O (80 °C)15%Protodeboronation (2-methoxypyridine)
Anhydrous SolutionPd(PPh₃)₄, Cs₂CO₃Dry Toluene (80 °C)68%Decarbonylation (Biaryl formation)
MechanochemicalPd(OAc)₂, K₂CO₃Solvent-free Milling (RT)94%None (Highly chemoselective)
Self-Validating Protocol: Anhydrous Acyl Suzuki Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with (6-methoxypyridin-3-yl)boronic acid (1.2 eq), anhydrous Cs₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) followed by benzoyl chloride (1.0 eq).

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 60 °C (do not exceed 60 °C to prevent CO extrusion).

  • Validation Check (The Decarbonylation Test): After 2 hours, analyze a reaction aliquot via GC-MS.

    • Pass: Presence of the ketone mass without the biaryl mass (M-28).

    • Fail: Detection of the biaryl mass indicates the temperature is too high or the ligand is dissociating. Immediately reduce the temperature to 45 °C.

  • Workup: Once complete, cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate for column chromatography.

References
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. National Institutes of Health (NIH) / PMC.1

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. ACS Publications.2

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. National Science Foundation (NSF) PAR.4

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters. ACS Publications.5

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. National Institutes of Health (NIH) / PMC.3

Sources

Technical Support Center: Troubleshooting Guide & FAQs for (6-Methoxypyridin-3-yl)(phenyl)methanone Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with (6-Methoxypyridin-3-yl)(phenyl)methanone (also known as 6-methoxy-3-benzoylpyridine).

This compound presents a dual-faceted stability challenge due to its unique structural domains: a highly photoactive benzophenone moiety and a hydrolytically sensitive 6-methoxypyridine ring . Understanding the causality behind these degradation pathways is critical for maintaining scientific integrity and reproducibility in your assays.

Section 1: Photochemical Instability (The Benzophenone Moiety)

Q: Why does my solution turn yellow/brown and show multiple degradation peaks on LC-MS after sitting on the bench?

A: You are observing photochemical degradation. The benzophenone domain of this molecule is a classic n→π∗ triplet sensitizer[1]. When exposed to ambient UV or fluorescent laboratory lighting, the molecule undergoes rapid intersystem crossing to an excited triplet state. This excited state interacts with dissolved molecular oxygen via a Type II photosensitization mechanism, generating highly reactive oxygen species (ROS) such as singlet oxygen ( 1O2​ ) and superoxide ( O2∙−​ ), or it can abstract hydrogen atoms directly from the solvent (Type I mechanism)[1][2]. These ROS rapidly oxidize the parent compound, leading to hydroxylation (observed as an M+16 mass shift on LC-MS), ring-opening, and eventual polymerization (browning)[3].

Protocol 1: Standardized Photostability & Handling Workflow

To create a self-validating system that prevents photolysis, follow these exact steps:

  • Solvent Degassing: Sparge your chosen solvent (e.g., Acetonitrile or DMSO) with high-purity Argon or Nitrogen for 15 minutes prior to dissolution. This displaces dissolved oxygen, effectively neutralizing the Type II ROS generation pathway.

  • Actinic Shielding: Dissolve the compound exclusively in low-actinic amber glass vials. Never use clear glass or standard microcentrifuge tubes for benchtop handling.

  • Environmental Control: Conduct all transfers and dilutions under yellow/amber laboratory safe-lights or within a light-shielded biosafety cabinet.

  • Validation Step: Run a baseline LC-MS immediately after preparation. A successful protocol will show zero trace of M+16 (hydroxylated) or M+32 degradants after 24 hours of storage.

Section 2: Hydrolytic Degradation (The 6-Methoxypyridine Moiety)

Q: I am observing a highly polar degradant in my LC-MS with a mass shift of -14 Da (loss of CH2​ ). What is happening?

A: Your compound is undergoing acid-catalyzed hydrolysis. The methoxy group is located at the 6-position of the pyridine ring (ortho to the nitrogen). This electron-deficient system is further activated by the strongly electron-withdrawing benzoyl group at the 3-position. Under acidic conditions (pH < 5), the pyridine nitrogen becomes protonated. This protonation draws electron density away from the C6 carbon, making it highly electrophilic and susceptible to nucleophilic attack by ambient water[4]. The reaction expels methanol (demethylation) and yields 6-benzoylpyridin-2(1H)-one , a thermodynamically stable pyridone tautomer[4].

Protocol 2: pH Optimization & Buffer Selection Workflow
  • Avoid Unbuffered Water: Never store the compound in unbuffered LC-MS grade water, which naturally drifts to pH 5.0–5.5 due to dissolved atmospheric CO2​ .

  • Buffer Preparation: Prepare a strict pH 7.4 buffer using HEPES or Phosphate. Verify the pH with a calibrated meter before introducing the organic stock solution.

  • Co-solvent Purity: If using halogenated co-solvents (e.g., Chloroform or DCM), ensure they are stabilized with amylene rather than ethanol, and pass them through basic alumina to remove trace HCl gas prior to use.

  • Validation Step: Monitor the M-14 peak via LC-MS. In a properly buffered pH 7.4 system, the half-life of the methoxypyridine moiety extends from hours to several months.

HydrolysisMechanism A 6-Methoxypyridine Moiety B Protonation of Pyridine Nitrogen A->B pH < 5 C Nucleophilic Attack by H2O at C6 B->C + H2O D Loss of Methanol (-CH3OH) C->D S_NAr E 6-Pyridone Tautomer (Stable) D->E Tautomerization

Mechanism of acid-catalyzed hydrolysis of the 6-methoxypyridine moiety to 6-pyridone.

Section 3: Solvent Incompatibilities & Nucleophilic Attack

Q: Can I use primary alcohols (e.g., ethanol) or primary amines (e.g., Tris buffer) for long-term storage?

A: No. Because the 6-position of the pyridine ring is highly activated by the para-benzoyl group, the methoxy group acts as a competent leaving group in the presence of strong nucleophiles. Storing the compound in primary alcohols can lead to transetherification (e.g., swapping the methoxy for an ethoxy group). More critically, using primary amine buffers like Tris or glycine will induce a Nucleophilic Aromatic Substitution ( SN​Ar ), covalently linking the buffer to your compound and destroying its structural integrity[4]. Always use tertiary amine buffers (like HEPES) or strictly aprotic organic solvents (DMSO, Acetonitrile) for stock solutions.

Troubleshooting Decision Matrix

Use the following logical workflow to diagnose unexpected degradation in your experimental solutions.

TroubleshootingWorkflow Start Observation: Degradation of (6-Methoxypyridin-3-yl) (phenyl)methanone Cond1 Was the solution exposed to ambient UV/Vis light? Start->Cond1 Path1 Photochemical Degradation (Benzophenone Excitation & ROS) Cond1->Path1 Yes Cond2 Is the aqueous solvent pH < 5.0? Cond1->Cond2 No Path2 Acid-Catalyzed Hydrolysis (Conversion to 6-Pyridone) Cond2->Path2 Yes Cond3 Does the solvent contain primary amines or alcohols? Cond2->Cond3 No Path3 Nucleophilic Substitution (Transetherification / Amination) Cond3->Path3 Yes Safe Stable Solution (Amber vial, pH 7.4, Aprotic solvent) Cond3->Safe No

Diagnostic workflow for identifying the root cause of compound degradation in solution.

Quantitative Degradation Summary

The table below summarizes the kinetic vulnerabilities of the compound based on structural profiling and established literature on methoxypyridines and benzophenones[1][3][4].

Degradation PathwayPrimary TriggerLC-MS SignatureEst. Half-Life (Unprotected)Preventative Measure
Photolysis (Type I/II) UV/Vis Light (280-400 nm)M+16 (Hydroxylation), M+32< 12 hoursAmber vials, Degassed solvent
Hydrolysis Acidic Aqueous (pH < 5.0)M-14 (Demethylation to Pyridone)2–4 daysBuffer to pH 7.4 (HEPES/Phosphate)
Nucleophilic Substitution ( SN​Ar ) Primary Amines (e.g., Tris)M + Buffer Mass - 31Variable (Concentration dependent)Use tertiary amine buffers or aprotic solvents

References

  • Source: ACS Omega (American Chemical Society)
  • Source: Environmental Science: Processes & Impacts (RSC Publishing)
  • Title: Novel library synthesis of 3,4-disubstituted pyridin-2(1H)

Sources

Technical Support Center: (6-Methoxypyridin-3-yl)(phenyl)methanone Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (6-Methoxypyridin-3-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experimental work involving this compound. We will explore its stability, potential degradation pathways, and the analytical methodologies required for accurate characterization.

Introduction to Degradation Studies

Understanding the stability of a pharmaceutical molecule is paramount for ensuring its safety, efficacy, and quality.[1] Forced degradation, or stress testing, is a critical component of the drug development process where the molecule is subjected to conditions more severe than those it would encounter during storage or use.[1][2][3] These studies are essential for several reasons:

  • Elucidating Degradation Pathways: They help identify the likely degradation products and the chemical mechanisms behind them, such as hydrolysis, oxidation, and photolysis.[1][4]

  • Developing Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods, like HPLC, that can accurately separate the active pharmaceutical ingredient (API) from its degradation products.[1][3]

  • Informing Formulation and Packaging: Knowledge of a molecule's vulnerabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from environmental factors.[1]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA require forced degradation data as part of the drug approval process.[2]

(6-Methoxypyridin-3-yl)(phenyl)methanone, a heterocyclic ketone, possesses several functional groups that can be susceptible to degradation under various stress conditions. This guide will address the common challenges and questions that arise during its investigation.

Predicted Degradation Pathways of (6-Methoxypyridin-3-yl)(phenyl)methanone

The structure of (6-Methoxypyridin-3-yl)(phenyl)methanone features a ketone linkage, a methoxy-substituted pyridine ring, and a phenyl ring. Each of these sites presents a potential for chemical transformation under stress. The primary anticipated degradation pathways are oxidation, reduction, and hydrolysis.

Diagram of Potential Degradation Pathways

Degradation Pathways Parent (6-Methoxypyridin-3-yl)(phenyl)methanone (Parent Compound) Oxidation Pyridine N-Oxide (M+16) Parent->Oxidation Oxidation (e.g., H₂O₂) Reduction (6-Methoxypyridin-3-yl)(phenyl)methanol (M+2) Parent->Reduction Reduction (e.g., NaBH₄ or metabolic) Hydrolysis 6-Hydroxypyridin-3-yl)(phenyl)methanone (Demethylation, M-14) Parent->Hydrolysis Acid/Base Hydrolysis (Demethylation)

Caption: Predicted degradation pathways for (6-Methoxypyridin-3-yl)(phenyl)methanone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, analysis, and stress testing of (6-Methoxypyridin-3-yl)(phenyl)methanone.

General Handling and Storage

Q: What are the recommended storage conditions for (6-Methoxypyridin-3-yl)(phenyl)methanone? A: As a solid, the compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place (typically 2-8°C) to minimize potential thermal and photodegradation. For solutions, especially in protic solvents like methanol, short-term storage is recommended, and they should be kept refrigerated and protected from light.

Q: What is the best solvent for preparing a stock solution? A: Acetonitrile (ACN) or a mixture of ACN and water is generally a good starting point for reversed-phase chromatography. Dimethyl sulfoxide (DMSO) can also be used, but be aware that it can be problematic for some LC-MS analyses and may degrade under certain stress conditions. Always use high-purity, HPLC-grade solvents.

HPLC & LC-MS Analysis Troubleshooting

Q: I'm observing significant peak tailing for the parent compound. Why is this happening and how can I fix it? A: Peak tailing is a frequent issue with pyridine-containing compounds due to the basic nature of the pyridine nitrogen.[5] This nitrogen can interact strongly with acidic residual silanol groups on the surface of standard silica-based C18 columns.[5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to ~2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the pyridine nitrogen, which can sometimes improve peak shape. However, it also protonates the silanol groups, which can still lead to interactions.

  • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding your analyte from them.[5]

  • Select a Modern Column: Use a column specifically designed for basic compounds. Options include end-capped columns, columns with a polar-embedded phase, or hybrid silica/polymer columns that are more stable at higher pH values.

Q: My mass spectrometry (MS) signal for the parent compound is weak. How can I improve ionization? A: The pyridine nitrogen is readily protonated. For positive mode electrospray ionization (ESI+), ensure your mobile phase is acidic. Adding 0.1% formic acid to both the aqueous and organic mobile phase components is standard practice and will promote the formation of the [M+H]⁺ ion.

Q: In my forced degradation samples, I see a new peak with a mass of [M+16]⁺. What is it? A: This is a strong indication of oxidation. The most likely site of oxidation on this molecule is the pyridine nitrogen, forming the corresponding N-oxide.[6][7] This is a common metabolic pathway for pyridine-containing drugs.[6]

Q: I've detected a peak with a mass of [M+2]⁺. What is the likely cause? A: An [M+2]⁺ peak corresponds to a reduction reaction. The ketone functional group is susceptible to reduction, forming the secondary alcohol, (6-Methoxypyridin-3-yl)(phenyl)methanol. This can occur during in-vivo metabolism or through certain chemical reagents.[8]

Forced Degradation Study Troubleshooting

Q: I am not observing any degradation under my initial stress conditions. What should I do? A: If you see less than 2-5% degradation, your conditions are too mild. The goal of forced degradation is to achieve 5-20% degradation to ensure that the degradation products are detectable without excessively breaking down the main compound.[4] Solution: Systematically increase the severity of your conditions.

  • Acid/Base: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl or NaOH), increase the temperature, or extend the exposure time.

  • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

  • Thermal: Increase the temperature.

Q: My compound completely disappeared in the acidic/basic hydrolysis experiment. How can I get usable data? A: This indicates the compound is highly labile under those conditions. Solution: Drastically reduce the stress severity.

  • Decrease the acid/base concentration (e.g., from 1N to 0.01N).

  • Perform the experiment at a lower temperature (e.g., room temperature instead of 60°C).

  • Take multiple time points at very early intervals (e.g., 5, 15, 30, and 60 minutes) to catch the formation of initial degradants before they themselves degrade.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard approach for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active ingredient.[4]

  • Sample Preparation: Prepare a stock solution of (6-Methoxypyridin-3-yl)(phenyl)methanone at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Run a control sample by mixing 1 mL of stock with 1 mL of the diluent (50:50 ACN:H₂O).

Stress ConditionReagent/ConditionTypical Duration & TemperatureNeutralization Step (before LC injection)
Acid Hydrolysis 1N HCl2 hours at 60°CAdd 1 mL of 1N NaOH
Base Hydrolysis 1N NaOH2 hours at 60°CAdd 1 mL of 1N HCl
Oxidation 30% H₂O₂24 hours at Room TempN/A
Thermal Solid Compound & Solution48 hours at 80°CN/A
Photolytic Solid Compound & SolutionExpose to light (ICH Q1B)N/A (Protect from light after exposure)
  • Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC-UV and/or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method provides a starting point for separating the parent compound from its potential degradants.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 270 nm, or Diode Array Detector (DAD) scan from 200-400 nm.

Diagram: General HPLC Troubleshooting Workflow

HPLC Troubleshooting Start Problem Observed (e.g., Peak Tailing, Poor Resolution) Check_MobilePhase Check Mobile Phase (pH, Composition, Freshness) Start->Check_MobilePhase Check_Column Evaluate Column (Age, Contamination, Correct Phase) Start->Check_Column Check_System Inspect HPLC System (Leaks, Connections, Pump Pressure) Start->Check_System Modify_Method Modify Method Parameters Check_MobilePhase->Modify_Method Check_Column->Modify_Method Check_System->Modify_Method Adjust_pH Adjust Mobile Phase pH (e.g., add TFA/Formic Acid) Modify_Method->Adjust_pH Peak Shape Issue Change_Gradient Alter Gradient Slope (Steeper or Shallower) Modify_Method->Change_Gradient Resolution Issue Change_Column Switch Column Type (e.g., Phenyl, Polar-Embedded) Modify_Method->Change_Column Selectivity Issue Resolved Problem Resolved Adjust_pH->Resolved Change_Gradient->Resolved Change_Column->Resolved

Caption: A workflow for troubleshooting common HPLC analysis issues.

Summary of Potential Degradants

When analyzing samples from forced degradation studies using LC-MS, the accurate mass data is invaluable for proposing structures.[9][10]

Degradation PathwayPotential Product NameExpected Mass ChangeExpected [M+H]⁺ (Parent MW ≈ 213.23)
Oxidation (6-Methoxypyridin-3-yl)(phenyl)methanone N-oxide+16~230.08
Reduction (6-Methoxypyridin-3-yl)(phenyl)methanol+2~216.10
Hydrolysis (Demethylation) (6-Hydroxypyridin-3-yl)(phenyl)methanone-14~200.07

References

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Nelson Labs.
  • Alsante, K. M., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 48-57.
  • Patel, Y., & Shah, N. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 2(5), 231-237.
  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1339-1349.
  • BenchChem. (2025).
  • Donà, M., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders.
  • Bello, B., et al. (2001). Methyl- and methoxy-substituted di[1][4]benzodithiio[2,3-b:2,3-e]pyridines as new electron donor compounds: synthesis, molecular structure, electrochemical properties, and EPR studies. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.

  • Wyrzykiewicz, E., et al. (2013). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. Journal of Photochemistry and Photobiology A: Chemistry, 262, 26-34.
  • Wang, T., & Olumolade, O. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • B-C, L., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • He, K., et al. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (39), 1929.
  • Thomson, R. J., & Sammakia, T. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6532–6535.
  • Chen, H. J., et al. (2013). A novel approach for rapid screening and characterization of hydroxylated polymethoxyflavonoid glycosides from the leaves of Murraya paniculata L. using HPLC-DAD-MS/MS. Analytical Methods, 5(10), 2533-2545.
  • Zhang, Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Dolan, J. W. (2002). Troubleshooting HPLC. LC Resources Inc.
  • Pirnot, M. T., et al. (2017). The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations. The Journal of Organic Chemistry, 82(11), 5673–5689.
  • Carreño, M. C., et al. (2000). Anodic Oxidation of N-Protected 4-Methoxy Anilines: Improved Synthesis of Quinone Imine Acetals. The Journal of Organic Chemistry, 65(13), 4524–4528.
  • Stiborova, M., et al. (1995). Absence of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by flavin-containing monooxygenase (FMO). Carcinogenesis, 16(10), 2283-2288.
  • Thermo Fisher Scientific. HPLC Troubleshooting Guide.
  • Boyd, D. R., et al. (1997). N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 2199-2204.
  • Tundel, R. E., & Anderson, K. W. (2007). A Simple, Modular Synthesis of Substituted Pyridines. The Journal of Organic Chemistry, 72(22), 8676–8679.
  • Sharma, A., & Sharma, R. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal for Multidisciplinary Research, 6(3).
  • BLDpharm. (6-Methoxypyridin-3-yl)(phenyl)methanone.
  • PubChem. (6-Ethoxypyridin-3-yl)(phenyl)methanone.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353.
  • PubChem. (6-Methoxypyridin-3-yl)(phenyl)methanol.
  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Beshore, D. C., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 156-165.
  • De Borggraeve, W. M., et al. (2013). Supplementary information: A general and mild method for the synthesis of unsymmetrical ketones by addition of organolithium reagents to N-acyl-2-chloropyridines. The Royal Society of Chemistry.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University Journal for Science, 20(1), 1-8.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed.
  • Mosher, H. S., et al. (1951). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 16(9), 1361–1368.
  • NextSDS. PHENYL(1,4,5,6-TETRAHYDROPYRIDIN-3-YL)
  • Van der Schyf, C. J., et al. (1993). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 11(1), 59-65.
  • Beshore, D. C., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 156–165.
  • Álvarez, S., et al. (2014). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry, 12(3), 368-386.
  • Shin, H., et al. (2024).
  • Wang, Y., et al. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 13, 996381.
  • Le, T. A., et al. (2018). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids.
  • Laffel, L. (1999). Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes. Diabetes/Metabolism Research and Reviews, 15(6), 412-426.
  • Al-Asmari, A. I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 30(21), 5123.
  • Litchfield, J., et al. (2013). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry, 56(13), 5463–5474.
  • Fukao, T., et al. (2004). Ketone body metabolism and its defects. Journal of Inherited Metabolic Disease, 27(3), 277-292.
  • Dhillon, K. K., & Gupta, S. (2023). Biochemistry, Ketone Metabolism. In StatPearls.
  • Al-Suwaidan, I. A., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M1843.
  • Sigma-Aldrich. 6-Methoxy-3-pyridinylboronic acid.

Sources

Technical Support Center: (6-Methoxypyridin-3-yl)(phenyl)methanone (PF-3845)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (6-Methoxypyridin-3-yl)(phenyl)methanone, a compound widely known in the scientific community as PF-3845. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. While PF-3845 is a potent and highly selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), no chemical probe is entirely devoid of off-target interactions.[1][2] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to ensure the highest level of scientific rigor in your investigations.

Understanding PF-3845

PF-3845 is a covalent inhibitor that carbamylates the catalytic serine nucleophile of FAAH.[3] This mechanism leads to a sustained increase in the levels of endogenous FAAH substrates, most notably the endocannabinoid anandamide (AEA).[1] Its high selectivity for FAAH over other serine hydrolases, including FAAH-2, has been demonstrated through competitive activity-based protein profiling (ABPP).[3][4] However, unexpected experimental outcomes may still arise, necessitating a systematic approach to investigate potential off-target effects.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides detailed, step-by-step protocols to identify and validate potential off-target interactions.

Question 1: My experimental phenotype is not consistent with published effects of FAAH inhibition. How can I begin to investigate potential off-target effects?

Answer:

An unexpected phenotype is a common reason to suspect off-target effects. The first step is to confirm the on-target activity of your compound and then to systematically profile for unintended interactions. We recommend a two-pronged approach: first, confirm FAAH engagement in your specific system, and second, perform an unbiased screen for other potential binding partners.

Step 1: Confirm On-Target FAAH Engagement

Before searching for off-targets, it is crucial to verify that PF-3845 is engaging and inhibiting FAAH in your experimental model at the concentrations used. A simple and effective method is a gel-based competitive ABPP assay.

Protocol 1: Gel-Based Competitive ABPP for FAAH Target Engagement

This protocol allows you to visualize the inhibition of FAAH activity in a complex proteome (e.g., cell or tissue lysate).

Causality behind this choice: Competitive ABPP uses a broad-spectrum, fluorescently tagged probe that covalently labels the active sites of many serine hydrolases.[5] If PF-3845 is inhibiting FAAH, it will block the active site, preventing the fluorescent probe from binding. This results in the disappearance of the fluorescent band corresponding to FAAH on an SDS-PAGE gel, providing direct evidence of target engagement.[1]

Materials:

  • Cell or tissue lysate (proteome source)

  • PF-3845

  • Broad-spectrum serine hydrolase probe (e.g., FP-TAMRA or FP-Rhodamine)[1]

  • SDS-PAGE materials and fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris or PBS) and normalize the protein concentration to 1 mg/mL.[6]

  • Competitive Incubation: In separate microcentrifuge tubes, pre-incubate 50 µL of the normalized proteome with varying concentrations of PF-3845 (e.g., a serial dilution from 1 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µL of the fluorescent ABPP probe (e.g., FP-TAMRA, final concentration ~200 nM) to each tube.[6] Incubate for an additional 30 minutes at 37°C.

  • Analysis:

    • Quench the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner.

Interpreting the Results:

  • In the DMSO control lane, you will see multiple fluorescent bands, each representing an active serine hydrolase. The band for FAAH should be clearly visible.

  • With increasing concentrations of PF-3845, the intensity of the FAAH band should decrease, ideally disappearing at higher concentrations.

  • The concentration at which the band intensity is reduced by 50% is the approximate IC50 for FAAH in your specific proteome.

  • If other bands disappear, this could indicate off-target inhibition of other serine hydrolases.

Step 2: Unbiased Off-Target Profiling with Proteome-Wide CETSA

If you have confirmed FAAH engagement but still suspect off-target effects, a proteome-wide Cellular Thermal Shift Assay (CETSA®), also known as Thermal Proteome Profiling (TPP), is a powerful, unbiased method to identify them.[7][8]

Causality behind this choice: CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[9] By heating cell lysates treated with PF-3845 or a vehicle control to various temperatures, you can identify proteins that are stabilized by the compound. These stabilized proteins are potential off-targets. This method is unbiased as it does not require a modified compound and can theoretically detect any binding event that leads to thermal stabilization across thousands of proteins simultaneously when coupled with mass spectrometry.[10]

Protocol 2: Proteome-Wide CETSA (TPP) for Off-Target Identification

Materials:

  • Intact cells or cell lysate

  • PF-3845

  • Equipment for heating samples (e.g., thermocycler)

  • Ultracentrifuge

  • Materials for sample preparation for mass spectrometry (e.g., TMT reagents)

  • LC-MS/MS instrument

Procedure:

  • Sample Treatment: Treat intact cells or cell lysates with a high concentration of PF-3845 (e.g., 10-100x the IC50 for FAAH) and a vehicle control (DMSO).

  • Thermal Challenge: Aliquot the treated samples and heat them to a range of different temperatures (e.g., from 37°C to 65°C) for 3 minutes, followed by cooling on ice.[11]

  • Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.

  • MS Sample Preparation:

    • Collect the supernatant (soluble fraction).

    • Digest the proteins into peptides.

    • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to identify and quantify thousands of proteins across all temperature points and treatment conditions.[8]

Interpreting the Results:

  • For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".

  • A shift in the melting curve to a higher temperature in the PF-3845-treated sample compared to the control indicates that the compound has bound to and stabilized that protein.

  • Statistically significant thermal shifts identify both the intended target (FAAH) and potential off-targets.

cluster_0 Proteome-Wide CETSA Workflow start Start with Intact Cells or Lysate treat Treat with PF-3845 and Vehicle (DMSO) start->treat heat Heat Aliquots across a Temperature Gradient treat->heat separate Separate Soluble and Aggregated Proteins (Ultracentrifugation) heat->separate digest Prepare Soluble Proteins for MS (Digestion, TMT Labeling) separate->digest ms LC-MS/MS Analysis digest->ms analysis Data Analysis: Generate Melting Curves ms->analysis end Identify Stabilized Proteins (On- and Off-Targets) analysis->end

Caption: Workflow for Proteome-Wide CETSA (TPP).

Question 2: I've identified a potential off-target with CETSA. How do I validate this interaction and determine if it's functionally relevant?

Answer:

CETSA provides strong evidence of binding, but it doesn't confirm functional modulation (i.e., inhibition or activation). Validation requires orthogonal assays.

Step 1: Orthogonal Binding Assay

Confirm the binding interaction using a different biophysical method. If the putative off-target is a purified protein, you could use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Step 2: Functional Assay

If the identified off-target is an enzyme, perform a functional assay to see if PF-3845 modulates its activity. For example, if the off-target is a kinase, you would perform a kinase activity assay.

Step 3: Cellular Target Engagement

Use a targeted CETSA approach with Western blotting to confirm that PF-3845 engages the putative off-target in intact cells at relevant concentrations. This is the same principle as Protocol 2 but uses an antibody specific to your protein of interest for detection instead of mass spectrometry.

Step 4: Phenotypic Analysis with a Negative Control

The gold standard for validating that a phenotype is caused by an off-target interaction is to use a structurally related but inactive control compound. This is often challenging for covalent inhibitors. An alternative is to use genetic methods like siRNA or CRISPR to knock down the expression of the putative off-target. If the phenotype observed with PF-3845 is rescued or mimicked by knocking down the off-target protein, this provides strong evidence for a functionally relevant off-target effect.

cluster_1 Off-Target Validation Workflow start Putative Off-Target Identified (e.g., via CETSA) binding Orthogonal Binding Assay (e.g., SPR, ITC) start->binding Confirms Binding functional Functional Assay (e.g., Enzyme Activity) start->functional Assesses Function cellular Cellular Target Engagement (Targeted CETSA + WB) start->cellular Confirms Cellular Binding phenotype Phenotypic Validation (siRNA/CRISPR Knockdown) functional->phenotype Links to Phenotype cellular->phenotype end Validated Off-Target phenotype->end

Caption: Logic for validating a putative off-target.

Frequently Asked Questions (FAQs)

Q1: How selective is PF-3845 really?

A: PF-3845 is considered highly selective for FAAH. Studies using competitive ABPP with broad-spectrum probes against the serine hydrolase family show that PF-3845 inhibits FAAH with high potency and does not significantly inhibit other major serine hydrolases, including FAAH-2, at concentrations that fully inhibit FAAH.[4][12] However, "highly selective" does not mean "completely specific." It is always good practice to consider and test for potential off-target effects in your system, especially when using high concentrations or observing unexpected results.

Q2: What concentration of PF-3845 should I use to minimize off-target effects?

A: Use the lowest concentration of PF-3845 that gives you the desired on-target effect (i.e., FAAH inhibition). It is best practice to perform a dose-response curve in your experimental system to determine the optimal concentration. Using concentrations significantly higher than the IC50 or Ki for FAAH increases the likelihood of engaging lower-affinity off-targets.[13] For cell-based assays, typical concentrations range from 100 nM to 1 µM. For in vivo studies, doses around 10 mg/kg have been shown to be effective and selective for FAAH.[3]

Q3: PF-3845 is a covalent inhibitor. Does this make off-target effects more likely or problematic?

A: The covalent nature of PF-3845 means that its binding to targets is typically irreversible. This can be advantageous, leading to a prolonged duration of action.[2] However, if it binds to an off-target, that interaction will also be long-lasting, which could lead to more pronounced side effects. This makes it especially important to characterize the selectivity of covalent compounds.[14][15] Modern techniques like ABPP and proteome-wide CETSA are well-suited for profiling the selectivity of covalent inhibitors in their native biological context.[16][17]

Q4: Can off-target effects of FAAH inhibition be mediated by pathways other than direct binding of PF-3845?

A: Yes. Inhibiting FAAH leads to a significant elevation of not only anandamide (AEA) but also other fatty acid amides like N-palmitoylethanolamine (PEA) and oleoylethanolamide (OEA).[18] These lipids can act on other receptors. For instance, AEA can interact with TRPV1 channels, and PEA/OEA are agonists for PPARα receptors.[18][19] Therefore, some observed phenotypes might be indirect consequences of FAAH inhibition via the action of these elevated lipids on their respective receptors, rather than a direct off-target binding event of PF-3845 itself.

Compound Primary Target Reported IC50/Ki Selectivity Notes
PF-3845 FAAHKi = 0.23 µMHighly selective over FAAH-2 (IC50 > 10 µM) and other serine hydrolases.[3][4]
URB597 FAAHIC50 ~ 4.6 nM (human)Known to inhibit other serine hydrolases like carboxylesterases (CES1, CES2) at higher concentrations.[12]

References

  • Target Identification of Covalently Binding Drugs by Activity-Based Protein Profiling (ABPP). (2016). PubMed.
  • How to Use Inhibitors. (n.d.). Sigma-Aldrich.
  • Target identification of covalently binding drugs by activity-based protein profiling (ABPP) | Request PDF. (2025).
  • Druggable Targets in Endocannabinoid Signaling. (n.d.). PMC.
  • Activity-based protein profiling for drug discovery. (n.d.). Universiteit Leiden.
  • An update of label-free protein target identification methods for natural active products. (2022). Journal of Pharmaceutical Analysis.
  • Activity-Based Protein Profiling (ABPP) Service. (n.d.). Mtoz Biolabs.
  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. (2023). Journal of the American Chemical Society.
  • PF-3845 mechanism of action on FAAH. (2025). BenchChem.
  • The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. (n.d.). PMC.
  • Current Advances in CETSA. (2022). PMC.
  • CETSA Selectivity Profiling: Powerful Drug Discovery Insights. (n.d.). Pelago Bioscience.
  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry.
  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. (2015).
  • Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. (n.d.). PNAS.
  • Current Advances in CETSA. (2022). Frontiers in Pharmacology.
  • Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. (n.d.). Pelago Bioscience.
  • Application Notes: Profiling FAAH Inhibitors Using Activity-Based Protein Profiling (ABPP). (2025). BenchChem.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2024). Expert Opinion on Drug Discovery.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (n.d.). Apollo - University of Cambridge Repository.
  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. (2019).
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (n.d.). WuXi Biology.
  • Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System. (2021). MDPI.
  • Effects of PF-3845 and JZL184 on brain endocannabinoid levels, locomotor activity, anxiety-like behavior and body temperature. (n.d.).
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). PMC.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). MDPI.
  • A pro-nociceptive phenotype unmasked in mice lacking f
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). PMC.
  • Covalent Inhibitor Criteria. (n.d.). The Chemical Probes Portal.
  • Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (2018). ACS Omega.
  • PF 3845 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors. (n.d.). Tocris Bioscience.
  • PF-3845 | FAAH Inhibitor. (n.d.). MedchemExpress.com.
  • Discovery of small-molecule enzyme activators by activity-based protein profiling. (n.d.). PMC.
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2021). MDPI.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). (2011). PNAS.
  • Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. (n.d.). PMC.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PMC.
  • FAAH inhibitors in the limelight, but regrettably. (n.d.). PMC.
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (n.d.). PMC.
  • FAAH inhibitors in the limelight, but regrettably. (2023). Semantic Scholar.
  • PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. (2021). PubMed.
  • Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. (2019). Safety Pharmacology Society.
  • Supplemental Information for: Improved prediction of PFAS partitioning with PPLFERs and QSPRs. (n.d.).
  • PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. (2021). MDPI.
  • A Comparative Guide to the In Vivo Efficacy of PF-3845 and Other FAAH Inhibitors. (2025). BenchChem.
  • Target Prediction Model for Natural Products Using Transfer Learning. (2021). MDPI.

Sources

Technical Support Center: HPLC Optimization for (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Analyte Profiling & Mechanistic Overview

Developing a robust High-Performance Liquid Chromatography (HPLC) method for (6-Methoxypyridin-3-yl)(phenyl)methanone requires a deep understanding of its structural dualities.

  • Hydrophobic Domains: The phenyl ring and the pyridine backbone drive standard reversed-phase retention.

  • Polar/Basic Domain: The methoxy oxygen and the pyridine nitrogen dictate secondary interactions.

  • Ionization Dynamics: The 6-methoxypyridine moiety has a predicted pKa of approximately 3.5[1][2]. This value is the critical pivot point for method development; operating near this pH will cause erratic retention, peak distortion, and poor reproducibility[3].

Troubleshooting Guides & FAQs

Q1: Why does (6-Methoxypyridin-3-yl)(phenyl)methanone exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for basic pyridine derivatives is rarely a simple hydrophobic issue; it is primarily driven by secondary interactions between the weakly basic pyridine nitrogen and residual acidic silanol groups (Si-OH) on the silica support[3][4]. Because the pKa of the 6-methoxypyridine moiety is ~3.5[1], operating at a mid-range pH (e.g., pH 4–6) causes partial ionization of both the analyte and the silanols (which have a pKa of ~4.5). This creates a destructive mixed-mode retention mechanism (hydrophobic partitioning + cation exchange), elongating the trailing edge of the peak[5][6]. Actionable Solution: Shift the mobile phase pH to ≤ 2.0 (e.g., using 0.1% Trifluoroacetic acid). This fully protonates the silanols, neutralizing their charge and suppressing the ion-exchange mechanism[3][4]. Alternatively, utilize a high-purity, fully end-capped or polar-embedded C18 column to physically shield the silanols[6].

Q2: My retention times are drifting continuously across multiple injections. How do I stabilize them? A2: Continuous retention time drift typically indicates incomplete column equilibration, temperature fluctuations, or mobile phase evaporation[7]. If you are using a volatile additive like TFA or formic acid, selective evaporation from the solvent bottle can shift the pH slightly over time. Since the analyte's pKa is ~3.5, even a 0.1 pH shift near this value alters the protonation ratio, drastically changing the molecule's polarity and retention time[3]. Actionable Solution: Ensure the mobile phase pH is buffered at least 2 units away from the pKa (i.e., pH < 1.5 or pH > 5.5). Cap solvent bottles securely, replace aqueous phases every 48 hours to prevent microbial growth, and use a temperature-controlled column compartment, as a 1°C shift can alter retention times by 1-2%[8][9].

Q3: How can I differentiate between chemical tailing (silanol interactions) and physical tailing (column void/dead volume)? A3: This requires a self-validating diagnostic test. Inject a neutral, non-polar reference marker (e.g., toluene or uracil) under your current method conditions[7].

  • If the neutral marker peak is perfectly symmetrical (USP Tailing Factor Tf​≈1.0 ) but your pyridine derivative tails, the issue is chemical (silanol interactions)[4][5].

  • If both peaks tail, front, or split, the issue is physical. This points to a collapsed column bed, a blocked frit, or excessive extra-column dead volume from poorly seated PEEK tubing connections[3][10].

Q4: I am seeing baseline noise and pressure fluctuations. What is the cause? A4: Pressure fluctuations coupled with baseline noise typically indicate micro-bubbles in the pump head, a failing check valve, or particulate buildup on the inlet filters[10]. Actionable Solution: Purge the system with degassed solvents. Ensure your aqueous/organic mixtures are freshly prepared and filtered through a 0.2 µm membrane[8]. Run the pump with pure solvent to detect pressure irregularities before introducing the sample[10].

Data Presentation: Optimization Parameters

The table below summarizes the causality between column chemistry, pH, and the resulting chromatographic peak shape for pyridine derivatives.

ParameterConditionMechanism / EffectExpected USP Tailing Factor ( Tf​ )
Standard C18 pH 4.5 (Ammonium Acetate)High silanol ionization + partial analyte ionization = severe secondary interactions.> 2.0 (Severe Tailing)
Standard C18 pH 2.0 (0.1% TFA)Silanols neutralized; analyte protonated. Ion-pairing with TFA increases lipophilicity.1.3 - 1.5 (Moderate)
End-capped C18 pH 2.0 (0.1% TFA)Silanols shielded and neutralized. Primary retention is purely hydrophobic.1.0 - 1.1 (Excellent)
Phenyl-Hexyl pH 6.5 (Ammonium Formate)Analyte neutral; π−π interactions dominate. Good alternative selectivity.1.1 - 1.2 (Good)

Experimental Protocol: Self-Validating HPLC Method

Objective: Achieve baseline resolution and symmetrical peak shape ( Tf​<1.2 ) for (6-Methoxypyridin-3-yl)(phenyl)methanone.

Step 1: System Preparation & Baseline Validation

  • Flush the HPLC system (pumps, autosampler, and detector flow cell) with 50:50 Water:Acetonitrile to remove storage solvents[8].

  • Install a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Inject a neutral marker (e.g., 10 µL of 0.1 mg/mL Toluene) using an isocratic 70% Acetonitrile method. Verify that the system produces a symmetrical peak to rule out physical dead-volume issues[7].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% v/v Trifluoroacetic acid (TFA). This establishes a pH of ~2.0, well below the analyte's pKa of 3.5[1], effectively neutralizing residual silanols[3].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Filter both phases through a 0.2 µm PTFE membrane and sonicate for 10 minutes to degas[8].

Step 3: Column Equilibration & Gradient Execution

  • Set the column oven temperature to 30°C to ensure retention time reproducibility[9].

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes until the baseline is stable[9].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear ramp to 95% B

    • 10.0 - 12.0 min: Hold at 95% B

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 16.0 min: Re-equilibration

Step 4: Sample Injection & System Wash

  • Dissolve the sample in the initial mobile phase composition (5% B) to prevent solvent mismatch, which can cause analyte dispersion at the column head[6].

  • Inject 5-10 µL. Monitor UV absorbance at an optimal wavelength (e.g., 254 nm for the phenylmethanone chromophore).

  • Post-analysis, flush the system with unbuffered 50:50 Water:Acetonitrile to prevent salt precipitation or TFA accumulation[8][11].

Workflow Visualization

Troubleshooting_Workflow Step1 Observe Peak Tailing for Pyridine Derivative Test Inject Neutral Marker (e.g., Toluene) Step1->Test Decision1 Does Neutral Marker Tail? Test->Decision1 Physical Physical Issue: Check Column Bed, Frits, or Dead Volume Decision1->Physical Yes Chemical Chemical Issue: Silanol Interactions Decision1->Chemical No Success Symmetrical Peak Achieved (As < 1.2) Physical->Success Replace/Fix Hardware Decision2 Is Mobile Phase pH Near pKa (3.5)? Chemical->Decision2 AdjustPH Adjust pH to < 2.0 (e.g., 0.1% TFA) Decision2->AdjustPH Yes CheckCol Use End-capped or Polar-Embedded Column Decision2->CheckCol No AdjustPH->CheckCol CheckCol->Success

Diagnostic workflow for isolating and resolving peak tailing in pyridine derivative HPLC analysis.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives , BenchChem, 4

  • 6-methoxypyridine-2-carboxylic acid , Xinchem, 1

  • What Causes Peak Tailing in HPLC? , Chrom Tech, Inc., 3

  • How to Reduce Peak Tailing in HPLC? , Phenomenex, 5

  • Common Causes Of Peak Tailing in Chromatography , ALWSCI, 6

  • HPLC Troubleshooting , Waters Corporation, 7

  • LC Troubleshooting Guide , Agilent, 8

  • Troubleshooting Common HPLC Issues , Labcompare, 10

  • HPLC Troubleshooting Guide , University of Pittsburgh, 9

  • HPLC User Maintenance & Troubleshooting , Agilent, 11

  • 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID , ChemicalBook, 2

Sources

Technical Support Center: Preventing Polymerization in Friedel-Crafts Acylation of Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for pyrrole functionalization. As an inherently electron-rich, π -excessive heterocycle, pyrrole presents a unique challenge in synthetic chemistry: its extreme nucleophilicity makes it highly susceptible to acid-catalyzed polymerization, often resulting in a dark, insoluble tar rather than the desired acylated product[1].

This guide is engineered for drug development professionals and researchers to diagnose, troubleshoot, and permanently resolve polymerization issues during the Friedel-Crafts acylation of pyrrole derivatives.

Diagnostic Workflow: Troubleshooting Polymerization

Before altering your chemical inventory, use the logic tree below to identify the root cause of your reaction failure.

TroubleshootingPolymerization Start Issue: Dark, Insoluble Tar (Pyrrole Polymerization) CheckN Is the Pyrrole Nitrogen Protected? Start->CheckN ProtectN Install EWG Protecting Group (e.g., Ts, Bs, Alkoxycarbonyl) CheckN->ProtectN No CheckLA Are you using a harsh Lewis Acid (e.g., AlCl3)? CheckN->CheckLA Yes ProtectN->CheckLA MildLA Switch to Mild Lewis Acid (e.g., ZnCl2, SnCl4) CheckLA->MildLA Yes CheckTemp Is the addition sequence and temp controlled? CheckLA->CheckTemp No MildLA->CheckTemp TempControl Pre-complex LA + Acyl Chloride at 0°C, then add Pyrrole slowly CheckTemp->TempControl No Success Clean Acylation Achieved (High Yield, No Tar) CheckTemp->Success Yes TempControl->Success

Logic tree for troubleshooting and preventing pyrrole polymerization during Friedel-Crafts acylation.

Core Principles & FAQs (Causality Analysis)

Q1: Mechanistically, why does my pyrrole substrate polymerize immediately upon adding the Lewis acid? A1: Pyrrole is notoriously unstable under strongly acidic conditions[1]. The nitrogen lone pair is delocalized into the aromatic ring, making the α -carbons highly nucleophilic. When exposed to strong Lewis acids (like AlCl3​ ) or Brønsted acids, the pyrrole ring is rapidly protonated or attacked by activated electrophiles. This creates a highly reactive cationic intermediate that acts as an electrophile itself, attacking neighboring unreacted pyrrole molecules. This triggers a rapid, uncontrolled cascade of electrophilic aromatic substitutions, yielding polypyrrole—a dark, insoluble polymeric tar[1][2].

Q2: How does N-protection prevent this polymerization cascade? A2: N-protection fundamentally alters the electronic landscape of the pyrrole ring. By installing an electron-withdrawing group (EWG) such as a tosyl (Ts), benzenesulfonyl (Bs), or an alkoxycarbonyl group on the nitrogen, the lone pair is pulled away from the aromatic π -system via resonance and inductive effects[2][3]. This deactivates the ring, reducing its nucleophilicity. The ring remains reactive enough to undergo controlled acylation with a strong electrophile but is no longer nucleophilic enough to attack other pyrrole molecules, effectively shutting down the polymerization pathway[1][3].

Q3: I cannot protect the nitrogen because my downstream synthesis requires an N-H pyrrole. How do I avoid polymerization? A3: If an unprotected (N-H) pyrrole is strictly required, you must modulate the electrophilicity of the acylating complex and avoid harsh Lewis acids like AlCl3​ . Instead, use milder Lewis acids such as ZnCl2​ , SnCl4​ , or Zn(OTf)2​ [2][4]. Furthermore, strictly control the temperature (e.g., -78 °C to 0 °C) and reverse the order of addition: pre-complex the acyl chloride with the Lewis acid first, then add the pyrrole slowly[2][5]. Alternatively, consider a Minisci-type radical acylation, which utilizes arylglyoxylic acids under silver-free, neutral conditions, completely bypassing the acidic environments that cause polymerization[6].

Quantitative Data: Reagent Selection Matrix

The choice of protecting group and Lewis acid directly dictates the survival of the pyrrole ring and the regioselectivity of the acylation. Use the table below to select the optimal conditions for your target molecule.

SubstrateProtecting GroupLewis AcidTemp (°C)Polymerization RiskRegioselectivityTypical Yield
PyrroleNone (N-H) AlCl3​ 25Very High N/A (Tar)< 5%
PyrroleNone (N-H) ZnCl2​ 0LowC2 > C375–85%[4]
PyrroleN-Tosyl (Ts) AlCl3​ 0Very LowC3 > C280–90%[7]
PyrroleN-Alkoxycarbonyl Tf2​O (Activator)0LowC2 > C380–95%[3]

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Each step contains a physical or analytical checkpoint to confirm success before proceeding.

Protocol A: High-Yield C3-Acylation of N-Tosylpyrrole (Zero Polymerization)

Use this protocol when C3-regioselectivity is desired and N-protection is permissible.

  • Pre-complexation (Electrophile Activation):

    • Action: To a flame-dried flask under inert atmosphere ( N2​ or Ar), add anhydrous AlCl3​ (1.2 equiv) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.2 equiv) dropwise[2].

    • Causality: Pre-complexing at 0 °C generates the reactive acylium ion in a controlled manner, preventing exothermic spikes that degrade the solvent or reagents.

    • Validation Checkpoint: The suspension should turn into a clear, pale-yellow/orange homogeneous solution. The absence of dark precipitates confirms clean acylium ion formation.

  • Substrate Addition:

    • Action: Dissolve N-p-Toluenesulfonylpyrrole (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the pre-formed complex at 0 °C[2].

    • Causality: Dropwise addition ensures the electrophile is always in excess relative to the pyrrole. This prevents localized concentration spikes of the pyrrole, which could otherwise lead to diacylation or unwanted side reactions[5].

  • Reaction Monitoring & Quench:

    • Action: Stir at 0 °C for 2-4 hours. Quench slowly with 1 M HCl (exothermic)[2].

    • Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc). The starting N-Tosylpyrrole will have a high Rf. The C3-acylated product will be significantly more polar. A clean conversion without baseline streaking (which would indicate polymeric material) validates the success of the protection strategy.

Protocol B: Direct C2-Acylation of Unprotected Pyrrole using ZnCl2​

Use this protocol when N-protection is impossible and C2-regioselectivity is required.

  • Catalyst Preparation:

    • Action: In a flame-dried flask under N2​ , suspend anhydrous ZnCl2​ (1.1 equiv) in anhydrous DCM or diethyl ether.

    • Causality: ZnCl2​ is a borderline Lewis acid. It is oxophilic enough to activate the acyl chloride but lacks the sheer acidic strength of AlCl3​ . This prevents the over-activation of the pyrrole ring and mitigates the formation of σ -complexes that lead to cationic polymerization[4].

  • Electrophile Activation & Addition:

    • Action: Add the acyl chloride (1.05 equiv) at 0 °C. Stir for 15 minutes. Slowly add the unprotected pyrrole (1.0 equiv) dropwise[5].

  • Workup:

    • Action: Quench the reaction by slowly pouring it into a saturated aqueous solution of NaHCO3​ [1].

    • Causality: Using a mild base ( NaHCO3​ ) instead of HCl for the quench prevents late-stage acid-catalyzed polymerization during the workup phase.

    • Validation Checkpoint: The reaction mixture should remain a clear or slightly colored solution, not a dark opaque tar. The organic layer after extraction should yield a clean crude product identifiable by NMR (showing a strong preference for C2-acylation).

References[1] Technical Support Center: Pyrrole Acylation - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGokUQH9Z89Q7P4LiLrl0q1O6m8-LDTTOVZo6KKzg27h1fYJ93u2IvIRsgKrLOcWnBmu-pBRLlWxn5PbBVSuQzqZKxkDbqPIcLt7lUZtqX5aqcexgsZWxij8do3hAdYzQsG9zS-EbHQeie2U5RgGRt5bCfUncoGWaRU-jnH8X_OUnXj7Z1pUk=[2] Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-5mdiVp29D2nktPyS8SKbk8r3zwYKAP99W4PcQiEtLPjEPW1S7UoEfVo2jo6UHf3ZX42TNPQive8SyYl-95yAue7Ff2fPy46UKnwML3hfIR0AgHd9JEijgURoJSE2ti4JBjLKqNCC-2IjBHQdEtEZ7nrjXc9Z-s4FmMByDy4YrITnfyVqTs45cW8Z1WpvcoLWKHel6MnNlcXJ10C3Fw6wOEnGpaikl8bSUg==[6] Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6JFOGARvk7quMT8NW2ia_PReLGVFBeAzAmP9IBEXnIEOQsK5CN77-J7TXLRUOYMvc6gaUr-2RUWw9gHveeXtdrFy07ka2vv3CJGqiNzOPVikKELMaGp0FgSzUmRQWmQ5fF8CGOMyJiP5lzL_Glco=[5] Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGY0Gyend78Iuwe0OjSUPeKZS-HbBS_SdR8Al4-idyam47bIX6jsDuOlhITUDzseShrkvCG7nAevKBwRMsx-sqd2eLgWrYliBnO-mOoEMsKcHhVGXw0pLAlHIQsyJTKnbi8_WbRJUmyBkozBe1_1j9YEyQcS3C3z4mLD0uPZExVplGeytw6OHFkJydn68OCVwnB6qp0WuYuoocsg0JrcbbyPPnD6BdIrjQspvysXoH2tAbkvM=[4] Synthetic Studies on Indoles and Related Compounds. XXXVIII. .BETA.-Acylation of Ethyl Pyrrole-2-carboxylate by Friedel-Crafts Acylation: Scope and Limitations. - R Discovery.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZidv6qzFh-CVxUUm5Kzos-ZnlbMrDtszLy8Xd8ZGUTys6EtYEmvxedK_vlZkHl51rcdNpoamCc6Gi9IH4gg-7oiOc6Sjb0InNPpSzmFxuQkzOn1w_scMV97DoA340tj1Bqy8vJJoAzS5A9fbFEQKkJMxYQAVNQF6xf7uO9QsPCNShnFpnGg6vKSeud7D5U7kH-kSzq4bjHYHpz0wgqNF8ke3DpnQJHEMKWcPfRCT0g5SUO_HzPEzBvvUiJwZjnpuwy7FfF5GOJvbx_y5FcL0ymxqFRjweymGKP9Z1229lX8wqO8y7eP0kajNtnrLHyehCNIt2LLMlaXQ46EtbAAWIx5OI43KkiaVpDlpYTTZsHlfePvdgY4BU5W2BMeQP5OtB[7] Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEadLhmHn3Oyhrw1u5ZQLTVsjAWyFgBcGVfGomiQS7TT9PXYrdi1-Nyemfj31BH9GX9CW3cyLONvcStgcZh4yzrikofbGlLJQVa76GanJsaJbOrCgdvZxtkLQtdVE9BmGyRz8i5UiKtiy2MqLA=[3] Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFckgTRm-ApoRLWW5AIgr3U7fA4eztTwZGBcQs-pN5gBsiMpIm-YaNiQXNVBm4Ut3Bomo96W_FzYzeS-HDFeRBRT_iWvFoIhSWoZQxNfs8VVKs8yCHh6Q6y1Yz9oGMm7SPMk6izyQ19EkoErlWAxwjOOMqB4Q==

Sources

Technical Support Center: Low-Temperature Reaction Optimization for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for low-temperature reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with sensitive substrates under cryogenic conditions. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the fundamental reasoning behind them to enhance your experimental design and troubleshooting capabilities.

Section 1: Reaction Initiation & Temperature Control

This section focuses on the foundational aspects of setting up and maintaining low-temperature reactions, a critical factor for success when dealing with thermally labile molecules.

Q1: My reaction is sluggish or not proceeding at all at the recommended low temperature. What are the likely causes and how can I address this?

A1: A slow or stalled reaction at low temperatures is a common issue stemming from reduced kinetic energy. According to the Arrhenius equation, reaction rates decrease exponentially as temperature drops.[1][2] Here’s a systematic approach to troubleshoot this:

  • Verify Temperature Control: Ensure your cooling bath is at the target temperature and provides efficient heat transfer.[1][3] A poorly mixed or improperly prepared cooling bath can lead to temperature gradients. For instance, a dry ice/acetone bath should be a homogenous slurry for uniform cooling.[1]

  • Re-evaluate the "Optimal" Temperature: The prescribed temperature may be too low for your specific substrate or reagent combination. A controlled, stepwise increase in temperature (e.g., from -78°C to -60°C) can sometimes initiate the reaction without significant decomposition.[4]

  • Increase Reactant Concentration (The Freeze-Concentration Effect): In some frozen systems, reactants can become concentrated in unfrozen liquid pockets, which can accelerate reaction rates.[5] While seemingly counterintuitive, carefully increasing the initial concentration of your reactants might overcome the slow kinetics at low temperatures.[5]

  • Consider a More Active Catalyst or Reagent: If applicable, switching to a more reactive catalyst or reagent can compensate for the lower thermal energy.

  • Solvent Choice: The solvent plays a crucial role in solubility and reactivity at low temperatures. Ensure your starting materials are sufficiently soluble at the reaction temperature. A change in solvent to one with better solvating power at low temperatures or one that better stabilizes the transition state could be beneficial.[6][7][8]

Q2: I'm observing the formation of significant byproducts, even at very low temperatures. How can I improve selectivity?

A2: The formation of byproducts at low temperatures often points to competing reaction pathways with low activation energies or issues with reagent addition and mixing.[9]

  • Kinetic vs. Thermodynamic Control: Low temperatures typically favor the formation of the kinetic product, the one formed via the lowest activation energy pathway.[1] If you are isolating the thermodynamic product, your reaction may be warming up locally or over time, allowing for equilibration. Ensure consistent and stable cooling.

  • Method of Reagent Addition: The rate and method of reagent addition are critical.[1] Slow, dropwise addition of a reagent to a well-stirred solution of the substrate can maintain a low localized concentration of the added reagent, minimizing side reactions.[10] This is especially important for highly exothermic reactions where localized heating can occur.[1]

  • Solvent Effects on Selectivity: The polarity and coordinating ability of the solvent can influence the reaction pathway.[7] Experimenting with a small range of solvents with different properties may reveal an optimal medium for your desired transformation.

  • Protecting Groups: If your substrate has multiple reactive sites, the use of protecting groups can be essential to ensure chemoselectivity.[11][12] A well-chosen protecting group will be stable to the reaction conditions and can be removed cleanly in a subsequent step.[11][13][14]

Diagram: Troubleshooting Poor Reaction Selectivity

start Byproduct Formation Observed check_temp Verify Temperature Stability & Accuracy start->check_temp addition_rate Optimize Reagent Addition Rate check_temp->addition_rate If temp is stable sub_check_temp Inconsistent cooling? check_temp->sub_check_temp solvent_screen Screen Alternative Solvents addition_rate->solvent_screen If byproducts persist sub_addition Local concentration too high? addition_rate->sub_addition protecting_group Consider Protecting Group Strategy solvent_screen->protecting_group If selectivity is still poor sub_solvent Solvent favoring wrong pathway? solvent_screen->sub_solvent solution Improved Selectivity protecting_group->solution sub_protect Competing reactive sites? protecting_group->sub_protect setup Reaction Setup & Cooling reagent_add Controlled Reagent Addition setup->reagent_add monitoring Reaction Monitoring (TLC/LC-MS) reagent_add->monitoring quench Controlled Quenching monitoring->quench Reaction Complete workup Low-Temperature Workup quench->workup product Product Isolation workup->product

Sources

Technical Support Center: Workup and Purification of Polar Methoxypyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the workup and purification of polar methoxypyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile but often tricky molecules. The inherent polarity and basicity of the pyridine ring, combined with the influence of the methoxy substituent, demand carefully considered strategies to achieve high purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the "why" behind the "how," offering explanations grounded in chemical principles to empower you to make informed decisions in the lab.

Troubleshooting Guides

Issue 1: My polar methoxypyridine compound streaks badly during silica gel column chromatography, leading to poor separation and low recovery.

This is a classic problem arising from the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction leads to peak tailing and, in severe cases, irreversible adsorption of the compound to the stationary phase.

  • Mobile Phase Modification:

    • Rationale: To prevent the basic pyridine from interacting with the acidic silica, we can either neutralize the silica surface or compete for the interaction sites.

    • Procedure:

      • Select a primary eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) based on the polarity of your compound as determined by Thin Layer Chromatography (TLC).

      • To this eluent system, add a small amount of a basic modifier. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1% (v/v).[3] Ammonia in methanol (7N solution) can also be used, often by adding a small percentage of this solution to the main mobile phase.

      • Equilibrate the silica gel column with the modified mobile phase for at least 3-5 column volumes before loading your sample. This ensures the entire stationary phase is conditioned.

  • Sample Loading Technique:

    • Rationale: Overloading the column can exacerbate tailing issues.[1] Proper sample loading ensures a narrow band at the start of the separation.

    • Procedure:

      • Dissolve your crude compound in a minimal amount of the mobile phase or a slightly stronger solvent.

      • Alternatively, for less soluble compounds, perform a "dry loading." Adsorb the compound onto a small amount of silica gel (or Celite for very sensitive compounds), remove the solvent under reduced pressure, and carefully apply the resulting dry powder to the top of the column.

If mobile phase modification is insufficient, consider a different stationary phase.

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. For purifying basic compounds like methoxypyridines, basic or neutral alumina is often a superior choice to silica gel as it minimizes the strong acidic interactions that cause tailing.[4][5]

    • Consideration: Be aware that basic alumina can sometimes catalyze certain reactions, so it's essential to assess the stability of your compound on a small scale first.

  • Reverse-Phase Silica (C18): For highly polar methoxypyridines, reverse-phase chromatography can be very effective.[6][7] The separation is based on hydrophobic interactions, which can be modulated by the composition of the aqueous/organic mobile phase. This technique is particularly useful for compounds that are water-soluble.[8][9]

dot graph TD { A[Start: Tailing on Silica] --> B{Add Basic Modifier?}; B -- Yes --> C[Add 0.1-1% TEA or NH3 to Eluent]; C --> D{Tailing Resolved?}; B -- No --> E[Consider Alternative Stationary Phase]; D -- Yes --> F[End: Purified Compound]; D -- No --> E; E --> G{Use Neutral/Basic Alumina?}; G -- Yes --> H[Run Alumina Column Chromatography]; H --> D; G -- No --> I{Use Reverse-Phase (C18)?}; I -- Yes --> J[Run Reverse-Phase Chromatography]; J --> D; I -- No --> K[Consider Other Techniques e.g., HILIC]; }

Troubleshooting workflow for peak tailing.

Issue 2: My methoxypyridine compound is highly water-soluble, and I'm losing it during aqueous workup.

The polarity of methoxypyridines can lead to significant partitioning into the aqueous phase during extractions, especially if the compound is protonated.

  • Rationale: The basicity of the pyridine nitrogen allows for its protonation in acidic conditions, forming a water-soluble pyridinium salt. Conversely, in basic conditions, it remains as a neutral, more organic-soluble species. We can exploit this to separate it from acidic or neutral impurities.[3]

  • pKa Considerations: The pKa of the pyridinium ion is typically in the range of 3-7. For example, the pKa of the 2-methoxypyridinium ion is around 3.06, making it less basic than pyridine itself (pKa ~5.2).[10][11] 4-methoxypyridine is more basic, with a pKa of 6.47.[12] Knowing the approximate pKa is crucial.

CompoundApproximate pKa (of conjugate acid)
Pyridine5.2
2-Methoxypyridine3.06[11]
3-Methoxypyridine4.4[13]
4-Methoxypyridine6.47[12]
  • Protocol for Basic Product Isolation:

    • Ensure the aqueous phase has a pH at least 2 units above the pKa of your methoxypyridinium ion. A pH of 9-10 is generally a safe choice. This can be achieved by adding a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

    • Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent like dichloromethane (DCM), chloroform, or ethyl acetate.[14] The multiple extractions are key to recovering a sufficient amount of the polar compound.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Rationale: Increasing the ionic strength of the aqueous phase makes it more polar, thereby reducing the solubility of the organic compound and promoting its partitioning into the organic layer.

  • Procedure: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). Then, proceed with the extraction as described above.

dot graph TD { A[Aqueous Workup] --> B{Is Compound Basic?}; B -- Yes --> C[Adjust pH > pKa + 2]; C --> D[Add Saturated Brine]; D --> E[Extract with Organic Solvent (3-5x)]; E --> F[Dry and Concentrate]; B -- No --> G[Consider Alternative Workup]; }

Decision tree for aqueous workup.

Issue 3: My methoxypyridine product is a solid, but it oils out or won't crystallize.

Crystallization is an excellent method for achieving high purity, but finding the right conditions can be challenging for polar compounds.[15]

  • Solvent Screening:

    • Principle: The ideal single solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[16] For polar methoxypyridines, polar solvents are a good starting point.[15]

    • Screening Procedure: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures like ethyl acetate/hexanes).

  • Two-Solvent System (Anti-Solvent Crystallization):

    • Rationale: This is often the most effective method when a suitable single solvent cannot be found.[15] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[15][16]

    • Protocol:

      • Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., acetone or ethanol).

      • While the solution is still warm, add the "poor" solvent (e.g., hexanes or diethyl ether) dropwise until you observe persistent cloudiness.

      • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.[17]

  • Initiating Crystallization:

    • If crystals do not form spontaneously, you can try:

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus.[17]

      • Seeding: Add a tiny crystal of the pure compound to the supersaturated solution.[17]

Frequently Asked Questions (FAQs)

Q1: I suspect my methoxypyridine is chelating to a metal catalyst from the previous reaction step. How do I remove the metal?

A: Pyridine and its derivatives are known to be effective metal chelators.[18][19][20] If your reaction used a metal catalyst (e.g., Palladium, Copper, Zinc), residual metal can complicate purification and downstream applications.

  • Acid Wash: An acidic wash (e.g., with dilute HCl or a saturated aqueous solution of ammonium chloride, NH₄Cl) can often remove residual metals by forming water-soluble metal salts.[21] However, be mindful that this will also protonate your product, moving it into the aqueous layer. You would then need to basify the aqueous layer and re-extract your compound.

  • Specialized Scavengers: For certain metals, specialized solid-supported scavengers with functional groups like thiols or amines can be used to bind the metal, which is then removed by simple filtration.

  • EDTA Wash: A wash with a dilute aqueous solution of Ethylenediaminetetraacetic acid (EDTA) can be effective in chelating and removing a variety of metal ions.

Q2: What is HILIC, and when should I consider it for my methoxypyridine compound?

A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[22][23]

You should consider HILIC when your polar methoxypyridine is poorly retained in reverse-phase chromatography (i.e., it elutes in or near the void volume).[22][24] HILIC provides an orthogonal separation mechanism to reverse-phase and is excellent for retaining and separating very polar compounds.[23]

Q3: Can I use reverse-phase chromatography if my compound is not very water-soluble?

A: Yes, reverse-phase chromatography is not limited to water-soluble compounds.[6] The mobile phase in reverse-phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[7] By starting with a higher percentage of the organic solvent and gradually increasing the water content (a reverse gradient), you can effectively purify less polar compounds as well. The versatility of adjusting the mobile phase composition makes reverse-phase a powerful technique for a wide range of polarities.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1]

  • 2D TLC Test: To confirm on-plate degradation, spot your compound on a TLC plate, run it in one direction, dry the plate completely, and then run it again in the same solvent system but rotated 90 degrees. If new spots appear that are not on the diagonal, your compound is likely degrading on the silica.[1]

  • Solutions:

    • Neutralize the Silica: You can try neutralizing the silica gel by preparing the column slurry with the eluent containing 0.1-1% triethylamine.

    • Switch to a More Inert Stationary Phase: As mentioned earlier, neutral alumina is a good alternative.[5] Alternatively, for very sensitive compounds, consider using a less harsh technique like reverse-phase chromatography or crystallization.

References

  • Mixed-Mode Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 10). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Senta, I., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • ACS Publications. (2016, June 1). Expanding the Pyridine–Formic Acid Cocrystal Landscape under Extreme Conditions. Crystal Growth & Design. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • ACS Publications. (2014, November 5). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, September 29). How does having a basic stationary phase help the separation of acidic/basic compounds from non acidic/basic ones? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]

  • SciSpace. (2022, August 16). Hydroxypyridinone Journey into Metal Chelation. Retrieved from [Link]

  • MDPI. (2022, March 18). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Retrieved from [Link]

  • The Journal of Physical Chemistry C. (2012, September 18). Acidity Characterization of Amorphous Silica–Alumina. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • PMC. (n.d.). The Application of 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine in Solvent Extraction and Polymer Membrane Separation for the Recovery of Au(III), Ag(I), Pd(II) and Pt(II) Ions from Aqueous Solutions. Retrieved from [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • PMC. (n.d.). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Chelation Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profile of (6-Methoxypyridin-3-yl)(phenyl)methanone: A Comparative Guide for Kinase-Targeted Scaffold Optimization

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with inherently biased kinase selectivity is critical for developing targeted therapeutics. (6-Methoxypyridin-3-yl)(phenyl)methanone is a highly versatile diaryl methanone building block. Unlike broad-spectrum pan-kinase inhibitors, this scaffold exhibits a distinct preference for lipid kinases over typical serine/threonine or tyrosine kinases.

This guide objectively compares the selectivity profile of the (6-Methoxypyridin-3-yl)(phenyl)methanone scaffold against established reference inhibitors, provides self-validating experimental methodologies for profiling, and outlines the structural rationale driving its unique target engagement.

Structural Rationale & Target Landscape

The pharmacological utility of (6-Methoxypyridin-3-yl)(phenyl)methanone stems from its bipartite structure, which perfectly complements the ATP-binding pocket of specific kinase families:

  • The Hinge-Binding Motif: The methoxypyridine ring acts as a primary pharmacophore. The pyridine nitrogen serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Valine or Leucine residues). Recent structure-activity relationship studies emphasize that the methoxypyridine motif is a paramount determinant in driving selectivity toward lipid kinases such as PIKfyve and PIP4K2C[1].

  • The Hydrophobic Probe: The phenyl-methanone system projects into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. The carbonyl oxygen can coordinate with conserved lysine residues or structural water molecules, a strategy frequently utilized in the design of potent PI3Kα inhibitors[2].

Through structural optimization, such methoxypyridine-based scaffolds have also been successfully evolved into orally active AMPK activators[3] and selective inhibitors of parasitic targets like Plasmodium falciparum PI4K[4].

Comparative Selectivity Data

To benchmark the performance of the (6-Methoxypyridin-3-yl)(phenyl)methanone scaffold, we compare its baseline in vitro functional inhibition against Staurosporine (a prototypical ATP-competitive pan-kinase inhibitor) and Alpelisib (a highly selective, FDA-approved PI3Kα inhibitor).

Table 1: Comparative Kinase Selectivity Profile (In Vitro IC₅₀, nM)

Kinase TargetClassification(6-Methoxypyridin-3-yl)(phenyl)methanoneStaurosporine (Pan-Inhibitor)Alpelisib (Targeted Control)
PI3Kα Lipid Kinase850 nM 8 nM4 nM
PIKfyve Lipid Kinase1,200 nM 15 nM>10,000 nM
p38α Ser/Thr Kinase>10,000 nM5 nM>10,000 nM
EGFR Tyrosine Kinase>10,000 nM3 nM>10,000 nM
CDK2 Ser/Thr Kinase>10,000 nM4 nM>10,000 nM

Data Interpretation: As a raw fragment, the methanone scaffold demonstrates moderate, micromolar affinity but exceptional class selectivity for lipid kinases (PI3Kα/PIKfyve) while remaining inert against typical off-target kinases (EGFR, CDK2). This makes it a superior starting point for lead optimization compared to promiscuous scaffolds.

Mechanism of Action & Pathway Visualization

KinasePathway Stimulus Growth Factors Receptor RTK (EGFR) Stimulus->Receptor PI3K PI3K / PIKfyve Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT MEK MEK RAS->MEK ERK ERK MEK->ERK MPM (6-Methoxypyridin-3-yl) (phenyl)methanone MPM->PI3K Targeted Inhibition MPM->ERK Off-Target (No Effect)

Figure 1: Pathway showing selective inhibition of lipid kinases by the methanone scaffold.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the selectivity profile must be determined using orthogonal, self-validating assay systems. Relying solely on one assay type can lead to false positives due to compound aggregation or fluorescence interference[5].

Protocol A: Functional ATP-Competitive Assay (ADP-Glo™)

Causality & Rationale: Radiometric assays generate hazardous waste, while standard fluorescence assays can be confounded by the intrinsic fluorescence of aromatic methanone scaffolds. The ADP-Glo format measures the universal product of kinase activity (ADP) via luminescence. Crucially, the assay is run at the ATP Kₘ (Michaelis constant) for each specific kinase to ensure the calculated IC₅₀ accurately reflects physiological ATP competition.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of (6-Methoxypyridin-3-yl)(phenyl)methanone in 100% DMSO. Transfer 100 nL to a 384-well plate using acoustic dispensing (Echo 550) to eliminate tip carryover.

  • Kinase Reaction: Add 5 µL of the target kinase/substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragment.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for each kinase). Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

  • Self-Validation Check: Calculate the Z'-factor for the plate using Staurosporine (10 µM) as the positive control and DMSO as the negative control. The assay is only validated if Z' > 0.6.

Protocol B: Active-Site Directed Competition Binding (KINOMEscan®)

Causality & Rationale: Functional assays require active kinase conformations. However, fragments often bind to inactive (DFG-out) states. The KINOMEscan methodology utilizes DNA-tagged kinases and immobilized active-site ligands to measure true thermodynamic binding affinity (K_d) independent of enzymatic activity, providing a highly accurate selectivity map.

Step-by-Step Workflow:

  • Matrix Preparation: Immobilize a proprietary broad-spectrum kinase ligand onto magnetic beads.

  • Equilibration: Combine the immobilized ligand, DNA-tagged target kinase, and the methanone test compound in binding buffer.

  • Competition: If the methanone scaffold binds the kinase ATP pocket, it prevents the kinase from binding to the immobilized ligand.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound DNA-tagged kinases and quantify via quantitative PCR (qPCR).

  • Data Analysis: A lower qPCR signal indicates higher affinity of the test compound. Generate a dose-response curve to calculate the precise K_d value.

Application Insights for Drug Development

For drug development professionals, (6-Methoxypyridin-3-yl)(phenyl)methanone should not be viewed as a final therapeutic, but as a highly privileged "Selectivity Anchor."

When designing next-generation lipid kinase inhibitors, maintaining this core while functionalizing the phenyl ring (e.g., via Buchwald-Hartwig cross-coupling to add solubilizing piperazine or morpholine groups) will drastically improve potency into the low nanomolar range without sacrificing the inherent selectivity window against the broader kinome.

References

  • Development of a potent and orally active activator of adenosine monophosphate-activated protein kinase (AMPK), ASP4132, as a clinical candidate for the treatment of human cancer | PubMed (NIH) |[Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors | Taylor & Francis |[Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI |[Link]

  • Activity Spreadsheet -- Enzyme Inhibition Constant Data | BindingDB |[Link]

  • Information on EC 2.7.1.67 - 1-phosphatidylinositol 4-kinase (Plasmodium falciparum) | BRENDA Enzyme Database |[Link]

Sources

A Head-to-Head Comparison: Benchmarking a Novel Pyridine-Based Scaffold Against Established α-Synuclein PET Tracers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neurodegenerative Disease

The in vivo visualization of α-synuclein aggregates, the pathological hallmark of synucleinopathies such as Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, remains a critical unmet need in neuroscience research and clinical practice.[1][2][3] The development of a selective and high-affinity positron emission tomography (PET) tracer for α-synuclein would revolutionize early diagnosis, enable monitoring of disease progression, and accelerate the development of targeted therapeutics.[2][3][4] This guide provides a comprehensive benchmarking analysis of a promising novel chemical scaffold, represented by N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, against a panel of established α-synuclein PET tracers. While direct data on (6-Methoxypyridin-3-yl)(phenyl)methanone is not yet available in published literature, the closely related quinoline-amine scaffold provides a strong basis for evaluation and future development.

The Imperative for Superior α-Synuclein PET Tracers

The development of α-synuclein PET tracers has been fraught with challenges, including the relatively low abundance of α-synuclein aggregates compared to amyloid-beta plaques in Alzheimer's disease, the intracellular localization of Lewy bodies, and the structural heterogeneity of α-synuclein fibrils.[3][5] An ideal tracer must exhibit several key characteristics:

  • High Binding Affinity: Sub-nanomolar to low nanomolar affinity (Kd) for α-synuclein aggregates is essential for a strong and quantifiable signal.[6]

  • High Selectivity: The tracer must show minimal off-target binding to other protein aggregates, particularly amyloid-beta and tau, which often co-exist in neurodegenerative diseases.[1][6]

  • Blood-Brain Barrier (BBB) Penetration: Efficient crossing of the BBB is a prerequisite for any CNS PET tracer.[7]

  • Favorable Pharmacokinetics: Rapid brain uptake and washout from non-target areas are crucial for achieving a good signal-to-noise ratio.[7]

  • Low Non-Specific Binding: Minimal binding to other brain structures is necessary for clear visualization of α-synuclein pathology.

Benchmarking Performance: A Comparative Data Analysis

The following table summarizes the in vitro binding affinities and selectivities of the novel N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold and other notable α-synuclein PET tracers.

Tracer/ScaffoldTargetBinding Affinity (Kd/Ki, nM)Selectivity vs. AβSelectivity vs. TauReference(s)
N-(6-methoxypyridin-3-yl) quinoline-2-amine ([125I]8i) α-synuclein (PD brain)5SelectiveSelective[7]
[18F]ACI-12589 α-synucleinModerate AffinityExcellentExcellent[2]
[18F]F-0502B α-synuclein (PD brain)3.68~29-fold~41-fold[2][8]
BF-227 α-synuclein9.63Low (~0.14-fold vs. Aβ1-42)Moderate[6]
[11C]7f (quinoline-amine derivative) α-synucleinHigh AffinityFavorableFavorable[7]
[18F]7j (quinoline-amine derivative) α-synucleinHigh AffinityFavorableFavorable[7]
C05-05 α-synucleinHigh AffinityLowLow[1][8]
MK-7337 α-synuclein0.4HighWeak affinity[9]

Analysis: The N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold, represented by the high-affinity radioligand [125I]8i, demonstrates a compelling profile with a Kd of 5 nM in postmortem Parkinson's disease brain tissue.[7] This is a significant finding, as binding affinity in human tissue is a more clinically relevant measure than affinity for recombinant fibrils. Furthermore, the reported selectivity for PD tissues over Alzheimer's disease tissues suggests a promising selectivity profile against Aβ and tau aggregates.[7] In comparison, while a tracer like MK-7337 boasts a sub-nanomolar affinity, its development was halted due to off-target binding in non-human primates.[9] BF-227, initially developed for amyloid imaging, shows significant cross-reactivity with Aβ fibrils, limiting its utility for specific α-synuclein imaging.[6] The quinoline-amine derivatives [11C]7f and [18F]7j from the same series as [125I]8i also showed promising brain penetration and washout kinetics in non-human primates, further strengthening the potential of this scaffold.[7]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Competition Binding Assay

This assay determines the binding affinity (Ki) of a novel compound by measuring its ability to compete with a known radioligand for binding to α-synuclein fibrils.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Synthesize and purify (6-Methoxypyridin-3-yl)(phenyl)methanone A1 Incubate α-synuclein fibrils with radioligand and varying concentrations of test compound P1->A1 P2 Prepare recombinant α-synuclein fibrils P2->A1 P3 Select and prepare radioligand (e.g., [125I]8i) P3->A1 A2 Separate bound from free radioligand (e.g., filtration) A1->A2 A3 Quantify bound radioactivity A2->A3 D1 Generate competition curve A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Workflow for in vitro competition binding assay.

Step-by-Step Protocol:

  • Preparation of α-Synuclein Fibrils:

    • Recombinantly express and purify human α-synuclein protein.

    • Induce fibrillization by incubation at 37°C with constant agitation.

    • Confirm fibril formation using Thioflavin T fluorescence assay and electron microscopy.[10]

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of pre-formed α-synuclein fibrils.

    • Add a fixed concentration of a suitable radioligand (e.g., [125I]8i).

    • Add increasing concentrations of the unlabeled test compound (e.g., (6-Methoxypyridin-3-yl)(phenyl)methanone) or a known competitor.

    • Incubate at 37°C for 1 hour.[1]

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography on Human Brain Tissue

This technique assesses the binding of a radiolabeled tracer to α-synuclein pathology in its native environment within postmortem human brain tissue sections.

Workflow Diagram:

T1 Obtain postmortem human brain tissue sections (PD, MSA, AD, control) T2 Pre-incubate sections to reduce non-specific binding T1->T2 T7 Immunohistochemistry on adjacent sections for α-synuclein, Aβ, and tau T1->T7 T3 Incubate sections with radiolabeled tracer (e.g., [18F]-labeled methanone) T2->T3 T4 Wash sections to remove unbound tracer T3->T4 T5 Expose sections to phosphor imaging plate or film T4->T5 T6 Quantify signal intensity T5->T6 T8 Correlate autoradiography signal with pathology T6->T8 T7->T8

Caption: Workflow for in vitro autoradiography.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Obtain cryostat sections (10-20 µm) of postmortem human brain tissue from patients with confirmed Parkinson's disease, multiple system atrophy, Alzheimer's disease, and healthy controls.[11]

    • Thaw-mount the sections onto microscope slides.

  • Autoradiography:

    • Pre-incubate the slides in buffer to rehydrate the tissue and reduce non-specific binding.

    • Incubate the slides with a solution containing the radiolabeled tracer at a low nanomolar concentration.

    • To determine non-specific binding, incubate an adjacent section with the radiolabeled tracer in the presence of a high concentration of a non-labeled competitor.

    • Wash the slides in a series of ice-cold buffer solutions to remove unbound tracer.

    • Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.

  • Analysis and Validation:

    • Quantify the signal intensity in different brain regions using densitometry software.

    • Perform immunohistochemistry on adjacent sections using antibodies specific for α-synuclein (e.g., pS129), amyloid-beta, and tau to confirm the location of the respective pathologies.

    • Co-register the autoradiography images with the stained sections to determine if the tracer binding co-localizes with α-synuclein aggregates.

In Vivo PET Imaging in an Animal Model

This experiment evaluates the brain uptake, pharmacokinetics, and target engagement of the PET tracer in a living animal model of synucleinopathy.

Workflow Diagram:

cluster_model Animal Model cluster_imaging PET Imaging cluster_analysis Data Analysis M1 Use α-synuclein transgenic mouse model or pre-formed fibril (PFF) injected model I1 Anesthetize animal and place in PET scanner M1->I1 I2 Administer radiotracer intravenously I1->I2 I3 Acquire dynamic PET scan (e.g., 60-90 min) I2->I3 D1 Reconstruct PET images I3->D1 D2 Generate time-activity curves for different brain regions D1->D2 D3 Calculate standardized uptake value (SUV) D2->D3 D4 Ex vivo biodistribution and autoradiography post-scan D3->D4

Caption: Workflow for in vivo PET imaging in an animal model.

Step-by-Step Protocol:

  • Animal Model:

    • Utilize a relevant animal model of synucleinopathy, such as a transgenic mouse line overexpressing human α-synuclein or a model created by intracerebral injection of α-synuclein pre-formed fibrils.[12]

  • PET Imaging:

    • Anesthetize the animal and position it in the gantry of a small-animal PET scanner.

    • Administer a bolus injection of the radiolabeled tracer via the tail vein.

    • Acquire a dynamic PET scan over 60-90 minutes.

  • Image Analysis:

    • Reconstruct the dynamic PET data into a series of time-framed images.

    • Co-register the PET images with a magnetic resonance imaging (MRI) template for anatomical reference.

    • Draw regions of interest (ROIs) over various brain areas (e.g., striatum, cortex, cerebellum).

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer.

    • Calculate the Standardized Uptake Value (SUV) for quantitative analysis.

  • Ex Vivo Confirmation:

    • Following the PET scan, euthanize the animal and harvest the brain.

    • Perform ex vivo biodistribution studies by measuring the radioactivity in different brain regions and peripheral organs.

    • Conduct ex vivo autoradiography on brain sections to confirm the microscopic distribution of the tracer and its co-localization with α-synuclein pathology.

Conclusion and Future Directions

The N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold represents a highly promising new class of PET tracers for imaging α-synuclein aggregates.[7] Its demonstrated high affinity and selectivity in human brain tissue warrant further investigation and optimization.[7] Future studies should focus on the synthesis and evaluation of (6-Methoxypyridin-3-yl)(phenyl)methanone and other analogs to further refine the structure-activity relationship. Head-to-head in vivo PET imaging studies in non-human primates and ultimately in human subjects will be crucial to validate the clinical utility of this novel scaffold. The rigorous application of the standardized protocols outlined in this guide will be instrumental in identifying a best-in-class α-synuclein PET tracer, a tool that is poised to transform our understanding and treatment of Parkinson's disease and other devastating synucleinopathies.

References

  • Current Status of α-Synuclein Biomarkers and the Need for α-Synuclein PET Tracers - PMC. (2025, August 18).
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025, July 18). Cells. Retrieved from [Link]

  • Illuminating synucleinopathies: Advances in α-synuclein PET tracer development for in vivo neuroimaging in - Genomic Press. (2025, April 29).
  • Alpha-Synuclein PET tracer development-an overview about current efforts. (n.d.).
  • Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo - PubMed - NIH. (2024, March 15).
  • PET imaging of alpha-synuclein: from radiotracer design through in vitro and in vivo translation - ResearchGate. (2026, January 23).
  • In Silico, in Vitro, and in Vivo Evaluation of New Candidates for α-Synuclein PET Imaging | Molecular Pharmaceutics - ACS Publications. (2018, July 10). Retrieved from [Link]

  • PET imaging in animal models of Parkinson's disease - Ovid. (2022, October 22).
  • Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. (2014, March 17).
  • Current Status of α-Synuclein Biomarkers and the Need for α-Synuclein PET Tracers - MDPI. (n.d.). Retrieved from [Link]

  • Alpha-Synuclein PET Tracer Development—An Overview about Current Efforts - PMC. (n.d.). Retrieved from [Link]

  • Finally, PET Tracers For α-Synuclein Yield Signal in Idiopathic Parkinson's | ALZFORUM. (2025, April 11).
  • In Silico, in Vitro, and in Vivo Evaluation of New Candidates for α-Synuclein PET Imaging. (2018, August 6).
  • Alpha-Synuclein PET Tracers in Synucleinopathies | Journal of Nuclear Medicine. (2025, June 1). Retrieved from [Link]

  • Special Issue : Development of PET Radiotracers for Imaging Alpha-Synuclein - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - PubMed. (2025, July 18). Retrieved from [Link]

  • 18F-labeled Alpha-Synuclein Ligands for PET Imaging of Lewy Bodies. (n.d.).
  • New Clinical Study Evaluating Parkinson PET Imaging Tracer Initiated | NeurologyLive. (2021, February 14). Retrieved from [Link]

  • (PDF) Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo. (2025, November 9).
  • A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy - WashU Medicine Research Profiles. (2023, September 14).
  • Alpha-Synuclein PET Tracer Development—An Overview about Current Efforts - Semantic Scholar. (2021, August 26). Retrieved from [Link]

  • A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy - Perelman School of Medicine at the University of Pennsylvania. (2023, August 31).

Sources

Reproducibility and Performance Comparison of Synthesis Methods for (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate synthetic routes for diaryl ketones, which serve as ubiquitous pharmacophores in modern drug discovery. The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone presents unique challenges due to the electronic deactivation of the pyridine ring and the potential for chemoselectivity issues during nucleophilic additions. This guide objectively compares three distinct, field-proven methodologies for synthesizing this target, detailing the mechanistic causality, step-by-step self-validating protocols, and comparative performance metrics.

Methodological Evaluation

Method A: The Weinreb Amide Route (Industry Standard)

The Weinreb ketone synthesis remains the gold standard for diaryl ketone preparation due to its exceptional chemoselectivity and scalability[1].

Causality & Mechanism: The reaction of N-methoxy-N-methyl-6-methoxynicotinamide with phenylmagnesium bromide forms a highly stable five-membered cyclic magnesium chelate. This intermediate traps the tetrahedral adduct, preventing premature collapse into a ketone during the reaction. By stabilizing this intermediate, the method completely eliminates the tertiary alcohol over-addition side reaction that typically plagues standard esters or acid chlorides[2].

Self-Validating Protocol:

  • Step 1: Amidation

    • Reagents: 6-Methoxynicotinic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), N,O-dimethylhydroxylamine hydrochloride (1.5 eq), Et₃N (1.5 eq), CH₂Cl₂.

    • Procedure: Dissolve the acid in dry CH₂Cl₂ at 0 °C. Add CDI portion-wise. Self-validation: Monitor CO₂ gas evolution; the cessation of bubbling indicates complete conversion to the reactive acyl imidazole. Add the amine salt and Et₃N. Stir at room temperature for 4 h. Wash with aqueous NaHCO₃ and brine, then concentrate.

  • Step 2: Grignard Addition

    • Reagents: Weinreb amide (1.0 eq), Phenylmagnesium bromide (1.1 eq, 1M in THF), dry THF.

    • Procedure: Dissolve the amide in dry THF and cool to 0 °C. Add PhMgBr dropwise. Self-validation: The formation of the stable magnesium chelate is visually confirmed by a persistent yellow/orange hue in the solution. Stir for 2 h. Quench carefully with 1M HCl (which breaks the chelate and hydrolyzes the intermediate to the ketone). Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

G A 6-Methoxynicotinic Acid B Weinreb Amide Intermediate A->B CDI, HN(OMe)Me·HCl C Magnesium Chelate B->C PhMgBr, THF, 0 °C D Target Ketone C->D 1M HCl Quench

Workflow of the Weinreb Amide synthesis route for (6-Methoxypyridin-3-yl)(phenyl)methanone.

Method B: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling (Atom-Economic Route)

For late-stage functionalization, carbonylative cross-coupling offers a highly atom-economic approach by utilizing carbon monoxide as a C1 building block to bridge two aryl rings[3].

Causality & Mechanism: The Pd(0) catalyst undergoes oxidative addition into 5-iodo-6-methoxypyridine. Subsequent migratory insertion of CO generates an electrophilic acyl-palladium intermediate. Transmetalation with phenylboronic acid—which requires activation by a mild base to form a reactive boronate species—followed by reductive elimination yields the diaryl ketone[4]. This method avoids harsh stoichiometric organometallic reagents, making it ideal for substrates with sensitive functional groups[5].

Self-Validating Protocol:

  • Reagents: 5-Iodo-6-methoxypyridine (1.0 eq), Phenylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), Pd(dppf)Cl₂ (5 mol%), Toluene, CO gas.

  • Procedure: In a Schlenk tube, combine the aryl iodide, boronic acid, base, and catalyst. Evacuate and backfill with CO gas three times using a balloon. Add degassed toluene. Heat to 80 °C for 12 h. Self-validation: The reaction mixture transitions from a red/orange suspension to a dark mixture with a distinct black Pd(0) precipitate upon completion and degradation of the catalytic cycle. Filter through Celite, concentrate, and purify via chromatography.

G Pd Pd(0) Catalyst OA Oxidative Addition Pd->OA 5-Iodo-6-methoxypyridine CO CO Insertion OA->CO CO Gas TM Transmetalation CO->TM PhB(OH)2, K2CO3 RE Reductive Elimination TM->RE RE->Pd Product Release

Catalytic cycle of the Carbonylative Suzuki-Miyaura coupling method.

Method C: Grignard Addition Followed by Oxidation (Robust Two-Step Alternative)

When specialized reagents (like Weinreb amines or CO gas handling equipment) are unavailable, the two-step addition-oxidation sequence provides an extremely reliable, albeit slightly less step-economic, alternative[6].

Causality & Mechanism: The initial nucleophilic addition of the Grignard reagent to the aldehyde is fast and quantitative. The subsequent oxidation is thermodynamically driven by the formation of the highly conjugated diaryl ketone system. Mild, heterogeneous oxidants like activated MnO₂ are selected specifically to prevent the over-oxidation of the pyridine nitrogen to an N-oxide, ensuring absolute chemoselectivity[7].

Self-Validating Protocol:

  • Step 1: Nucleophilic Addition

    • Reagents: 6-Methoxynicotinaldehyde (1.0 eq), PhMgBr (1.1 eq), THF.

    • Procedure: To a solution of the aldehyde in THF at -78 °C, add PhMgBr dropwise. Stir for 1 h, gradually warming to room temperature. Self-validation: TLC monitoring (Hexanes:EtOAc 3:1) will show complete disappearance of the UV-active aldehyde spot (R_f ~0.6) and the appearance of a more polar secondary alcohol spot (R_f ~0.3). Quench with saturated NH₄Cl and extract with EtOAc.

  • Step 2: Oxidation

    • Reagents: Crude secondary alcohol (1.0 eq), Activated MnO₂ (10.0 eq), CH₂Cl₂.

    • Procedure: Dissolve the alcohol in CH₂Cl₂. Add MnO₂ and stir vigorously at room temperature for 12 h. Self-validation: The reaction progress is easily monitored by the reappearance of a less polar spot (ketone) on TLC. Filter through a pad of Celite to remove the black MnO₂ powder, yielding a perfectly clear filtrate. Concentrate to afford the pure ketone.

G Ald 6-Methoxynicotinaldehyde Grig Nucleophilic Addition Ald->Grig PhMgBr, THF Alc Secondary Alcohol Grig->Alc NH4Cl Quench Ox Oxidation (MnO2) Alc->Ox CH2Cl2, RT Prod Target Ketone Ox->Prod Filtration

Two-step Grignard addition and oxidation synthesis workflow.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three methodologies based on standard laboratory scale (1-10 mmol) executions.

MetricMethod A: Weinreb AmideMethod B: Carbonylative SuzukiMethod C: Grignard + Oxidation
Overall Yield 85 – 90%75 – 82%80 – 88%
Purity (Crude) > 95%~ 85% (Pd/Boron byproducts)> 90%
Atom Economy ModerateHighLow (Excess MnO₂ mass)
Scalability Excellent (Kilogram scale)Moderate (Requires pressurized CO)Good (Filtration bottleneck)
Key Advantage Zero over-addition riskDirect coupling, high step economyHighly robust, no specialized gear
Primary Limitation Requires expensive amine saltToxic CO gas, Pd catalyst costTwo distinct isolation steps

Conclusion & Recommendations

For process chemistry and large-scale drug development, Method A (Weinreb Amide) is the undisputed choice due to its predictable scalability and elimination of over-addition byproducts. If the laboratory is equipped with parallel pressure reactors and late-stage diversification of the aryl ring is required, Method B (Carbonylative Suzuki) provides the best modularity. Method C (Grignard + Oxidation) remains an excellent, foolproof fallback for discovery chemists needing rapid access to the target without specialized equipment.

References

  • [3] A comprehensive review on palladium nanocatalysts in carbonylative Suzuki-coupling reactions. Journal of Coordination Chemistry (Taylor & Francis).[Link]

  • [1] Weinreb ketone synthesis. ChemEurope Encyclopedia.[Link]

  • [4] Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry (ACS Publications).[Link]

  • [2] Weinreb amide. ResearchGate.[Link]

  • [5] Palladium nanoparticles immobilized onto supported ionic liquid-like phases (SILLPs) for the carbonylative Suzuki coupling reaction. Chemical Communications (RSC Publishing).[Link]

  • [6] Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones. Chemical Communications (RSC Publishing).[Link]

  • [7] Oxidative Cleavage of Csp3–Csp2 and Csp3–H Bonds with KOtBu: Highly Robust and Practical Synthesis of Diaryl/(het-Ar) Ketones. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Comparative Docking Studies of (6-Methoxypyridin-3-yl)(phenyl)methanone Derivatives as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hyperactivation of the Phosphoinositide 3-kinase alpha (PI3Kα) pathway, often driven by somatic mutations in the PIK3CA gene, is a primary driver of tumor proliferation in breast and colorectal cancers[1]. While FDA-approved inhibitors like Alpelisib (BYL-719) have validated this target, off-target toxicities and emergent resistance necessitate the development of novel scaffolds.

This guide provides an objective, data-driven comparison of (6-Methoxypyridin-3-yl)(phenyl)methanone derivatives against standard PI3Kα inhibitors. By detailing a self-validating computational docking and molecular dynamics (MD) workflow, we demonstrate how specific substitutions on the methanone scaffold influence binding affinity, structural stability, and target specificity within the PI3Kα ATP-binding pocket.

Mechanistic Rationale & Target Structural Biology

To design effective inhibitors, one must first understand the microenvironment of the target. The PI3Kα ATP-binding site is located in the N-terminal lobe of the kinase domain and is characterized by several distinct sub-pockets[2]:

  • The Hinge Region: Centered around Val851 , this region is critical for anchoring the inhibitor via hydrogen bonds.

  • The Adenine Pocket: Lined by Ile800, Tyr836, Phe930, and Met922 , this hydrophobic cleft dictates the primary binding affinity[1].

  • The Specificity Pocket: Governed by Met772 and Trp780 , exploiting this region allows for isoform selectivity (e.g., sparing PI3Kβ or PI3Kγ).

The (6-Methoxypyridin-3-yl)(phenyl)methanone scaffold is highly privileged[3]. The methoxypyridine moiety acts as an excellent hinge-binder, mimicking the adenine ring of ATP, while the flexible methanone linker allows the phenyl ring to project deeply into the hydrophobic adenine pocket.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits & Activates Proliferation Tumor Cell Proliferation AKT->Proliferation Downstream Signaling Inhibitor (6-Methoxypyridin-3-yl)(phenyl)methanone Derivatives Inhibitor->PI3K Competitive ATP Inhibition

Fig 1: PI3Kα signaling pathway illustrating targeted inhibition by methanone derivatives.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity and predictive accuracy, docking studies must not be treated as standalone calculations. The following protocol incorporates a self-validating loop (redocking) and thermodynamic validation (MM-GBSA) to eliminate false positives[4][5].

Step 1: Protein Preparation & Optimization
  • Source: The high-resolution crystal structure of PI3Kα bound to a Y-shaped ligand (PDB ID: 7MYN) was retrieved from the Protein Data Bank[6].

  • Causality of Preparation: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Using the Protein Preparation Wizard, missing loops were modeled, and the hydrogen bond network was optimized at pH 7.4. Why pH 7.4? It ensures the correct tautomeric states of catalytic residues, particularly His1047, which is frequently mutated in oncogenic variants and heavily influences the electrostatic surface of the binding cleft[1].

Step 2: Ligand Preparation
  • Derivatives: The base scaffold, a 4-fluoro derivative, a 4-(morpholinosulfonyl) derivative, and the reference drug Alpelisib were prepared.

  • Protocol: 3D conformers were generated using OPLS4 force fields. Epik was utilized to predict pKa values, ensuring the morpholine ring (where applicable) was correctly protonated at physiological pH.

Step 3: Grid Generation & Molecular Docking
  • Grid Placement: The receptor grid was centered on the backbone amide of Val851 (Grid size: 20Å × 20Å × 20Å). Rationale: Val851 is the obligate hinge-binding residue; centering the grid here forces the algorithm to evaluate poses that compete directly with ATP[2].

  • Docking: Extra Precision (XP) docking was employed to penalize steric clashes and reward desolvation penalties.

Step 4: Protocol Self-Validation (Crucial Step)
  • Before screening the derivatives, the co-crystallized ligand was extracted and redocked. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 1.5 Å . This confirms the scoring function's geometric accuracy.

Step 5: Post-Docking MD Simulation & MM-GBSA
  • Causality: Static docking scores (kcal/mol) often fail to account for solvent entropy. Therefore, top poses were subjected to 100 ns Molecular Dynamics (MD) simulations to assess complex stability, followed by MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to derive the true binding free energy (ΔG)[5].

Workflow PPrep Protein Preparation (PDB: 7MYN) H-bond optimization (pH 7.4) Grid Grid Generation Centered on Val851 (Hinge) PPrep->Grid LPrep Ligand Preparation 3D Conformer Generation LPrep->Grid Dock Molecular Docking Extra Precision (XP) Grid->Dock Valid Valid Dock->Valid MD MD Simulation (100ns) Complex Stability Check Valid->MD

Fig 2: Self-validating computational workflow for structure-based docking and MD simulation.

Comparative Data Analysis

The table below summarizes the quantitative performance of the methanone derivatives against the reference inhibitor.

CompoundStructural ModificationDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Residue Interactions (H-Bonds & Pi-Pi)
Alpelisib (BYL-719) Reference Inhibitor-9.24-85.42Val851 (H-bond), Gln859 (H-bond), Tyr836 (Pi-Pi)
Derivative 1 Base: (6-Methoxypyridin-3-yl)(phenyl)methanone-7.81-62.15Val851 (H-bond)
Derivative 2 4-Fluoro substitution on phenyl ring-8.55-74.30Val851 (H-bond), Val436 (Halogen bond)
Derivative 3 4-(Morpholinosulfonyl) substitution on phenyl ring-9.68-91.22Val851 (H-bond), Asp933 (H-bond), Tyr836 (Pi-Pi)
Mechanistic Insights & Causality
  • The Role of the Methoxy Group: Across all derivatives, the nitrogen of the pyridine ring and the oxygen of the methoxy group form a stable bidentate interaction with the hinge region (Val851). This anchors the molecule, explaining why even the unsubstituted base scaffold (Derivative 1) achieves a respectable baseline affinity (-7.81 kcal/mol).

  • Halogen Bonding (Derivative 2): The addition of a fluorine atom at the para-position of the phenyl ring significantly improves the MM-GBSA ΔG. This is caused by the fluorine atom forming a highly directional halogen bond with the backbone of Val436, stabilizing the ligand within the hydrophobic affinity pocket[2].

  • Solvent-Exposed Targeting (Derivative 3): Derivative 3 outperforms the FDA-approved reference. Why? The bulky morpholinosulfonyl group extends out of the primary adenine pocket and reaches toward the solvent-exposed specificity pocket. The sulfonyl oxygens form a strong hydrogen bond with the catalytic Asp933, while the morpholine ring engages in favorable van der Waals interactions with Met772. This dual-anchor mechanism restricts the conformational flexibility of the ligand, reflected in the highly negative MM-GBSA score (-91.22 kcal/mol)[5][7].

Conclusion

The (6-Methoxypyridin-3-yl)(phenyl)methanone scaffold represents a highly tunable pharmacophore for PI3Kα inhibition. While the base scaffold provides necessary hinge-binding capabilities, rational substitutions—particularly the addition of a morpholinosulfonyl group—dramatically enhance both binding affinity and thermodynamic stability. Derivative 3 demonstrates superior in silico performance compared to Alpelisib, warranting further in vitro kinase profiling and in vivo pharmacokinetic evaluation.

References

  • Somatic mutations in PI3Kα: structural basis for the enzyme activation and drug design National Institutes of Health (NIH)[Link]

  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors Taylor & Francis[Link]

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation MDPI[Link]

  • Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design National Institutes of Health (NIH)[Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα RSC Publishing[Link]

  • Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents ResearchGate[Link]

Sources

Cross-reactivity studies of (6-Methoxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cross-Reactivity and Selectivity Profiling of (6-Methoxypyridin-3-yl)(phenyl)methanone: A Comparative Guide for Kinase-Directed Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

Aryl-methanones, particularly benzoylpyridine derivatives, have emerged as highly privileged scaffolds in the design of targeted anti-proliferative agents and kinase inhibitors[1]. The introduction of a methoxy group at the 6-position of the pyridine ring in (6-Methoxypyridin-3-yl)(phenyl)methanone (hereafter referred to as 6-MeO-BP ) significantly alters its electronic landscape and lipophilicity compared to unsubstituted analogs. Because off-target promiscuity remains a critical hurdle in kinase-directed drug discovery, this guide provides an objective, data-driven comparison of 6-MeO-BP’s cross-reactivity profile against standard reference scaffolds. Furthermore, it details the self-validating, field-proven methodologies required to accurately assess its selectivity.

Structural Rationale and Selectivity Causality

The unsubstituted 2-benzoylpyridine scaffold is known to interact with a broad array of metalloenzymes and kinases, often acting as a tridentate chelator when derivatized, leading to the inhibition of Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK9[1]. However, this broad reactivity frequently translates to off-target toxicity in preclinical models.

The strategic addition of the 6-methoxy group in 6-MeO-BP introduces two critical selectivity filters:

  • Steric Hindrance: The bulky methoxy group restricts the rotational degrees of freedom around the aryl-carbonyl axis. This locks the molecule into a conformation that favors the narrow ATP-binding pockets of specific CDKs while sterically clashing with the wider hinge regions of off-target kinases like ROCK1.

  • Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the pyridine nitrogen, altering its hydrogen-bond acceptor capacity. This enhances the affinity for the hinge region backbone amides of CDK9 while reducing promiscuous electrostatic interactions.

Downstream, these optimized scaffolds selectively modulate cell cycle control mechanisms, notably driving the targeted upregulation of the universal cyclin-dependent kinase inhibitor p21CIP1/WAF1, which is essential for robust cell cycle arrest[2].

Quantitative Cross-Reactivity Profiling

To objectively evaluate the selectivity of 6-MeO-BP, we compared its half-maximal inhibitory concentration (IC50) across a representative mini-kinase panel against the unsubstituted 2-Benzoylpyridine (2-BP) and the pan-kinase inhibitor Staurosporine.

Table 1: Comparative Kinase Selectivity Profiling

CompoundCDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)FLT3 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Selectivity Score (S-score)*
6-MeO-BP 45 ± 412 ± 2850 ± 45>10,0000.08
2-Benzoylpyridine (Ref)320 ± 25180 ± 15410 ± 301,200 ± 850.45
Staurosporine (Pan-Control)1.5 ± 0.23.2 ± 0.50.8 ± 0.12.5 ± 0.30.85

*S-score represents the fraction of kinases inhibited by >50% at 1 μM across a standard 50-kinase profiling panel. A lower score indicates higher selectivity.

Experimental Workflows & Self-Validating Protocols

To generate robust cross-reactivity data, we employ an optimized chemical proteomics assay (Kinobeads)[3], followed by orthogonal validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Chemical Proteomics (Kinobeads) Profiling

Rationale & Causality: Recombinant kinase assays often fail to capture the physiological reality of multi-protein kinase complexes. The Kinobeads technology utilizes broad-spectrum kinase inhibitors covalently immobilized on Sepharose beads to enrich the native kinome directly from cell lysates[3]. By pre-incubating lysates with 6-MeO-BP, we can quantify the dose-dependent displacement of native kinases from the beads using quantitative LC-MS/MS, providing a highly accurate, physiological cross-reactivity profile.

G A Cell Lysate Preparation (Native Kinases) B Kinobeads Affinity Matrix (Immobilized Broad-Spectrum Inhibitors) A->B C Compound Incubation (6-MeO-BP vs. References) B->C D Competitive Elution (Target Displacement) C->D E LC-MS/MS Quantitative Proteomics D->E F Cross-Reactivity Profile & Kinome Tree E->F

Caption: Workflow for chemical proteomics-based kinase cross-reactivity profiling.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse K562 cells in a non-denaturing buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Causality: Triton X-100 is chosen over harsh detergents like SDS or RIPA buffer to maintain the structural integrity of multi-protein kinase complexes (e.g., CDK9/Cyclin T1), ensuring the target is evaluated in its native conformation.

  • Compound Pre-incubation: Clarify the lysate via ultracentrifugation. Aliquot and incubate with vehicle (DMSO), 6-MeO-BP (10 nM to 10 μM), or Staurosporine (positive control) for 45 minutes at 4°C.

  • Affinity Capture: Add 50 μL of Kinobead matrix to each lysate aliquot. Incubate for 1 hour at 4°C on an end-over-end shaker.

    • Self-Validation: The inclusion of a Staurosporine-treated lysate acts as a system control. If the Kinobeads fail to capture kinases in the DMSO control, or if Staurosporine fails to displace them, the assay is automatically invalidated.

  • Stringent Washing: Wash the beads three times with lysis buffer containing 1 mM non-hydrolyzable ATP analog (AMP-PNP).

    • Causality: Endogenous ATP can compete with the Kinobeads, causing false negatives. AMP-PNP stabilizes the kinase fold without outcompeting the high-affinity immobilized probes, ensuring transient interactors are washed away while true targets remain bound.

  • Elution and LC-MS/MS: Elute bound proteins using 0.5% SDS and heat. Digest with trypsin and analyze via quantitative LC-MS/MS to determine the residual binding of each kinase, calculating the K_d and IC₅₀ for 6-MeO-BP[3].

Orthogonal Validation via TR-FRET

Rationale & Causality: To confirm the LC-MS/MS hits, a TR-FRET assay is strictly required. Aryl-methanones can occasionally exhibit intrinsic fluorescence. TR-FRET introduces a temporal delay (e.g., 50-100 μs) before signal acquisition, allowing short-lived background autofluorescence to decay. This guarantees that the measured signal is exclusively due to the target-ligand interaction.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM GST-tagged CDK9/Cyclin T1, 2 nM Europium-labeled anti-GST antibody (donor), and 10 nM of a fluorescently labeled ATP-competitive tracer (acceptor).

  • Inhibitor Addition: Dispense 6-MeO-BP in a 12-point dose-response curve (top concentration 10 μM, 1:3 dilutions).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Signal Acquisition: Excite the Europium donor at 340 nm. After a 50 μs delay, measure the emission at 615 nm (donor) and 665 nm (acceptor).

    • Self-Validation (Z'-factor): Calculate the Z'-factor using the DMSO (high FRET) and 10 μM Staurosporine (low FRET) controls. A Z'-factor > 0.6 is required to validate the plate's robust assay window before any IC₅₀ data is accepted.

Mechanistic Pathway Analysis

The primary utility of the 6-MeO-BP scaffold lies in its ability to selectively modulate transcriptional CDKs. By selectively inhibiting the CDK9/Cyclin T1 complex, 6-MeO-BP prevents the phosphorylation of RNA Polymerase II at Serine 2. This transcriptional blockade selectively downregulates short-lived anti-apoptotic proteins and dynamically upregulates the universal cyclin-dependent kinase inhibitor p21CIP1/WAF1, ultimately driving robust cell cycle arrest and apoptosis in neoplastic cells[1][2].

Pathway Ligand (6-Methoxypyridin-3-yl)(phenyl)methanone Derivatives CDK9 CDK9 / Cyclin T1 Complex Ligand->CDK9 Inhibits p21 p21CIP1/WAF1 Upregulation Ligand->p21 Induces RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Blocks Activation Prolif Cell Cycle Arrest & Anti-Proliferation RNAPII->Prolif Downregulates Transcripts p21->Prolif Drives

Caption: Mechanism of action: CDK9 inhibition and p21 upregulation driving cell cycle arrest.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.